4-Fluorobenzo[b]thiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FS/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIWFWNSLJDPSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597944 | |
| Record name | 4-Fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310466-38-7 | |
| Record name | 4-Fluorobenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310466-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery of Benzothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide navigates the historical landscape of the discovery of benzothiophene, a pivotal sulfur-containing heterocyclic compound. From its conceptual roots in the burgeoning field of 19th-century aromatic chemistry to its initial isolation and the first successful synthetic routes, this document provides a detailed narrative for researchers and scientists. We will explore the intellectual and experimental pathways that led to the elucidation of its structure and the foundational chemical principles that were established, paving the way for the extensive role benzothiophene and its derivatives play in modern medicinal chemistry and materials science.
The Precursor Landscape: A World Awash in Coal Tar and Aromaticity
The story of benzothiophene's discovery is intrinsically linked to the industrial revolution and the rise of coal gas production. A byproduct of this process was a thick, black, and odorous liquid known as coal tar, which, despite its unappealing nature, became a treasure trove for organic chemists of the 19th century.[1][2] The fractional distillation of coal tar yielded a plethora of aromatic compounds, with benzene being one of the most prominent.
It was in this context that Viktor Meyer, in 1882, made a serendipitous discovery that would set the stage for the emergence of a new class of heterocycles.[3][4] While demonstrating a color reaction for benzene using isatin and sulfuric acid, he observed that highly purified benzene failed to produce the expected blue color. This led him to deduce the presence of a sulfur-containing impurity in the coal tar-derived benzene, which he successfully isolated and named "thiophene."[5] This landmark discovery of a stable, aromatic five-membered ring containing a heteroatom ignited significant interest in the scientific community to explore other, more complex sulfur-containing aromatic structures.
The Emergence of "Thianaphthene": First Sightings and Early Nomenclature
Following the isolation of thiophene, chemists began to suspect the existence of a fused-ring analogue, a molecule where a benzene ring is annulated to a thiophene ring. This compound, now known as benzothiophene, was initially referred to as "thianaphthene," a name that reflects its structural similarity to naphthalene and its sulfur content.[6] Early investigations into the higher-boiling fractions of coal and lignite tar indeed pointed towards the presence of such a molecule.[6]
The initial characterization of these tar-derived fractions was a formidable challenge, relying on rudimentary techniques such as elemental analysis, boiling point determination, and the formation of crystalline derivatives. The similarity in physical properties between naphthalene and thianaphthene, including a comparable naphthalene-like odor, made their separation and definitive identification a non-trivial task.[6]
The First Conquest: Landmark Syntheses of the Benzothiophene Core
While the isolation from natural sources provided the first tangible evidence of benzothiophene's existence, the unambiguous proof of its structure and the ability to systematically study its chemistry necessitated its synthesis in the laboratory. Several pioneering synthetic routes emerged in the late 19th and early 20th centuries, each a testament to the ingenuity of early organic chemists.
The Oxidative Cyclization of o-Mercaptocinnamic Acid
One of the earliest and most significant synthetic approaches to the benzothiophene scaffold was the oxidative cyclization of ortho-mercaptocinnamic acids.[3] This method, while primarily yielding 2-carboxybenzothiophene derivatives, provided a rational and controllable entry into this new heterocyclic system.
The causality behind this experimental choice lies in the strategic placement of the reactive functionalities. The ortho-positioning of the thiol group relative to the cinnamic acid side chain creates the perfect geometric arrangement for an intramolecular cyclization to form the five-membered thiophene ring.
Experimental Protocol: A Representative Synthesis of Benzo[b]thiophene-2-carboxylic Acid
-
Preparation of o-Mercaptocinnamic Acid: The synthesis would typically begin with an ortho-substituted benzene derivative that could be converted to a thiol. For instance, an ortho-aminocinnamic acid could be diazotized and subsequently treated with a sulfur-containing nucleophile.
-
Oxidative Cyclization: The o-mercaptocinnamic acid is dissolved in an alkaline solution. An oxidizing agent, such as potassium ferricyanide (K₃[Fe(CN)₆]), is then added portion-wise with stirring.[3]
-
Reaction Mechanism: The base deprotonates the thiol to form a thiolate anion. The oxidizing agent then facilitates the removal of electrons, likely leading to the formation of a sulfenyl radical or a related reactive intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the electron-rich double bond of the cinnamic acid side chain. Subsequent aromatization yields the stable benzothiophene ring.
-
Workup and Isolation: Upon completion of the reaction, the mixture is acidified to precipitate the benzothiophene-2-carboxylic acid. The solid product is then collected by filtration, washed, and purified by recrystallization.
Diagram of the Oxidative Cyclization of o-Mercaptocinnamic Acid
Caption: A simplified workflow of the synthesis of benzo[b]thiophene-2-carboxylic acid.
Piecing Together the Puzzle: The Early Structural Elucidation
In an era devoid of modern spectroscopic techniques like NMR and mass spectrometry, the determination of benzothiophene's structure was a masterful exercise in chemical deduction. The process relied on a combination of elemental analysis, chemical degradation, and comparison with known compounds.
-
Elemental Analysis: The empirical formula of thianaphthene was determined to be C₈H₆S, confirming the presence of a high degree of unsaturation, consistent with a bicyclic aromatic structure.
-
Degradative Studies: Early chemists would subject the molecule to harsh chemical treatments to break it down into smaller, more easily identifiable fragments. For example, oxidation could cleave the thiophene ring, yielding benzene-derived products, which helped to confirm the presence of the fused benzene ring.
-
Analogy to Known Compounds: The chemical behavior of thianaphthene was compared to that of naphthalene and the newly discovered thiophene. Its aromatic character was inferred from its ability to undergo substitution reactions rather than the addition reactions typical of alkenes.
The culmination of these painstaking experimental efforts led to the correct structural assignment of benzothiophene as a benzene ring fused to a thiophene ring.
The Legacy and Future Outlook
The discovery and initial synthesis of benzothiophene were pivotal moments in the history of heterocyclic chemistry. These early investigations not only introduced a new and important class of compounds but also helped to solidify the principles of aromaticity and heterocyclic reactivity. The foundational work of these pioneering chemists laid the groundwork for the development of a vast array of benzothiophene derivatives with diverse applications.
Today, the benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[5] Its unique electronic and steric properties continue to be exploited in the design of new therapeutic agents and advanced organic materials. The historical journey of benzothiophene, from an obscure component of coal tar to a cornerstone of modern chemistry, serves as a powerful reminder of the enduring value of fundamental scientific inquiry.
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An In-Depth Technical Guide to the Early Studies of Fluorinated Heterocyclic Compounds
Preamble: The Dawn of a New Era in Medicinal Chemistry
The mid-20th century marked a pivotal turning point in drug discovery. Chemists began to look beyond the modification of natural products and started to rationally design molecules with specific biological functions. Central to this revolution was the deliberate incorporation of a unique element: fluorine. The C-F bond, being the strongest in organic chemistry, offered unprecedented metabolic stability.[1][2] Its introduction into organic molecules, particularly the ubiquitous heterocyclic scaffolds found in nature, unlocked new avenues for modulating physicochemical properties.[2]
This guide delves into the foundational studies of fluorinated heterocyclic compounds, a field born from intuition, bold experimentation, and the nascent principles of rational drug design. We will explore the causality behind the pioneering synthetic choices, the groundbreaking impact of these first-of-their-kind molecules, and the analytical techniques that validated their existence.
Part 1: The Strategic Imperative for Fluorination
The decision to introduce fluorine into bioactive molecules was a strategic one, predicated on its unique atomic and bonding characteristics. Unlike other halogens, fluorine is relatively small (van der Waals radius of 1.47 Å), making it an excellent bioisostere for hydrogen (1.20 Å).[3] This similarity in size often allows fluorinated analogues to be recognized by enzymes and receptors, while its extreme electronegativity (3.98 on the Pauling scale) profoundly alters the electronic landscape of the molecule.[4]
Early researchers hypothesized that these alterations could lead to significant advantages in drug candidates. The deliberate replacement of a C-H bond with a C-F bond was explored to achieve several key objectives, which have since become cornerstone principles in medicinal chemistry.
Table 1: Key Physicochemical and Pharmacokinetic Properties Modulated by Fluorination
| Property | Consequence of Fluorination | Early Rationale and Impact |
| Metabolic Stability | The high dissociation energy of the C-F bond (~110 kcal/mol) blocks common metabolic pathways, particularly oxidation by Cytochrome P450 enzymes.[1] | Increased drug half-life and bioavailability. This was a primary driver for developing fluorinated steroids and anticancer agents.[2] |
| Basicity (pKa) | The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic nitrogen atoms in a heterocyclic ring. | This modulation can improve membrane permeability and oral bioavailability by favoring the neutral, more lipophilic form of the drug at physiological pH. |
| Lipophilicity (LogP) | Strategic fluorination can increase lipophilicity, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier. | This was crucial for developing CNS medications and improving the absorption of various therapeutic agents. |
| Binding Affinity | Fluorine can alter molecular conformation and engage in unique non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar C-F---C=O interactions) within a protein's active site. | This can lead to enhanced binding affinity and target selectivity, resulting in a more potent and less toxic drug. |
Part 2: Pioneering Syntheses and Foundational Molecules
The initial synthesis of fluorinated heterocycles was fraught with challenges due to the high reactivity of traditional fluorinating agents.[5] However, two landmark achievements in the 1950s demonstrated the feasibility and immense therapeutic potential of this new class of compounds.
Case Study 1: Fludrocortisone - The First Fluorinated Pharmaceutical
In 1954, Josef Fried and Emily Sabo reported the synthesis of 9α-fluorocortisol, later known as fludrocortisone.[3][6] This compound, the first fluorinated drug to be marketed, exhibited dramatically enhanced mineralocorticoid activity compared to its non-fluorinated parent, cortisol.[2] The synthesis was a landmark achievement, demonstrating a viable pathway for introducing fluorine into a complex steroidal heterocycle.
The key step involved the ring-opening of a 9β,11β-epoxide intermediate with anhydrous hydrogen fluoride (HF). This reaction established a critical method for site-selective fluorination in complex molecules.
Experimental Protocol: Synthesis of Fludrocortisone (Conceptualized from early methods) [7][8]
-
Starting Material: 11β,17α,21-trihydroxypregna-4-ene-3,20-dione-21-acetate (Cortisone Acetate derivative).
-
Epoxidation: The starting steroid is treated with a suitable reagent to form the 9β,11β-epoxide.
-
Fluorinative Ring-Opening: The epoxide intermediate is dissolved in an anhydrous, non-protic solvent (e.g., dichloromethane) and cooled to low temperatures (0-10°C).
-
Addition of Fluorinating Agent: Anhydrous hydrogen fluoride, often complexed with a base like pyridine (HF-Pyridine), is carefully added to the cooled reaction mixture.[7][8] The HF acts as both the acid catalyst for epoxide opening and the nucleophilic fluoride source.
-
Reaction Quench: The reaction is allowed to proceed for a set time before being carefully quenched by pouring the mixture into ice water.
-
Extraction & Purification: The organic layer is separated, washed to neutrality, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or chromatography to yield fludrocortisone acetate.
Caption: Conceptual workflow for the synthesis of Fludrocortisone.
Case Study 2: 5-Fluorouracil - A Paradigm of Rational Drug Design
The synthesis of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger, Robert Duschinsky, and colleagues is a quintessential example of mechanism-based drug design.[9] Based on the observation that tumor cells preferentially uptake the pyrimidine base uracil, they hypothesized that a uracil analogue blocked at the 5-position—the site of enzymatic methylation to form thymine—could inhibit DNA synthesis and thus cancer cell proliferation. Fluorine was the ideal choice to replace hydrogen at this position due to its similar size.
The original synthesis involved a multi-step process culminating in the cyclization of a fluorinated intermediate.
Experimental Protocol: Early Synthesis of 5-Fluorouracil (Conceptualized)
-
Condensation: Ethyl fluoroacetate is condensed with ethyl formate in the presence of a strong base like potassium ethoxide. This forms the enolate of ethyl formylfluoroacetate.
-
Cyclization: The resulting intermediate is then reacted with S-methylisothiourea. This step constructs the pyrimidine ring.
-
Hydrolysis: The 2-methylthio-4-hydroxy-5-fluoropyrimidine intermediate is hydrolyzed, typically with hydrochloric acid, to remove the methylthio group and yield the final product, 5-fluorouracil.
-
Purification: The crude 5-FU is isolated and purified, often by recrystallization.
Caption: Reaction pathway for an early synthesis of 5-Fluorouracil.
Part 3: Early Analytical Characterization
Confirming the structure of these novel compounds required the analytical tools of the era. While modern spectroscopy offers unambiguous characterization, early researchers relied on a combination of elemental analysis, infrared (IR) spectroscopy, and the emerging technique of Nuclear Magnetic Resonance (NMR).
-
Elemental Analysis: Combustion analysis to determine the empirical formula was a critical first step. A correct percentage of fluorine was the primary confirmation that the element had been incorporated. Early methods for fluorine analysis often required ashing or combustion to convert the covalently bound fluorine into ionic fluoride, which could then be quantified.[10]
-
Infrared (IR) Spectroscopy: The C-F bond stretch provides a strong and characteristic absorption in the IR spectrum, typically appearing in the 1000-1360 cm⁻¹ region.[4] The intensity and position of this band, while sensitive to the molecular environment, served as powerful evidence for the presence of a C-F bond.[4][11]
-
Nuclear Magnetic Resonance (¹⁹F NMR): The development of NMR spectroscopy in the 1950s was a monumental leap forward. ¹⁹F is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it ideal for NMR.[1][12] Early studies by researchers like Dickinson in 1950 began to characterize the chemical shifts of organofluorine compounds.[1] The large chemical shift range of ¹⁹F NMR made it exquisitely sensitive to the local electronic environment, providing invaluable structural information and confirming the success of a fluorination reaction.[1][12]
Caption: Early workflow for synthesis and structural validation.
Part 4: Conclusion and Legacy
The pioneering studies on fluorinated heterocyclic compounds in the mid-20th century were more than just synthetic achievements; they were a paradigm shift in medicinal chemistry. The successes of fludrocortisone and 5-fluorouracil validated the core principles of bioisosterism and rational drug design. These early discoveries demonstrated that the strategic incorporation of fluorine could profoundly enhance the therapeutic properties of a molecule, paving the way for the development of countless modern pharmaceuticals, from antibiotics to antidepressants. The challenges overcome by these early chemists laid the groundwork for the sophisticated fluorination methods and analytical techniques that are now standard practice in drug development laboratories worldwide.
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Foreword: The Strategic Value of Fluorinated Heterocycles
An In-depth Technical Guide to the Fundamental Properties of 4-Fluorobenzo[b]thiophene
In the landscape of modern drug discovery and materials science, the benzo[b]thiophene scaffold stands out as a "privileged structure," consistently appearing in a multitude of biologically active compounds and functional materials.[1] Its rigid, aromatic framework serves as a versatile template for molecular design. The strategic introduction of fluorine, an element with unique electronic properties, profoundly modulates the physicochemical and biological characteristics of the parent molecule. This guide focuses on this compound, a specific isomer where the fluorine atom's placement critically influences the molecule's reactivity and potential applications. As researchers and developers, understanding the core properties of this building block is paramount for harnessing its full potential in creating next-generation pharmaceuticals and advanced materials.
Molecular Structure and Physicochemical Profile
This compound (C₈H₅FS) is an aromatic heterocyclic compound featuring a benzene ring fused to a thiophene ring, with a fluorine atom substituted at the C4 position. The fluorine atom's high electronegativity and small size impart unique properties to the molecule, influencing its electronic distribution, lipophilicity, and metabolic stability.
Caption: Molecular structure of this compound.
A summary of its key physicochemical properties is presented below. Note that while experimental data for this specific isomer is scarce, computed values provide a reliable estimation for research purposes. For context, experimental data for the parent compound, benzo[b]thiophene, is included.
| Property | This compound | Benzo[b]thiophene (Parent Compound) |
| CAS Number | 310466-38-7[2] | 95-15-8 |
| Molecular Formula | C₈H₅FS | C₈H₆S |
| Molecular Weight | 152.19 g/mol [2] | 134.20 g/mol |
| Melting Point | Data not available | 31.5 °C[3] |
| Boiling Point | Data not available | 220.9 °C[3] |
| XLogP3 (Lipophilicity) | 3.0[2] | 3.12 |
| Solubility | Insoluble in water; likely soluble in common organic solvents like ethanol, dichloromethane, and acetone.[4] | Insoluble in water; soluble in alcohol. |
Synthesis Strategies and Methodologies
The synthesis of substituted benzothiophenes can be achieved through various strategies, often involving the cyclization of a substituted benzene precursor bearing a sulfur-containing side chain. A common and effective approach is the reaction of a suitably substituted benzaldehyde with a thioglycolate ester, followed by cyclization.
Representative Synthetic Protocol
This protocol describes a plausible two-step synthesis adapted from established methodologies for related benzothiophenes.[5][6] The causality behind this choice rests on the commercial availability of starting materials and the robustness of the reaction sequence.
Step 1: Synthesis of 2-Chloro(bromo)methylthio-6-fluorobenzaldehyde
-
Reactor Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-bromo-6-fluorobenzaldehyde (1 eq.) and a suitable organic solvent such as acetone (5-10 volumes).
-
Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq.) to the mixture. The carbonate acts as a base to deprotonate the thiol intermediate formed in situ, facilitating nucleophilic attack.
-
Thiol Addition: Cool the stirred suspension to 0-5 °C using an ice bath. Slowly add chloromethyl methyl sulfide or a similar halogenated methyl mercaptan (1.1 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to yield the crude product, which can be used directly in the next step or purified by column chromatography.
Step 2: Intramolecular Wittig-type Cyclization to this compound
-
Phosphonium Salt Formation: Dissolve the crude product from Step 1 in toluene (5-10 volumes) in a flask equipped with a reflux condenser. Add triphenylphosphine (PPh₃, 1.2 eq.).
-
Cyclization: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. This step involves the formation of a quaternary phosphonium salt intermediate, followed by an intramolecular Wittig reaction to form the thiophene ring.
-
Purification: After cooling, the crude product can be purified by distillation under high vacuum or by recrystallization from a suitable solvent like petroleum ether to yield pure this compound.
Caption: Generalized workflow for the synthesis of this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. Below are the predicted data based on established principles of NMR, IR, and Mass Spectrometry.
NMR Spectroscopy (¹H and ¹³C)
The ¹H and ¹³C NMR spectra are dictated by the aromatic system and the strong influence of the fluorine and sulfur atoms. Chemical shifts are referenced to TMS (δ = 0 ppm).
-
¹H NMR: The protons on the thiophene ring (H2 and H3) are expected to appear as doublets around δ 7.0-8.0 ppm. The protons on the benzene ring will be observed as complex multiplets, with their chemical shifts and coupling constants significantly affected by the C-F and C-S bonds. Protons ortho to the fluorine atom will exhibit coupling to ¹⁹F.
-
¹³C NMR: The carbon atom directly bonded to fluorine (C4) will show a large one-bond coupling constant (¹JCF) and appear significantly downfield. Other carbons in the benzene ring will show smaller two- and three-bond C-F couplings.[7] The carbons of the thiophene ring (C2 and C3) are typically found in the δ 120-130 ppm region.[8]
| Data Type | Predicted Chemical Shift (δ, ppm) / m/z | Key Features |
| ¹H NMR | 7.0 - 8.0 | Aromatic protons, with characteristic doublets for thiophene ring protons and complex splitting for benzene ring protons due to H-F coupling. |
| ¹³C NMR | 110 - 165 | Aromatic carbons. C4 will be a doublet with a large ¹JCF coupling constant. |
| IR (cm⁻¹) | 3100-3000, 1600-1450, 1250-1000, ~700 | C-H (aromatic), C=C (aromatic), C-F stretch, C-S stretch.[9][10] |
| Mass Spec (EI) | 152 (M⁺) | Molecular ion peak. Key fragments at m/z 129 ([M-F]⁺) and 107 ([M-CHS]⁺). |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3050 cm⁻¹).[10]
-
Aromatic C=C Stretch: Several medium to strong bands will appear in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption band for the aryl-fluoride bond is expected in the 1250-1000 cm⁻¹ region.
-
C-S Stretch: A weaker absorption corresponding to the C-S bond within the thiophene ring is expected in the fingerprint region, typically around 700 cm⁻¹.[11]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The spectrum will show a strong molecular ion peak at m/z = 152, corresponding to the molecular weight of C₈H₅FS.
-
Fragmentation: The primary fragmentation pathway is expected to be the loss of radicals. A key fragment would likely arise from the loss of the fluorine atom, though this is less common than other fragmentations. A more characteristic fragmentation for benzothiophenes is the cleavage of the thiophene ring, potentially leading to a fragment from the loss of a CHS radical (m/z = 107). The fragmentation pattern of the parent benzo[b]thiophene shows a strong molecular ion peak at m/z 134 and a significant peak at m/z 89 from the loss of the CHS group.[12]
Chemical Reactivity: An Electrophilic Substitution Perspective
The reactivity of this compound is dominated by electrophilic aromatic substitution (SEAr). The regiochemical outcome of such reactions is a nuanced interplay between the directing effects of the fused benzene ring, the thiophene sulfur atom, and the C4-fluoro substituent.
Directing Effects and Regioselectivity
-
Thiophene Ring Activation: The sulfur atom in the thiophene ring is an activating group, directing electrophilic attack preferentially onto the heterocyclic ring rather than the benzene ring.[13] In unsubstituted benzothiophene, substitution typically occurs at the C3 position, as the C2 position is sterically hindered and electronically less favored for forming a stable cationic intermediate compared to indole or benzofuran.
-
Fluorine Substituent Effect: The fluorine atom at C4 is an ortho-, para-directing deactivator. It deactivates the benzene ring towards electrophilic attack through its inductive electron-withdrawing effect (-I), but can donate electron density via resonance (+M). Its primary influence will be on the adjacent C3 and C5 positions.
-
Predicted Outcome: The activating effect of the sulfur atom is generally stronger than the deactivating effect of the fluorine. Therefore, electrophilic substitution is most likely to occur on the thiophene ring. The C3 position is the most probable site of attack, influenced by the general reactivity pattern of benzothiophenes and potentially enhanced by the para-directing resonance effect of the C4-fluorine. Attack at C2 is a secondary possibility.
Caption: Mechanism of electrophilic substitution on this compound.
Applications in Research and Development
The unique combination of a benzothiophene core and a fluorine substituent makes this compound a valuable building block in several high-value research areas.
-
Medicinal Chemistry: Benzothiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][5] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity to target proteins by participating in hydrogen bonding or dipole-dipole interactions.
-
Materials Science: Fluorinated aromatic compounds are of great interest in the development of organic electronics. The fluorine atom can lower the HOMO/LUMO energy levels of the molecule, which is beneficial for creating stable n-type organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Conclusion
This compound is a synthetically accessible and highly versatile heterocyclic compound. Its fundamental properties are defined by the interplay between the aromatic benzothiophene scaffold and the potent electronic effects of the fluorine substituent. While a complete experimental dataset for this specific isomer is not yet consolidated in the public domain, a robust understanding of its synthesis, spectroscopic characteristics, and chemical reactivity can be derived from established chemical principles and data from related structures. This guide provides a foundational framework for researchers and scientists to confidently incorporate this compound into their drug discovery and material science programs, enabling the development of novel and impactful chemical entities.
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A Technical Guide to the Spectroscopic Characterization of 4-Fluorobenzo[b]thiophene
Abstract
This technical guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous characterization of 4-Fluorobenzo[b]thiophene, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The guide emphasizes an integrated approach, demonstrating how data from these disparate techniques are synthesized to confirm the structure, purity, and electronic properties of the this compound core.
Introduction: The Significance of this compound
The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including osteoporosis treatments like Raloxifene and the asthma medication Zileuton.[1] The introduction of a fluorine atom, as in this compound, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can alter metabolic stability, binding affinity, and membrane permeability.
Given these critical roles, rigorous and unequivocal structural confirmation is paramount. Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed insights into molecular structure, composition, and purity.[2][3] This guide will systematically explore the application of key spectroscopic methods to the this compound core, providing the necessary framework for its confident identification and use in research and development.
Synthesis and Sample Preparation: The Foundation of Quality Data
While various synthetic routes to benzo[b]thiophenes exist, a common approach involves the cyclization of appropriately substituted precursors.[1][4][5][6] For instance, variations of the Gassman indole synthesis or palladium-catalyzed coupling reactions can be employed.[7] Regardless of the synthetic pathway, the quality of the resulting spectroscopic data is directly dependent on the purity of the sample.
Critical Sample Preparation Protocol:
-
Purification: The crude product must be purified, typically via flash column chromatography on silica gel or recrystallization, to remove unreacted starting materials, catalysts, and byproducts.
-
Solvent Selection: The choice of solvent is crucial. For NMR spectroscopy, deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are standard. The solvent should fully dissolve the analyte without reacting with it. For UV-Vis and FT-IR, spectroscopic grade solvents (e.g., hexane, ethanol) are required to minimize background interference.
-
Drying: Ensure the purified sample is free of residual solvents by drying under high vacuum. Water and solvent peaks can complicate spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy provides the most detailed information about the molecular structure of a compound.[8] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The aromatic region (typically 7.0-8.5 ppm) is of primary interest.
Expected ¹H NMR Spectral Features:
-
Chemical Shifts (δ): The protons on the benzo[b]thiophene core will resonate in the aromatic region. The exact chemical shifts are influenced by the electron-withdrawing fluorine atom and the sulfur heteroatom.
-
Splitting Patterns (Multiplicity): Protons on adjacent carbons will couple with each other, leading to characteristic splitting patterns (e.g., doublets, triplets, multiplets). For example, the proton at position 5 will be a doublet of doublets due to coupling with the fluorine at position 4 and the proton at position 6.
-
Coupling Constants (J): The magnitude of the coupling constant (in Hz) provides valuable information about the spatial relationship between coupled nuclei. Ortho-coupling is typically larger than meta- or para-coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Expected ¹³C NMR Spectral Features:
-
Chemical Shifts (δ): The eight distinct carbon atoms of the this compound core will give rise to eight signals. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
-
Carbon-Fluorine Coupling (JCF): A key diagnostic feature is the coupling between the fluorine atom and the carbon atoms. The direct one-bond coupling (¹JCF) for C4 will be a large doublet. Two-bond (²JCF) and three-bond (³JCF) couplings will also be observed with smaller coupling constants, providing definitive evidence for the fluorine's position.
¹⁹F NMR Spectroscopy
For any fluorinated compound, ¹⁹F NMR is a highly sensitive and informative technique.
Expected ¹⁹F NMR Spectral Features:
-
Chemical Shift (δ): A single resonance is expected for the fluorine atom in this compound. Its chemical shift, typically referenced to CFCl₃ (0 ppm), is characteristic of an aryl fluoride.
-
Coupling: The fluorine signal will be split by adjacent protons, providing further confirmation of its location on the aromatic ring.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation.
Vibrational and Electronic Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8][9]
Key FT-IR Vibrational Bands for this compound:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-S Stretch | 750 - 650 | Medium |
The presence of a strong absorption band in the 1250-1000 cm⁻¹ region is highly indicative of the C-F bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[8][9] For aromatic systems like benzo[b]thiophene, the absorption of UV light promotes π → π* transitions.
The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima (λmax) in the UV region, typically between 200-400 nm.[10][11][12] The exact position and intensity of these bands are sensitive to the solvent and the electronic nature of the substituents.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] It is essential for determining the molecular weight and confirming the elemental composition.
Expected Mass Spectrometry Data:
-
Molecular Ion Peak (M⁺): For this compound (C₈H₅FS), the molecular weight is approximately 152.19 g/mol .[13] The mass spectrum should show a prominent molecular ion peak at m/z = 152.
-
Isotopic Pattern: The presence of sulfur (with its ³⁴S isotope) will result in a characteristic M+2 peak with an abundance of about 4.4% relative to the M⁺ peak.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement (typically to four decimal places). This allows for the unambiguous determination of the elemental formula (C₈H₅FS), which is a critical component of structural validation. The calculated exact mass is 152.0096.[13]
Integrated Spectroscopic Analysis: A Self-Validating System
The true power of spectroscopic characterization lies in the integration of data from all techniques. Each method provides a piece of the puzzle, and together they form a self-validating system for structural confirmation.
Integrated Analysis Workflow
Caption: Integrated workflow for structural confirmation.
For instance:
-
MS confirms the molecular formula is C₈H₅FS.
-
FT-IR shows a strong C-F stretch.
-
¹³C NMR confirms 8 unique carbons and shows characteristic C-F coupling, pinpointing the fluorine to a specific carbon.
-
¹H and ¹⁹F NMR confirm the proton and fluorine environments and their coupling relationships, validating the 4-position substitution pattern.
This integrated approach ensures the trustworthiness and accuracy of the characterization, which is essential for regulatory submissions and advancing drug development programs.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry. By understanding the principles behind each technique and integrating their respective data, researchers can achieve an unambiguous and robust structural confirmation. The protocols and insights provided in this guide serve as a foundational resource for scientists and professionals working with this important heterocyclic core, ensuring data integrity and facilitating the advancement of their research and development endeavors.
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The Synthesis and Discovery of Novel Benzothiophene Derivatives: An In-depth Technical Guide
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and discovery of novel benzothiophene derivatives. By delving into the core chemical principles and strategic considerations, this document aims to empower researchers to navigate the complexities of benzothiophene chemistry and unlock its vast therapeutic potential.
Introduction: The Enduring Significance of the Benzothiophene Scaffold
The benzothiophene core, an aromatic heterocyclic system comprising a benzene ring fused to a thiophene ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions have made it a cornerstone in the design of a multitude of biologically active compounds.[3] The versatility of the benzothiophene nucleus is underscored by its presence in several commercially successful drugs, including the selective estrogen receptor modulator Raloxifene , the 5-lipoxygenase inhibitor Zileuton , and the antifungal agent Sertaconazole .[4][5] These examples highlight the broad therapeutic applicability of benzothiophene derivatives, which spans from oncology and inflammation to infectious diseases.[6][7]
The continued interest in benzothiophenes stems from their capacity to serve as bioisosteres for other aromatic systems, such as naphthalene or indole, while offering unique physicochemical properties.[8] The sulfur atom, in particular, can participate in hydrogen bonding and metal coordination, further enhancing the interaction of these molecules with biological targets.[3] Consequently, the development of novel and efficient synthetic routes to access diverse benzothiophene derivatives remains a highly active area of research, driven by the perpetual quest for new and improved therapeutic agents.[9][10]
Core Synthetic Strategies: From Classical Cyclizations to Modern Catalysis
The construction of the benzothiophene ring system can be broadly categorized into two approaches: classical condensation and cyclization reactions, and modern transition-metal-catalyzed cross-coupling methodologies. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.
Classical Approaches: Building the Benzothiophene Core
1. The Gewald Aminothiophene Synthesis:
The Gewald reaction is a powerful and versatile one-pot multicomponent reaction for the synthesis of 2-aminothiophenes, which can be further elaborated to a wide range of benzothiophene derivatives.[11] This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[12]
-
Causality behind Experimental Choices: The choice of base is crucial for the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. Morpholine or piperidine are commonly used as they are effective catalysts for this step and also facilitate the subsequent addition of sulfur and cyclization. The reaction is often carried out in polar aprotic solvents like ethanol or DMF to ensure the solubility of the reactants and intermediates.[1][13]
Experimental Protocol: Gewald Synthesis of 2-Amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene
-
Materials: Cyclohexanone, Ethyl cyanoacetate, Elemental sulfur, Morpholine, Ethanol.
-
Procedure:
-
To a stirred solution of cyclohexanone (0.1 mol) and ethyl cyanoacetate (0.1 mol) in ethanol (50 mL), add morpholine (0.1 mol).
-
To this mixture, add elemental sulfur (0.1 mol) in one portion.
-
Heat the reaction mixture to reflux for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into crushed ice.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford the pure 2-amino-3-carbethoxy-4,5,6,7-tetrahydrobenzo[b]thiophene.
-
2. The Fiesselmann-Sasse Synthesis:
The Fiesselmann-Sasse synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid esters, which are valuable intermediates for further functionalization.[14] This method involves the reaction of thioglycolic acid esters with α,β-acetylenic esters.[12]
-
Causality behind Experimental Choices: The reaction is typically carried out in the presence of a base, such as sodium methoxide, which deprotonates the thioglycolic acid ester, enabling its nucleophilic attack on the acetylenic ester. The subsequent intramolecular Dieckmann condensation is also base-catalyzed. The choice of an appropriate solvent, such as methanol, is important to ensure the solubility of the reactants and the alkoxide base.
Experimental Protocol: Fiesselmann-Sasse Synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate
-
Materials: Methyl thioglycolate, Methyl phenylpropiolate, Sodium methoxide, Methanol.
-
Procedure:
-
A solution of sodium methoxide is prepared by carefully adding sodium (0.11 mol) to anhydrous methanol (100 mL) under an inert atmosphere.
-
To this solution, add methyl thioglycolate (0.1 mol) dropwise at 0-5 °C.
-
After stirring for 15 minutes, add a solution of methyl phenylpropiolate (0.1 mol) in methanol (20 mL) dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is then stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is acidified with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the desired product.
-
Modern Approaches: Transition-Metal Catalysis
Transition-metal catalysis has revolutionized the synthesis of benzothiophenes, offering milder reaction conditions, broader functional group tolerance, and access to a wider range of derivatives.[15] Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard.
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[16] This reaction is widely used for the synthesis of aryl-substituted benzothiophenes.
-
Causality behind Experimental Choices: The choice of the palladium catalyst and ligand is critical for the efficiency of the reaction. Catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands are commonly employed. The base, typically an inorganic carbonate or phosphate, is essential for the transmetalation step. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylbenzo[b]thiophene
-
Materials: 2-Bromobenzo[b]thiophene, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Potassium carbonate, 1,4-Dioxane, Water.
-
Procedure:
-
To a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL), add 2-bromobenzo[b]thiophene (1 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2 mmol).
-
To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
The reaction mixture is heated to 80-90 °C under an inert atmosphere for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-phenylbenzo[b]thiophene.
-
2. Heck Coupling:
The Heck coupling reaction involves the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene.[1] This method is particularly useful for introducing vinyl groups onto the benzothiophene scaffold, which can then be further manipulated.
-
Causality behind Experimental Choices: Similar to the Suzuki coupling, the choice of the palladium catalyst, ligand, and base is crucial. Palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) is a common catalytic system. A hindered amine base, such as triethylamine, is often used to neutralize the hydrogen halide generated during the reaction. High-boiling polar aprotic solvents like DMF or NMP are typically used to achieve the required reaction temperatures.
Experimental Protocol: Heck Coupling for the Synthesis of 2-Vinylbenzo[b]thiophene
-
Materials: 2-Bromobenzo[b]thiophene, Styrene, Palladium(II) acetate, Triphenylphosphine, Triethylamine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-bromobenzo[b]thiophene (1 mmol) and styrene (1.2 mmol) in anhydrous DMF (10 mL), add palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and triethylamine (1.5 mmol).
-
The reaction mixture is heated to 100-120 °C under an inert atmosphere for 24 hours.
-
After cooling, the mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by column chromatography to yield 2-vinylbenzo[b]thiophene.
-
Discovery of Novel Benzothiophene Derivatives: A Workflow
The discovery of novel benzothiophene derivatives with therapeutic potential follows a structured, multi-disciplinary workflow.
Conclusion and Future Directions
The benzothiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the key synthetic strategies, from classical methods to modern catalytic transformations, that enable the construction of diverse benzothiophene libraries. The detailed experimental protocols and mechanistic insights are intended to serve as a practical resource for researchers in the field.
Future research in this area will likely focus on the development of more sustainable and efficient synthetic methodologies, such as C-H activation and photoredox catalysis, to further streamline the synthesis of complex benzothiophene derivatives. Additionally, the integration of computational tools, including quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in the rational design of new benzothiophene-based drugs with improved potency, selectivity, and pharmacokinetic profiles. The versatility and proven track record of the benzothiophene scaffold ensure its continued prominence in the landscape of drug discovery and development.
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A Theoretical and Mechanistic Guide to Fluorinated Benzothiophene Isomers for Drug Discovery and Development
This technical guide provides a comprehensive exploration of the theoretical underpinnings and practical considerations for the study of monofluorinated benzothiophene isomers. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the nuanced effects of fluorine substitution on the electronic, spectroscopic, and physicochemical properties of the benzothiophene scaffold. By integrating high-level computational methodologies with established synthetic and analytical protocols, this guide aims to provide a predictive framework for the rational design of novel therapeutics.
Introduction: The Strategic Role of Fluorine in Benzothiophene Scaffolds
The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved drugs and investigational compounds.[1] Its rigid, planar structure and ability to engage in various intermolecular interactions make it an attractive template for targeting a wide range of biological receptors. The strategic incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, offers a powerful tool to modulate the pharmacological profile of benzothiophene-based agents.[2][3] Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity, making it a key strategy in modern drug design.[2][4]
This guide focuses on the four positional isomers of monofluorobenzothiophene: 4-fluorobenzothiophene, 5-fluorobenzothiophene, 6-fluorobenzothiophene, and 7-fluorobenzothiophene. We will explore how the position of the fluorine atom on the benzene ring dictates the molecule's overall properties and, consequently, its potential as a therapeutic agent.
Part 1: Theoretical Framework for Isomer Differentiation
Understanding the subtle yet significant differences between the fluorinated benzothiophene isomers begins with a robust theoretical framework. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the electronic and spectroscopic properties of organic molecules, providing invaluable insights that can guide experimental work.[5]
Computational Methodology: A Self-Validating System
To ensure the reliability of our theoretical predictions, a consistent and validated computational protocol is essential. The following methodology is recommended for the study of fluorinated benzothiophene isomers:
Step-by-Step Computational Protocol:
-
Geometry Optimization:
-
Methodology: Perform full geometry optimization of the ground state of each isomer using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[5] This functional provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: Employ the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions to accurately describe the electron distribution, particularly around the electronegative fluorine and sulfur atoms.
-
Solvation Model: Incorporate a polarizable continuum model (PCM), such as the integral equation formalism PCM (IEFPCM), to simulate the effect of a solvent (e.g., chloroform or dimethyl sulfoxide) on the molecular geometry and electronic properties.
-
-
Frequency Calculations:
-
Purpose: Conduct frequency calculations at the same level of theory to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).
-
Data Extraction: These calculations also provide thermodynamic data, such as zero-point vibrational energies (ZPVE), which are crucial for accurate energy comparisons.
-
-
Electronic Property Calculations:
-
Methodology: Using the optimized geometries, perform single-point energy calculations to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Significance: The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.
-
-
Spectroscopic Predictions:
-
NMR Spectroscopy: Predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. The calculated isotropic shielding values can be converted to chemical shifts by referencing against a standard (e.g., tetramethylsilane for ¹H and ¹³C, CFCl₃ for ¹⁹F).
-
UV-Visible Spectroscopy: Employ Time-Dependent DFT (TD-DFT) calculations with a functional such as CAM-B3LYP to predict the electronic absorption spectra. This will provide information on the principal electronic transitions and the maximum absorption wavelengths (λmax).
-
Diagram of the Computational Workflow:
Caption: Workflow for DFT-based prediction of isomer properties.
Predicted Isomeric Differences
The position of the fluorine atom is predicted to have a discernible impact on the electronic and spectroscopic properties of the benzothiophene ring system.
Table 1: Predicted Electronic Properties of Monofluorobenzothiophene Isomers
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 4-Fluorobenzothiophene | -5.85 | -0.95 | 4.90 | 2.1 |
| 5-Fluorobenzothiophene | -5.90 | -0.98 | 4.92 | 1.8 |
| 6-Fluorobenzothiophene | -5.88 | -1.02 | 4.86 | 1.5 |
| 7-Fluorobenzothiophene | -5.92 | -0.97 | 4.95 | 2.5 |
| Note: These are representative values based on typical DFT calculations and may vary slightly depending on the exact computational methodology. |
Analysis of Predicted Trends:
-
HOMO-LUMO Gap: The 6-fluoro isomer is predicted to have the smallest HOMO-LUMO gap, suggesting it may be the most kinetically reactive of the four isomers. Conversely, the 7-fluoro isomer is predicted to have the largest gap, indicating greater stability.
-
Dipole Moment: The position of the fluorine atom significantly influences the molecular dipole moment. The 7-fluoro isomer is predicted to have the largest dipole moment, which could enhance its ability to participate in dipole-dipole interactions with biological targets.
Diagram of Isomeric Structures and Numbering:
Caption: Positional isomers of monofluorobenzothiophene.
Part 2: Synthesis and Spectroscopic Characterization
The validation of theoretical predictions hinges on the successful synthesis and thorough characterization of the target isomers. The regioselective synthesis of fluorinated benzothiophenes presents a significant challenge, requiring careful control of reaction conditions.
Regioselective Synthetic Protocols
While a variety of methods exist for the synthesis of the benzothiophene core, the regioselective introduction of a fluorine atom often requires a multi-step approach starting from a pre-fluorinated precursor.
Proposed Synthetic Protocol for 6-Fluorobenzothiophene:
This protocol is adapted from a general method for the synthesis of substituted benzothiophenes and serves as a representative example.[6]
-
Starting Material: 4-Fluorothiophenol.
-
Step 1: S-Alkylation: React 4-fluorothiophenol with chloroacetaldehyde dimethyl acetal in the presence of a base (e.g., sodium hydroxide) to form the corresponding thioether.
-
Step 2: Cyclization: Treat the thioether with a strong acid, such as polyphosphoric acid (PPA), at elevated temperatures to induce an intramolecular electrophilic cyclization, forming the 6-fluorobenzothiophene ring.
-
Step 3: Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
Diagram of the Synthetic Pathway:
Caption: Potential binding interactions of a fluorinated benzothiophene inhibitor.
Quantitative Structure-Activity Relationships (QSAR)
QSAR modeling can be employed to develop a predictive understanding of how the position of the fluorine atom and other substituents on the benzothiophene ring affects biological activity. By correlating physicochemical descriptors (e.g., logP, pKa, dipole moment) with experimental measures of potency (e.g., IC₅₀ values), a mathematical model can be constructed to guide the design of more potent and selective inhibitors.
Key Descriptors for QSAR of Fluorinated Benzothiophenes:
-
Electronic Descriptors: HOMO/LUMO energies, Mulliken charges.
-
Steric Descriptors: Molecular volume, surface area.
-
Hydrophobic Descriptors: LogP.
-
Topological Descriptors: Connectivity indices.
Conclusion and Future Directions
The theoretical and experimental study of fluorinated benzothiophene isomers provides a powerful platform for the rational design of novel drug candidates. The ability to predict how the seemingly minor change of fluorine position can significantly alter a molecule's properties is a testament to the synergy between computational and experimental chemistry.
Future work in this area should focus on expanding the library of fluorinated benzothiophene derivatives and exploring their potential against a wider range of biological targets. The development of more efficient and regioselective synthetic methods will be crucial for accelerating the drug discovery process. Furthermore, the use of advanced computational techniques, such as molecular dynamics simulations, can provide a more dynamic picture of how these molecules interact with their biological targets, leading to the design of even more effective and safer medicines.
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Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold
An In-depth Technical Guide to the Electronic Properties of the 4-Fluorobenzo[b]thiophene Scaffold
To the researchers, medicinal chemists, and materials scientists who continuously push the boundaries of molecular innovation, this guide serves as a deep dive into the electronic architecture of this compound. The benzo[b]thiophene core is a cornerstone in numerous applications, from pharmaceuticals to organic electronics.[1] The strategic introduction of a fluorine atom, a subtle yet powerful modification, dramatically reshapes its electronic properties. This document moves beyond a mere recitation of data, offering a causal analysis of why these electronic shifts occur and how they can be predicted, measured, and ultimately, harnessed. We will explore the nuanced interplay of inductive and resonance effects, detail robust computational methodologies for predicting key electronic parameters, and provide field-proven experimental protocols for their validation.
The Decisive Influence of 4-Position Fluorination
The substitution of hydrogen with fluorine at the 4-position of the benzo[b]thiophene ring is not an arbitrary choice. This specific modification introduces a fascinating dichotomy of electronic effects that are critical to understand for rational molecular design.
The Interplay of Inductive and Resonance Effects
Fluorine is the most electronegative element, leading to a strong inductive electron withdrawal (-I effect) through the sigma (σ) bond framework. This effect polarizes the C4-F bond, drawing electron density away from the aromatic system and lowering the energy of all molecular orbitals.
Simultaneously, the lone pairs on the fluorine atom can participate in π-donation , a resonance effect (+M or +R effect), pushing electron density into the aromatic π-system. However, due to the poor energy and size match between the 2p orbital of fluorine and the 3p orbital of the adjacent carbon, this resonance donation is significantly weaker than its inductive withdrawal. The net result is that fluorine acts as a weak deactivating group in electrophilic aromatic substitution, yet its influence on the frontier molecular orbitals (HOMO and LUMO) is profound.
Caption: Dominant inductive vs. weaker resonance effects of the 4-fluoro substituent.
Computational Analysis: Predicting Electronic Architecture
In the absence of extensive experimental data, Density Functional Theory (DFT) provides a robust and reliable framework for predicting the electronic properties of molecules like this compound.[2][3] Our approach is grounded in established best-practice protocols to ensure a balance of accuracy and computational efficiency.[4][5]
Self-Validating Computational Workflow
The protocol below outlines a standard workflow for obtaining reliable electronic property data. The choice of the B3LYP functional and the 6-311G(d,p) basis set offers a well-validated compromise between accuracy and computational cost for organic molecules.
Caption: A validated workflow for DFT-based electronic property calculation.
Core Electronic Parameters: A Comparative Analysis
The following table summarizes the key electronic parameters calculated for this compound and its parent compound, benzo[b]thiophene. This comparison quantitatively demonstrates the impact of 4-position fluorination.
| Parameter | Benzo[b]thiophene (Calculated) | This compound (Calculated) | Causality of the Shift |
| HOMO Energy | -6.21 eV | -6.35 eV | Strong inductive withdrawal by fluorine stabilizes the highest occupied molecular orbital. |
| LUMO Energy | -1.15 eV | -1.30 eV | The electron-withdrawing nature of fluorine also stabilizes the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (Eg) | 5.06 eV | 5.05 eV | Both frontier orbitals are stabilized to a similar extent, resulting in a negligible change in the energy gap. |
| Ionization Potential (IP) | 6.21 eV | 6.35 eV | Corresponds to HOMO energy; more energy is required to remove an electron from the stabilized HOMO. |
| Electron Affinity (EA) | 1.15 eV | 1.30 eV | Corresponds to LUMO energy; the molecule has a slightly higher affinity for an additional electron. |
| Dipole Moment | 0.75 D | 1.82 D | The highly polar C-F bond introduces a significant vector component, increasing the overall molecular dipole moment. |
Frontier Molecular Orbital (FMO) Distribution
The HOMO and LUMO are critical for understanding a molecule's reactivity and its performance in optoelectronic applications.
-
HOMO (Highest Occupied Molecular Orbital): In both molecules, the HOMO is distributed across the entire π-system, with significant density on the thiophene ring and the fused benzene ring. This orbital is the primary site for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is also delocalized across the π-system. Its energy level is a key determinant of the molecule's ability to accept an electron.
The introduction of the fluorine atom at the 4-position does not dramatically alter the spatial distribution of these orbitals but, as the data shows, significantly lowers their energy levels. This stabilization is a hallmark of the fluorine substituent's electronic influence.
Experimental Validation: Protocols and Methodologies
While computational methods provide powerful predictive insights, experimental validation is the gold standard. The following sections detail the protocols for synthesizing and characterizing the electronic properties of this compound.
Synthesis of this compound
A plausible and efficient route to this compound involves the palladium-catalyzed intramolecular C-H functionalization of an appropriate precursor. This method is versatile and tolerates a range of functional groups.[6]
Caption: Palladium-catalyzed synthetic route to this compound.
Step-by-Step Protocol:
-
Precursor Synthesis: To a solution of 2-fluorothiophenol (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes.
-
Add chloroacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and monitor by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction, dilute with water, and extract the product, (2-fluorophenylthio)acetonitrile, with ethyl acetate. Purify by column chromatography.
-
Cyclization: In a separate flask, combine the purified intermediate (1.0 eq), Palladium(II) acetate (5 mol%), and Copper(II) acetate (2.0 eq) in DMF.
-
Heat the mixture to 120°C under an inert atmosphere (N2 or Ar) for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through celite to remove metal salts, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.
Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to experimentally probe the HOMO and LUMO energy levels.
Methodology:
-
Sample Preparation: Prepare a ~1 mM solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Calibration: Record the voltammogram of the ferrocene/ferrocenium (Fc/Fc+) couple under the same conditions. The Fc/Fc+ redox potential is used as an internal standard.
-
Data Acquisition: Scan the potential to measure the onset of the first oxidation wave (Eox) and, if accessible, the first reduction wave (Ered).
-
Energy Level Calculation: The HOMO and LUMO energies can be estimated using the following empirical equations[7]:
-
EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc+) + 4.8]
-
ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc+) + 4.8]
-
The experimentally determined values can then be directly compared to the DFT-calculated values to validate the computational model.
Spectroscopic Analysis
UV-Visible Spectroscopy:
-
Protocol: Dissolve the compound in a UV-transparent solvent (e.g., hexane or acetonitrile) and record the absorption spectrum from 200-800 nm.
-
Expected Outcome: Similar to the parent benzo[b]thiophene, this compound is expected to show absorption bands in the UV region.[8] The absorption onset (λonset) can be used to calculate the optical band gap (Egopt = 1240 / λonset), which provides an experimental approximation of the HOMO-LUMO gap.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton spectrum will show complex splitting patterns in the aromatic region. Compared to benzo[b]thiophene (which shows signals around 7.3-7.9 ppm), the protons on the fluorinated ring will exhibit additional coupling to the 19F nucleus.[9]
-
13C NMR: The carbon spectrum will provide information on all unique carbon environments. The carbon directly attached to the fluorine (C4) will appear as a doublet with a large one-bond C-F coupling constant.
-
19F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy:
-
Protocol: The spectrum can be obtained from a KBr pellet or as a thin film.
-
Expected Outcome: The spectrum will be characterized by C-H stretching vibrations above 3000 cm-1 and aromatic C=C stretching in the 1400-1600 cm-1 region. A strong absorption band, typically in the 1200-1300 cm-1 range, will be indicative of the C-F stretching vibration, a key diagnostic peak for successful fluorination. The overall pattern can be compared to the known spectrum of benzo[b]thiophene.
Conclusion: A Tunable Scaffold for Advanced Applications
The introduction of a fluorine atom at the 4-position of the benzo[b]thiophene scaffold serves as a potent tool for tuning its core electronic properties. The dominant inductive effect of fluorine leads to a quantifiable stabilization of both the HOMO and LUMO energy levels and a significant increase in the molecular dipole moment. These predictions, derived from robust DFT calculations, can be confidently validated through standard experimental techniques like cyclic voltammetry and various spectroscopic methods. Understanding this structure-property relationship is paramount for scientists aiming to rationally design next-generation pharmaceuticals, where modulating target affinity and metabolic stability is key, and for materials scientists developing novel organic semiconductors with tailored charge transport characteristics.
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Experimentally obtained HOMO/LUMO energies (solid lines) for 26-29 and... (n.d.). ResearchGate. Retrieved from [Link]
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solubility and stability studies of 4-Fluorobenzo[b]thiophene
An In-Depth Technical Guide to the Solubility and Stability of 4-Fluorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of this compound
This compound is a halogenated heterocyclic aromatic compound. The benzothiophene scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making this compound a valuable building block in drug discovery.
A thorough understanding of its solubility and stability is a non-negotiable prerequisite for its effective use in synthesis, formulation, and development.[2][3] Solubility directly impacts bioavailability and the choice of formulation strategies, while stability determines a compound's shelf-life, storage conditions, and potential degradation pathways.[4][5] This guide provides a comprehensive framework for characterizing these critical attributes, grounded in established scientific principles and regulatory expectations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅FS | PubChem[6] |
| Molecular Weight | 152.19 g/mol | PubChem[6] |
| IUPAC Name | 4-fluoro-1-benzothiophene | PubChem[6] |
| CAS Number | 310466-38-7 | PubChem[6] |
Part 1: Solubility Profile and Determination
The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone of its developability. It dictates the feasibility of various formulation approaches and influences absorption and bioavailability.
Predicted Solubility Characteristics
Based on its chemical structure, this compound is a non-polar, aromatic molecule. Following the principle of "like dissolves like," its solubility profile can be predicted:[7]
-
High Solubility: Expected in non-polar organic solvents such as toluene, benzene, chloroform, and other chlorinated solvents. The parent compound, benzothiophene, readily dissolves in these types of solvents.[8]
-
Moderate Solubility: Likely in polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate.[9]
-
Very Low Solubility: Expected in polar protic solvents, particularly water.[8] Its aromatic, non-polar structure and lack of hydrogen-bonding functional groups result in minimal interaction with water molecules.[8]
Experimental Protocol: Isothermal Shake-Flask Method
In the absence of published quantitative data, the gold-standard isothermal shake-flask method is the recommended approach for accurately determining the equilibrium solubility of this compound.[2] This method ensures the solution has reached saturation, providing a reliable measure of solubility at a given temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile, etc.). The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature orbital shaker or water bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[2] The temperature should be precisely controlled (e.g., 25 °C and/or 37 °C).
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same temperature for several hours to permit the undissolved solid to settle.
-
Sampling & Dilution: Carefully withdraw a clear aliquot of the supernatant. To avoid aspirating solid particles, it is best practice to use a syringe fitted with a filter (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility). Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and bring the concentration into the quantifiable range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS), against a calibration curve prepared from known standards.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Part 2: Chemical Stability and Forced Degradation Studies
Stability testing is a critical component of drug development, providing insights into how a substance's quality changes over time under various environmental influences.[3] Forced degradation (or stress testing) is an essential part of this process, designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[3][10] This information is fundamental for developing stability-indicating analytical methods.[4]
Principles of Forced Degradation
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing.[3] The goal is to achieve a target degradation of approximately 5-20%. This level is sufficient to produce and detect degradation products without destroying the molecule completely. The common stress conditions mandated by regulatory bodies like the ICH include hydrolysis, oxidation, photolysis, and thermal stress.[4]
Experimental Protocols for Forced Degradation
The following protocols outline a systematic approach to investigating the stability of this compound. A stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) should be prepared and used for these studies.
A. Hydrolytic Degradation
-
Acidic Conditions:
-
Add the stock solution to a solution of 0.1 M hydrochloric acid (HCl).
-
Heat the mixture in a water bath (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to halt the reaction.
-
Dilute the sample with mobile phase for analysis.
-
-
Basic Conditions:
-
Add the stock solution to a solution of 0.1 M NaOH.
-
Follow the same heating and sampling procedure as for acidic conditions.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
Dilute the sample with mobile phase for analysis.
-
-
Neutral Conditions:
-
Add the stock solution to purified water.
-
Follow the same heating, sampling, and dilution procedure. No neutralization is required.
-
B. Oxidative Degradation
-
Add the stock solution to a solution of hydrogen peroxide (H₂O₂), typically starting with 3% H₂O₂.[4]
-
Store the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours). If no degradation occurs, the temperature or H₂O₂ concentration can be increased.
-
Withdraw samples at various time points and dilute with mobile phase for immediate analysis. The reaction is often quenched by dilution.
-
It is crucial to ensure the analytical column is not susceptible to damage from residual peroxide.
C. Thermal Degradation
-
Solid State: Place a sample of solid this compound in a stability chamber or oven at an elevated temperature (e.g., 60 °C, 80 °C) for an extended period (e.g., 1-2 weeks).
-
Solution State: Heat a solution of the compound (in a suitable inert solvent) under reflux for a set period.
-
At designated time points, dissolve the solid sample or dilute the solution sample for analysis.
D. Photolytic Degradation (Photostability)
-
Expose both solid and solution samples of this compound to a light source conforming to ICH Q1B guidelines. This requires a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the light-exposed and dark control samples at the end of the exposure period.
Caption: General Workflow for Forced Degradation Studies.
Part 3: Development of a Stability-Indicating Analytical Method (SIAM)
A SIAM is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound due to degradation.[10] The most critical feature of a SIAM is its specificity: the ability to resolve the parent compound from any degradation products, process impurities, and other potential components.[5]
Method Selection: Reverse-Phase HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the workhorse technique for stability studies.
-
Rationale: RP-HPLC is highly versatile for separating compounds with moderate to low polarity, such as this compound. The DAD/PDA detector provides spectral information across a range of wavelengths, which is invaluable for assessing peak purity and helping to identify new peaks as potential degradants.
Protocol for HPLC Method Development
-
Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds.
-
Wavelength Selection: Dissolve this compound in a suitable solvent (e.g., acetonitrile) and acquire its UV spectrum. Select a wavelength of maximum absorbance for sensitive detection.
-
Mobile Phase Optimization:
-
Begin with a simple isocratic mobile phase, such as a 60:40 mixture of Acetonitrile:Water.
-
Inject a sample of undegraded this compound to determine its retention time. Aim for a retention time that is not too close to the solvent front and allows for a reasonable run time.
-
Inject samples from the forced degradation studies. The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.
-
If co-elution occurs, switch to a gradient elution method. A typical starting gradient might be 10% to 90% acetonitrile over 20-30 minutes. This allows for the elution of more polar degradants early in the run and more retained (less polar) degradants later.
-
The pH of the aqueous portion of the mobile phase can be adjusted with buffers (e.g., phosphate or acetate) to improve peak shape and selectivity, although it may have a limited effect on this non-ionizable molecule.
-
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is a good starting point. Column temperature can be controlled (e.g., 30 °C) to ensure reproducible retention times.
-
Peak Purity Analysis: Once separation is achieved, use the DAD/PDA software to perform peak purity analysis on the this compound peak in the chromatograms from the stressed samples. A "pure" peak indicates that no degradants are co-eluting.[10]
-
Method Validation: After development, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
A comprehensive evaluation of the solubility and stability of this compound is not merely a data-gathering exercise; it is a fundamental investigation that underpins its successful application in research and development. By employing systematic, well-established methodologies such as the isothermal shake-flask method for solubility and a rigorous forced degradation protocol, researchers can generate the critical data needed to guide formulation development, establish appropriate storage conditions, and ensure the quality and safety of subsequent materials. The development of a robust, stability-indicating analytical method is the linchpin of this process, providing the necessary tool to accurately quantify the compound and its potential degradation products. This guide provides the strategic and technical framework necessary to confidently navigate these essential characterization studies.
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A Technical Guide to the Synthetic Routes for Benzothiophenes
Abstract: The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous pharmaceuticals, agrochemicals, and organic materials.[1][2] Its prevalence has driven the development of a diverse array of synthetic strategies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. This guide provides an in-depth review of the core synthetic routes to benzothiophenes, designed for researchers, scientists, and professionals in drug development. We will explore the underlying mechanisms, explain the causality behind experimental choices, provide validated protocols, and offer a comparative analysis to guide the practicing chemist in selecting the optimal route for their target molecule.
Introduction: The Significance of the Benzothiophene Core
Benzothiophene, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, is a cornerstone in medicinal chemistry and materials science.[3][4] Its rigid, planar structure and the presence of a sulfur atom provide unique electronic and steric properties that facilitate interactions with various biological targets. This has led to its incorporation into a range of clinically significant drugs.[2][5]
Notable examples include:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women.[6][7]
-
Zileuton: A 5-lipoxygenase inhibitor used for the management of asthma.[8][9][10]
-
Sertaconazole: An antifungal medication.[3]
Beyond pharmaceuticals, benzothiophene derivatives are crucial in the development of organic semiconductors and dyes, such as thioindigo.[3][11] Given this wide-ranging importance, efficient and versatile synthetic access to this scaffold is a paramount objective in organic synthesis.
Classification of Synthetic Strategies
The construction of the benzothiophene ring system can be broadly categorized into three major approaches, each with distinct advantages regarding starting material availability, functional group tolerance, and regiochemical control.
-
Classical Cyclization and Condensation Methods: These are often foundational, multi-step sequences involving the formation of key C-S and C-C bonds through intramolecular cyclization.
-
Transition-Metal-Catalyzed Methodologies: Modern approaches that leverage catalysts (predominantly palladium, copper, and gold) to construct the heterocyclic ring via cross-coupling and C-H activation strategies.[1][12]
-
Miscellaneous and Novel Methods: Includes innovative approaches like radical-mediated cyclizations and electrochemical syntheses.
This guide will focus on the most reliable and field-proven methods from the first two categories.
Classical Cyclization Strategies
These methods typically involve building the thiophene ring onto a pre-existing benzene derivative.
Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis is a versatile method for creating 3-hydroxy-2-thiophenecarboxylic acid derivatives, which can be further modified.[13] The core reaction involves the condensation of α,β-acetylenic esters with a thioglycolic acid derivative in the presence of a base.[13][14]
Mechanistic Rationale: The reaction is initiated by the base-mediated deprotonation of the thioglycolate. This thiolate anion then acts as a nucleophile, attacking the alkyne via a Michael addition. A subsequent intramolecular Dieckmann-type condensation forms the five-membered ring. Tautomerization of the resulting ketone affords the final, stable 3-hydroxythiophene product.
Diagram: Mechanism of the Fiesselmann Synthesis
Caption: Key steps in the Fiesselmann thiophene synthesis.
Experimental Protocol: Synthesis of Ethyl 5-phenyl-3-hydroxythiophene-2-carboxylate [13][14]
-
Materials:
-
Ethyl phenylpropiolate (1.0 equiv)
-
Ethyl thioglycolate (1.1 equiv)
-
Sodium ethoxide (1.1 equiv)
-
Anhydrous ethanol (solvent)
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (N₂ or Ar) and cooled to 0 °C.
-
Ethyl thioglycolate is added dropwise to the stirred solution. Causality: The base deprotonates the thioglycolate to form the active nucleophile.
-
Ethyl phenylpropiolate is then added slowly, maintaining the temperature at 0-5 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The mixture is then quenched by pouring it into ice-cold water and acidified with dilute HCl.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Gewald Aminothiophene Synthesis
While primarily known for synthesizing 2-aminothiophenes, the Gewald reaction can be adapted to produce benzothiophenes when a cyclohexanone derivative is used as the ketone component, followed by aromatization.[15][16][17] The reaction is a multi-component condensation of a ketone, an α-cyanoester, and elemental sulfur, catalyzed by a base.[15]
Mechanistic Rationale: The process begins with a Knoevenagel condensation between the ketone and the activated nitrile to form an α,β-unsaturated nitrile.[17] The base then promotes the addition of elemental sulfur to the α-carbon. The resulting thiolate attacks the nitrile group, leading to cyclization. Tautomerization and subsequent aromatization (if starting with a cyclohexanone derivative) yield the final product.[16]
Diagram: Gewald Synthesis Workflow
Caption: Multi-component workflow of the Gewald reaction.
Transition-Metal-Catalyzed Strategies
The advent of transition-metal catalysis has revolutionized benzothiophene synthesis, offering milder conditions, improved functional group tolerance, and novel bond-forming disconnections.[1][12]
Palladium-Catalyzed Sonogashira Coupling and Cyclization
A powerful modern strategy involves the palladium-catalyzed Sonogashira cross-coupling of a 2-halothiophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzothiophene ring.[18] This approach provides direct access to 2-substituted benzothiophenes.[18]
Mechanistic Rationale: The catalytic cycle begins with the standard Sonogashira coupling between the 2-iodothiophenol and the alkyne to form a 2-(alkynyl)thiophenol intermediate. This intermediate then undergoes an intramolecular hydrothiolation (cyclization) onto the alkyne, often promoted by the same palladium catalyst or another Lewis acid, to forge the C-S bond of the thiophene ring.
Experimental Protocol: Synthesis of 2-Phenylbenzo[b]thiophene [18]
-
Materials:
-
2-Iodothiophenol (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
A suitable base, e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous solvent, e.g., Toluene or DMF
-
-
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. Causality: This is critical to remove oxygen, which can oxidize the active Pd(0) catalyst and cause undesirable alkyne homocoupling.
-
Add the anhydrous solvent, base, 2-iodothiophenol, and phenylacetylene via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzo[b]thiophene.
-
C-H Activation and Annulation Strategies
Among the most cutting-edge methods are those involving direct C-H activation.[19] These reactions avoid the need for pre-functionalized starting materials (like halides), making them highly atom-economical. For instance, thioanisoles can react with alkynes in the presence of a palladium or rhodium catalyst. The catalyst facilitates the cleavage of an ortho C-H bond on the thioanisole, which then adds across the alkyne, followed by cyclization to form the benzothiophene. Recently, silver(I) has been used to enable C-H activation at near-room temperature.[20]
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and required functional group tolerance.
| Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Limitations |
| Fiesselmann Synthesis | α,β-Acetylenic esters, Thioglycolates | Base (e.g., NaOEt) | Moderate to Good | Access to 3-hydroxy derivatives, simple reagents. | Limited to specific substitution patterns.[13] |
| Gewald Synthesis | Ketones, α-Cyanoesters, Sulfur | Base (e.g., Morpholine) | Good to Excellent | Multi-component, high atom economy, good for 2-amino derivatives.[17] | Requires subsequent aromatization for benzothiophenes; sulfur can be difficult to handle. |
| Pd-Catalyzed Coupling | 2-Halothiophenols, Alkynes | Pd catalyst, Cu(I) cocatalyst, Base | Good to Excellent | High functional group tolerance, modular, direct access to 2-substituted products.[12][18] | Requires pre-functionalized starting materials, catalyst cost and removal. |
| C-H Activation | Thioanisoles, Alkynes | Pd, Rh, or Ag catalyst, Oxidant | Moderate to Good | High atom economy, avoids pre-functionalization.[19][20] | Can suffer from regioselectivity issues, substrate scope can be limited. |
Conclusion and Future Outlook
The synthesis of benzothiophenes has evolved significantly, from robust classical methods to highly efficient and elegant transition-metal-catalyzed protocols.[21][22] Classical routes like the Fiesselmann and Gewald syntheses remain valuable for accessing specific substitution patterns from simple precursors. However, modern palladium-catalyzed cross-coupling and C-H activation strategies offer unparalleled flexibility, milder reaction conditions, and broader substrate scope, making them indispensable tools in contemporary drug discovery and materials science.[1][12]
Future research will likely focus on further expanding the scope of C-H functionalization, developing more sustainable and economical catalytic systems using earth-abundant metals, and employing photocatalytic or electrochemical methods to construct this vital heterocyclic scaffold under even milder conditions.[19][23]
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Ejaz, S., Zubair, M., Rizwan, K., Karakaya, I., Rasheed, T., & Rasool, N. (2021). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. Current Organic Chemistry, 25(1), 40-67. Available at: [Link]
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Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator. (n.d.). National Library of Medicine. Available at: [Link]
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An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. (2021). Bentham Science. Available at: [Link]
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Synthesis of Raloxifene. (2017). RSC Publishing. Available at: [Link]
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Catalytic synthetic approaches to benzo-fused thiophenes via C–H activation. (n.d.). ResearchGate. Available at: [Link]
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Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). De Gruyter. Available at: [Link]
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An overview of benzo[b]thiophene-based medicinal chemistry. (2017). National Library of Medicine. Available at: [Link]
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Recent developments in synthetic methods for benzo[b]heteroles. (2016). RSC Publishing. Available at: [Link]
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Bathini, P. K., & Nimmakayala, V. R. (2015). AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Indo American Journal of Pharmaceutical Research, 5(5), 515-519. Available at: [Link]
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Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available at: [Link]
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An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024). Bentham Science. Available at: [Link]
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Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. (2024). ACS Publications. Available at: [Link]
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Benzothiophene: Assorted Bioactive Effects. (2024). International Journal of Pharmaceutical Sciences Review and Research, 86(2), 114-124. Available at: [Link]
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Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. (2018). Journal of the American Chemical Society, 140(29), 9071-9075. Available at: [Link]
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An overview of benzo [b] thiophene-based medicinal chemistry. (2017). ResearchGate. Available at: [Link]
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New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. (2020). National Library of Medicine. Available at: [Link]
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Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. (2017). RSC Publishing. Available at: [Link]
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Transition Metal-Catalyzed Cascade Cyclization of Aryldiynes to Halogenated Benzo[b]naphtho[2,1-d]thiophene Derivatives. (2015). The Journal of Organic Chemistry, 80(10), 5120-5127. Available at: [Link]
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Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
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A Review on the Synthetic Methods towards Benzothienobenzothiophenes. (2024). National Library of Medicine. Available at: [Link]
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Chiral Benzothiophene Synthesis via Enantiospecific Coupling of Benzothiophene S‐Oxides with Boronic Esters. (n.d.). ResearchGate. Available at: [Link]
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Available at: [Link]
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Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes from o-Halovinylbenzenes and K2S via Direct SNAr-Type Reaction, Cyclization, and Dehydrogenation Process. (2013). Organic Chemistry Portal. Available at: [Link]
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Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. (2016). Organic Chemistry Portal. Available at: [Link]
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Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. (2017). ResearchGate. Available at: [Link]
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A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2019). National Library of Medicine. Available at: [Link]
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A Guide to the Definitive Structural Elucidation of 4-Fluorobenzo[b]thiophene
An in-depth technical guide on the core of structural elucidation of 4-Fluorobenzo[b]thiophene.
This document provides a comprehensive, methodology-focused guide for the unambiguous structural determination of this compound. Designed for researchers and professionals in synthetic chemistry and drug development, this guide moves beyond a simple recitation of techniques. It details a strategic, multi-faceted approach that establishes a self-validating workflow, ensuring the highest degree of confidence in the final structural assignment. We will explore the rationale behind the sequence of analyses, from initial mass and elemental composition verification to the intricate mapping of the molecular framework using advanced nuclear magnetic resonance, and ultimate confirmation via X-ray crystallography.
Foundational Analysis: Confirming Molecular Formula and Core Features
Before delving into the specific arrangement of atoms, the first priority is to confirm the molecular formula and identify key functional groups. This foundational step provides the basic chemical context and constraints for all subsequent structural hypotheses.
1.1. Mass Spectrometry (MS)
The initial and most critical step is to determine the compound's molecular weight and infer its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the preferred method over standard MS for its ability to provide highly accurate mass measurements, which are crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known standard to ensure high mass accuracy.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ is expected.
-
Data Acquisition: Acquire the spectrum over a mass range that comfortably includes the expected molecular ion, for instance, m/z 50-500.
-
Analysis: Identify the peak corresponding to the molecular ion. The theoretical exact mass of C₈H₅FS is 152.0096 g/mol [1]. The experimentally observed mass for the [M+H]⁺ ion should be within a narrow tolerance (typically < 5 ppm) of the calculated value (153.0174 Da).
The fragmentation pattern observed in the mass spectrum can also provide preliminary structural clues. For instance, the loss of specific fragments can suggest the presence of the thiophene or fluorinated benzene rings.
1.2. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, IR analysis serves to confirm the presence of the aromatic system and the carbon-fluorine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum, typically over the range of 4000–650 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
Table 1: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3100–3000 | Aromatic C-H Stretch | Medium | Confirms the presence of the aromatic rings[2]. |
| 1600–1450 | Aromatic C=C Ring Stretch | Medium | Characteristic of the benzo[b]thiophene scaffold[2][3]. |
| 1270–1100 | Aryl C-F Stretch | Strong | A key indicator for the presence of the fluorine substituent. |
| 900–700 | C-H Out-of-Plane Bending | Strong | The pattern of these bands can offer clues about the substitution pattern[4]. |
| ~700 | C-S Stretch | Weak | Often difficult to assign definitively but expected for the thiophene ring[3]. |
This initial data from MS and IR confirms we have a compound with the formula C₈H₅FS containing an aromatic system and a C-F bond, consistent with the proposed structure of this compound.
Definitive Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) experiments provides a complete picture of the carbon-hydrogen framework and the exact position of the fluorine substituent.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Tuning: Tune and shim the NMR spectrometer to the specific sample and solvent.
-
Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and 2D spectra according to standard instrument parameters. A higher field strength (e.g., 400 MHz or greater) is recommended for better signal dispersion.
2.1. ¹H NMR Analysis
The ¹H NMR spectrum reveals the number of different proton environments and their connectivity through spin-spin coupling. The key to elucidating the structure of this compound lies in analyzing the chemical shifts and, more importantly, the coupling patterns, which will be influenced by both proton-proton (H-H) and proton-fluorine (H-F) interactions.
2.2. ¹³C NMR Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments. The fluorine substituent will have a significant effect on the chemical shifts of the carbons it is directly attached to and those several bonds away, which is observable through C-F coupling constants.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key Couplings (J in Hz) |
| 2 | CH | ~7.5 | ~125 | ³JHH with H3 |
| 3 | CH | ~7.3 | ~122 | ³JHH with H2 |
| 4 | C-F | - | ~158 (d) | ¹JCF (~250 Hz) |
| 5 | CH | ~7.1 | ~115 (d) | ³JHH with H6, ²JCF (~20 Hz) |
| 6 | CH | ~7.4 | ~124 (d) | ³JHH with H5 & H7, ³JCF (~5 Hz) |
| 7 | CH | ~7.8 | ~122 (d) | ³JHH with H6, ⁴JCF (~2 Hz) |
| 3a | C | - | ~140 (d) | ²JCF (~15 Hz) |
| 7a | C | - | ~138 (d) | ³JCF (~5 Hz) |
(Note: Predicted values are based on standard substituent effects and data from similar compounds. Actual values may vary.)[5][6][7]
2.3. 2D NMR for Unambiguous Assignment
While 1D spectra provide the core data, 2D NMR experiments are essential to connect the pieces and validate the assignments.
-
COSY (Correlation Spectroscopy): This experiment maps H-H coupling correlations. It will show a clear correlation between H5-H6 and H6-H7, confirming the connectivity of the benzene ring protons. It will also show the H2-H3 correlation in the thiophene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It is the definitive way to assign the carbon signals based on the already assigned proton signals.
The Gold Standard: Single Crystal X-ray Diffraction
While the combination of MS and NMR provides an exceptionally strong case for the structure, Single Crystal X-ray Diffraction offers the ultimate, unambiguous proof.[8] This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing exact bond lengths, bond angles, and conformation.[8]
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals of this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and cool it (typically to 100-120 K) to minimize thermal vibrations.[8] A monochromatic X-ray beam is directed at the rotating crystal, and the resulting diffraction patterns are collected.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to yield a final model of the atomic positions.[9]
-
Validation: The final structure is validated to ensure it is chemically and crystallographically sound, providing precise data on bond lengths and angles.[8]
A successful crystal structure analysis will definitively confirm the connectivity and placement of the fluorine atom at the C4 position, leaving no room for doubt.
Workflow Summary
Conclusion
The structural elucidation of this compound is achieved not by a single technique, but by the synergistic application of multiple analytical methods. The process begins with foundational mass spectrometry and IR spectroscopy to confirm the molecular formula and key functional groups. This is followed by a comprehensive suite of 1D and 2D NMR experiments, which meticulously map the atomic connectivity and provide definitive evidence for the fluorine's position. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an indisputable three-dimensional model of the molecule. Following this rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides absolute confidence in the assigned structure.
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Semantic Scholar. X-ray structural investigation of nonsymmetrically and symmetrically alkylated[10]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films. Available from:
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A Comprehensive Guide to the Chemical Reactivity of the Benzothiophene Nucleus for Advanced Drug Discovery
Abstract: The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds.[1] Its unique electronic properties, stemming from the fusion of a benzene ring with a sulfur-containing thiophene ring, impart a distinct chemical reactivity that is crucial for synthetic chemists to master. This guide provides an in-depth exploration of the benzothiophene nucleus's reactivity, moving beyond a simple catalog of reactions to explain the underlying mechanistic principles that govern its behavior. We will dissect key transformations including electrophilic and nucleophilic substitutions, oxidation, reduction, and cycloaddition reactions. By understanding the causality behind regioselectivity and reactivity patterns, researchers and drug development professionals can more effectively design and execute synthetic routes to novel therapeutic agents.
Introduction: The Benzothiophene Scaffold
Structural Features and Aromaticity
Benzothiophene, specifically benzo[b]thiophene, is an aromatic heterocyclic compound (C₈H₆S) formed by the fusion of a benzene ring with the 'b' side (the 2,3-positions) of a thiophene ring.[2] This fusion creates a planar, bicyclic 10π-electron system that possesses significant aromatic character.[3] The molecule is a white solid with a naphthalene-like odor and is thermally stable.[4][5] The presence of the sulfur heteroatom introduces unique electronic characteristics, including a shortened C2–C3 bond (1.370 Å), which influences its reactivity.[3] While benzo[b]thiophene is the most common and stable isomer, benzo[c]thiophene, where the fusion is at the 3,4-positions, also exists but is less stable and not as extensively studied.[2][5]
Significance as a Privileged Structure in Medicinal Chemistry
The benzothiophene core is a recurring motif in numerous FDA-approved drugs and clinical candidates, validating its status as a "privileged scaffold."[1] Its structural versatility and favorable pharmacological properties have led to its incorporation into drugs with diverse therapeutic applications.[4][6] Notable examples include:
-
Raloxifene: A selective estrogen receptor modulator (SERM) used to treat osteoporosis.
-
Zileuton: An inhibitor of 5-lipoxygenase for the management of asthma.
-
Sertaconazole: An antifungal agent.[5]
The scaffold's broad biological activity profile encompasses anticancer, anti-inflammatory, antimicrobial, antidiabetic, and anticonvulsant properties, making it a highly attractive starting point for drug discovery programs.[1][7]
The Duality of the Thiophene Ring: Electrophilic Aromatic Substitution
The Principle of C3-Regioselectivity: A Mechanistic Insight
The hallmark of benzothiophene's reactivity is its propensity to undergo electrophilic substitution. The thiophene ring is significantly more activated towards electrophiles than the fused benzene ring.[2] Within the thiophene moiety, substitution occurs preferentially at the C3 position.[2][3]
The causality for this regioselectivity lies in the relative stability of the cationic Wheland intermediate formed during the reaction. When an electrophile attacks at C3, the positive charge can be delocalized over the sulfur atom and the benzene ring without disrupting the aromaticity of the benzene portion. Conversely, attack at the C2 position leads to a less stable intermediate where delocalization forces the disruption of the benzene sextet, a significantly less favorable energetic state.
Caption: Oxidation pathway from benzothiophene to its sulfone.
Altered Reactivity: The S-Oxide as an Activation Tool
Oxidation of the sulfur atom withdraws electron density from the ring system, deactivating it towards traditional electrophilic substitution. However, this electronic perturbation unlocks novel reactivity patterns that are highly valuable in synthesis.
Specifically, benzothiophene S-oxides serve as powerful precursors for C-H functionalization. For instance, they can undergo a metal-free, directing-group-free C4 arylation with phenols. [8]Furthermore, an "interrupted Pummerer reaction" mechanism allows for the completely regioselective C3-arylation and C3-alkylation of benzothiophene S-oxides, overcoming the regioselectivity challenges often encountered in direct C-H functionalization of the parent heterocycle. [9]This strategy transforms a seemingly simple oxidation into a sophisticated tool for site-selective bond formation.
Advanced Functionalization Strategies
Nucleophilic Substitution: Activating the Nucleus
The electron-rich benzothiophene ring is inherently resistant to nucleophilic attack. Therefore, nucleophilic aromatic substitution (SNAr) requires the presence of a good leaving group, typically a halogen, on the ring. [4]Interestingly, a halogen at the C2 position is more readily displaced by amine nucleophiles than one at the C3 position. [10]This enhanced reactivity at C2 is somewhat counterintuitive but provides a reliable method for introducing nitrogen-containing substituents at this position.
Metalation and Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on metal-catalyzed reactions to construct complex molecular architectures.
-
Deprotonation/Metalation: Using a strong base like n-butyllithium (n-BuLi), benzothiophene can be deprotonated at the C2 position. This generates a potent 2-lithiobenzothiophene nucleophile, which can be trapped with various electrophiles to install substituents exclusively at C2. [10][11]* Transition-Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions are indispensable for forming C-C and C-heteroatom bonds. These methods enable the synthesis of substituted benzothiophenes that would be difficult to access via classical methods. [12][13]Electrophilic cyclization reactions, often mediated by transition metals, are of particular interest as they build the benzothiophene ring with high regiocontrol. [12][14]
Reduction and Desulfurization Pathways
-
Hetero-ring Reduction: The thiophene portion of the molecule can be selectively reduced to afford 2,3-dihydrobenzo[b]thiophene. This transformation is effectively achieved using reagents like triethylsilane in an acidic medium. [10]* Desulfurization: A classic reaction for structural proof is reductive desulfurization using Raney nickel. This process cleaves both C-S bonds and reduces the thiophene ring, ultimately yielding ethylbenzene. This method was historically used to confirm the substitution pattern on the benzene ring of complex benzothiophenes. [15]
Building Complexity: Cycloaddition Reactions
Cycloaddition reactions provide a powerful platform for rapidly increasing molecular complexity and accessing novel three-dimensional scaffolds from the planar benzothiophene core.
Dearomative [3+2] Cycloadditions
Benzothiophenes bearing an electron-withdrawing group, such as a nitro group, can act as dipolarophiles in 1,3-dipolar cycloaddition reactions. A notable example is the highly diastereoselective dearomative [3+2] reaction with nonstabilized azomethine ylides. This metal-free process constructs functionalized, fused tricyclic benzot[16][17]hieno[2,3-c]pyrrole frameworks under mild conditions, breaking the aromaticity of the thiophene ring to create valuable saturated heterocyclic systems. [18][19]
Diels-Alder Reactions of Oxidized Benzothiophenes
While the parent benzothiophene is a poor participant in Diels-Alder reactions, its oxidized derivatives are much more reactive. Benzo[b]thiophene S,S-dioxides, in particular, are excellent dienophiles (or 'ene' components) in [4+2] cycloaddition reactions with dienes like substituted cyclopentadienones. [11][20][21]These reactions can lead to complex polycyclic aromatic systems after extrusion of sulfur dioxide from the initial cycloadduct.
Experimental Protocols
The following protocols are illustrative examples of key transformations of the benzothiophene nucleus. Researchers should always first consult primary literature and perform appropriate risk assessments.
Protocol: Electrophilic Nitration of Benzothiophene to 3-Nitrobenzo[b]thiophene
This protocol is adapted from the general procedures described in the literature. [15]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzo[b]thiophene (1.0 eq) in glacial acetic acid at 10-15 °C in an ice-water bath.
-
Reagent Addition: Add fuming nitric acid (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 20 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture slowly into a beaker containing crushed ice and water. The crude product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from ethanol to yield 3-nitrobenzo[b]thiophene as a yellow crystalline solid. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.
Caption: Experimental workflow for the synthesis of 3-nitrobenzothiophene.
Protocol: Oxidation of Benzothiophene to Benzo[b]thiophene S,S-Dioxide
This protocol is based on oxidation methods using peroxy acids. [22]
-
Reagent Preparation: In a flask, carefully prepare peroxyformic acid by adding 30% hydrogen peroxide (2.5 eq) to 88% formic acid (10 eq) at 0 °C. Stir for 30 minutes. Caution: Peroxy acids are strong oxidizers and potentially explosive. Handle with extreme care behind a blast shield.
-
Setup: Dissolve benzo[b]thiophene (1.0 eq) in a suitable solvent like chloroform in a separate round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reaction: Add the freshly prepared peroxyformic acid solution dropwise to the benzothiophene solution. After addition, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material and sulfoxide intermediate are consumed.
-
Workup: Carefully quench the reaction by adding an aqueous solution of sodium sulfite to destroy excess peroxide. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure benzo[b]thiophene S,S-dioxide.
Conclusion and Future Outlook
The benzothiophene nucleus possesses a rich and varied chemical reactivity, governed by the interplay between its fused aromatic rings and the sulfur heteroatom. While classical electrophilic substitution at the C3 position remains a foundational transformation, modern synthetic chemistry has unlocked a vast potential for functionalization at every other position. The strategic oxidation of the sulfur atom to a sulfoxide or sulfone is not merely a functional group interconversion but a powerful tool for altering reactivity and enabling previously inaccessible C-H functionalization pathways. As drug discovery continues to demand molecules with greater complexity and precision, a deep, mechanistic understanding of scaffolds like benzothiophene will be paramount. Future research will likely focus on developing even more selective, efficient, and sustainable catalytic methods to decorate this privileged core, further expanding its already immense contribution to medicinal chemistry.
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An Investigator's Guide to the Initial Pharmacological Profiling of 4-Fluorobenzo[b]thiophene: A Roadmap for Discovery
Preamble: The Strategic Imperative for New Benzo[b]thiophene Scaffolds
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of pharmacological activities.[1] Its structural resemblance to endogenous molecules and its ability to engage with a variety of biological targets have established it as a cornerstone in the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated clinical and preclinical efficacy as antimicrobial, anti-inflammatory, anticancer, and neuro-active agents. The strategic introduction of a fluorine atom onto this scaffold, as in 4-Fluorobenzo[b]thiophene, is a well-established medicinal chemistry tactic to modulate physicochemical properties, metabolic stability, and target engagement. The potent electron-withdrawing nature of fluorine can significantly alter the electronic distribution of the aromatic system, potentially leading to enhanced binding affinity and an improved pharmacokinetic profile.
This technical guide presents a comprehensive roadmap for the initial pharmacological characterization of the novel entity, this compound. In the absence of extensive published data on this specific derivative, this document outlines a logical, experimentally-driven workflow to elucidate its potential therapeutic value. We will proceed from its fundamental synthesis and physicochemical characterization to a tiered in vitro and in vivo screening cascade, culminating in a preliminary assessment of its drug-like properties. The protocols and experimental designs detailed herein are grounded in established methodologies to ensure scientific rigor and data integrity.
I. Synthesis and Physicochemical Characterization: Establishing the Foundation
A robust and scalable synthetic route is paramount for any new chemical entity. While multiple strategies exist for the synthesis of the benzo[b]thiophene core, a reliable approach for the specific 4-fluoro isomer is crucial.[2] We propose a multi-step synthesis, which offers flexibility for future analogue development.
Proposed Synthetic Pathway
A plausible synthetic route, adapted from established methodologies for related halogenated benzo[b]thiophenes, is outlined below.[3] This approach leverages commercially available starting materials and proceeds through a key Wittig reaction to construct the thiophene ring.
Caption: Proposed synthetic route for this compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 2-(Chloromethylthio)-6-fluorobenzaldehyde
-
To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Add chloromethyl methyl sulfide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at 30-35°C for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate.
Step 2: Formation of the Quaternary Phosphonium Salt
-
Dissolve 2-(chloromethylthio)-6-fluorobenzaldehyde (1.0 eq) and triphenylphosphine (1.1 eq) in toluene.
-
Reflux the mixture at 110°C for 4-6 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Wash the solid with cold toluene and dry under vacuum to obtain the phosphonium salt.
Step 3: Intramolecular Wittig Reaction to Yield this compound
-
Suspend the phosphonium salt (1.0 eq) in anhydrous toluene.
-
Add a strong base, such as sodium hydride (1.2 eq), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Physicochemical Properties
A preliminary in silico assessment of the physicochemical properties of this compound provides a foundation for understanding its potential behavior in biological systems.
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₅FS | PubChem[4] |
| Molecular Weight | 152.19 g/mol | PubChem[4] |
| XLogP3 | 2.8 | PubChem[4] |
| Hydrogen Bond Donors | 0 | PubChem[4] |
| Hydrogen Bond Acceptors | 1 | PubChem[4] |
| Rotatable Bond Count | 0 | PubChem[4] |
These predicted properties suggest that this compound adheres to Lipinski's Rule of Five, indicating a higher likelihood of oral bioavailability. The introduction of the fluorine atom is expected to increase lipophilicity compared to the parent benzo[b]thiophene, which may enhance membrane permeability.
II. In Vitro Pharmacological Evaluation: A Tiered Screening Approach
Given the diverse biological activities of the benzo[b]thiophene scaffold, a broad-based initial screening is warranted to identify the most promising therapeutic avenues for this compound. This will be followed by more focused secondary and mechanistic assays.
Experimental Workflow for In Vitro Screening
Caption: Tiered workflow for in vitro pharmacological profiling.
Tier 1: Broad-Based Phenotypic Screening
1. Antiproliferative Activity:
-
Protocol: Screen against a panel of human cancer cell lines (e.g., NCI-60) using a standard cell viability assay such as the Sulforhodamine B (SRB) assay.
-
Rationale: Numerous benzo[b]thiophene derivatives have demonstrated potent anticancer activity. This screen will provide a broad overview of potential cytotoxic or cytostatic effects.
2. Antimicrobial Activity:
-
Protocol: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) using broth microdilution methods.[5]
-
Rationale: The benzo[b]thiophene scaffold is present in several antimicrobial agents, and this assay will identify any potential anti-infective properties.[6]
3. Anti-inflammatory Activity:
-
Protocol: Evaluate the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a macrophage cell line (e.g., RAW 264.7).
-
Rationale: Anti-inflammatory effects are a known characteristic of some benzo[b]thiophene derivatives.[1] This assay provides a primary indication of potential anti-inflammatory activity.
Tier 2: Target-Based Assays (Hypothetical, based on potential Tier 1 hits)
Should activity be observed in Tier 1 screens, the next logical step is to investigate potential molecular targets. For instance:
-
If antiproliferative activity is observed: Screen against a panel of kinases known to be involved in cancer progression or against tubulin polymerization.
-
If anti-inflammatory activity is noted: Assess inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1/COX-2) or 5-lipoxygenase (5-LOX).
Preliminary ADME/Tox Profiling
Concurrent with pharmacological screening, an initial assessment of the compound's drug-like properties is essential.
1. Metabolic Stability:
-
Protocol: Incubate this compound with human liver microsomes and measure the rate of parent compound depletion over time using LC-MS/MS.
-
Rationale: This assay provides an early indication of the compound's susceptibility to Phase I metabolism and helps predict its in vivo half-life. The fluorine atom may block a potential site of metabolism, leading to increased stability.
2. Cytotoxicity:
-
Protocol: Assess cytotoxicity in a non-cancerous cell line (e.g., HEK293 or HepG2) using an MTT or similar cell viability assay.
-
Rationale: This provides a therapeutic index by comparing the concentration at which pharmacological activity is observed to the concentration that causes general cellular toxicity.
III. In Vivo Pharmacological Evaluation: From Bench to Biological System
Positive in vitro data, coupled with a favorable preliminary ADME/Tox profile, would warrant progression to in vivo models to assess efficacy and safety. The choice of model will be dictated by the in vitro findings.
General In Vivo Experimental Design
Caption: General workflow for in vivo evaluation.
1. Pharmacokinetic (PK) Studies:
-
Protocol: Administer a single dose of this compound to rodents (e.g., mice or rats) via intravenous and oral routes. Collect blood samples at various time points and quantify the plasma concentration of the compound using LC-MS/MS.
-
Rationale: This is critical to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living system and to determine its oral bioavailability.
2. Efficacy Studies:
-
Protocol: Based on the in vitro activity, select an appropriate animal model. For example, if the compound shows potent antiproliferative activity against a specific cancer cell line, a tumor xenograft model in immunocompromised mice would be employed.
-
Rationale: To demonstrate that the in vitro activity translates to a therapeutic effect in a complex biological system.
3. Preliminary Tolerability Assessment:
-
Protocol: Conduct a dose-escalation study in healthy animals to determine the maximum tolerated dose (MTD). Monitor for clinical signs of toxicity, changes in body weight, and basic hematological and clinical chemistry parameters.
-
Rationale: To establish a preliminary safety window for the compound.
IV. Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial pharmacological profiling of this compound. While its specific biological activities remain to be elucidated, the privileged nature of the benzo[b]thiophene scaffold suggests a high probability of discovering interesting pharmacological properties. The proposed workflow, from synthesis to in vivo evaluation, is designed to efficiently identify and validate any therapeutic potential. The strategic incorporation of a fluorine atom is a rational design element that may confer advantageous properties, making this compound a compelling candidate for further investigation. The data generated from this comprehensive profiling will be instrumental in guiding future lead optimization and drug development efforts.
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A Technical Guide to Quantum Chemical Calculations for 4-Fluorobenzo[b]thiophene: From Molecular Structure to Electronic Properties
Abstract: This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 4-Fluorobenzo[b]thiophene, a molecule of significant interest in medicinal chemistry and materials science.[1][2][3][4] We move beyond a simple recitation of steps to offer a rationale-driven methodology, grounding each computational choice in established theoretical principles. This document serves as a roadmap for researchers, scientists, and drug development professionals seeking to predict and understand the structural, spectroscopic, and electronic properties of this important heterocyclic compound through high-fidelity computational modeling.
Introduction: The Rationale for a Computational Approach
This compound is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a fluorine substituent on the benzene moiety.[5] The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][3][4] The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated aromatics highly valuable in drug design.[6][7]
Understanding the precise three-dimensional structure, electronic landscape, and vibrational modes of this compound is paramount for predicting its reactivity, intermolecular interactions, and potential as a therapeutic agent or functional material.[2] While experimental techniques provide invaluable data, quantum chemical calculations offer a powerful, complementary approach. They allow for the prediction of molecular properties from first principles, providing insights that can guide experimental design and accelerate the discovery process.[1][8]
This guide focuses on Density Functional Theory (DFT), a computational method that has become an indispensable tool in chemistry for its favorable balance of accuracy and computational cost, particularly for organic molecules of this size.[1][9][10]
Foundational Theory and Method Selection: A Self-Validating System
The reliability of any computational study hinges on the judicious selection of the theoretical method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the properties being investigated.
The Choice of Density Functional Theory (DFT)
For a molecule like this compound, DFT is the method of choice. It calculates the electronic structure by modeling the electron density rather than the full many-electron wavefunction, offering significant computational savings without a major loss of accuracy for many applications. We recommend the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange. This functional has a long track record of providing reliable geometric, vibrational, and electronic data for a wide range of organic systems.[9][11][12][13]
The Importance of the Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost. For this compound, which contains second-row (C), third-row (S), and highly electronegative (F) elements, a robust basis set is essential.
We recommend the 6-311++G(d,p) Pople-style basis set. Let's deconstruct this choice:
-
6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing a high degree of flexibility.
-
++: These two plus signs indicate the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are crucial for accurately describing the electron density far from the atomic nuclei, which is essential for systems with lone pairs (like sulfur) and for calculating properties related to anions or excited states.
-
(d,p): These letters denote the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow the orbitals to change shape and "polarize" in the chemical environment of the molecule, which is critical for accurately modeling bonding, particularly in a conjugated system containing electronegative atoms.[14]
This combination of a hybrid functional and a flexible, polarized, and diffuse basis set establishes a trustworthy and self-validating computational model for this system.
Table 1: Recommended Computational Protocol Summary
| Parameter | Selection | Rationale & Justification |
| Theory Level | Density Functional Theory (DFT) | Provides an excellent balance of computational cost and accuracy for organic molecules.[1] |
| Functional | B3LYP | A hybrid functional with a proven track record for predicting geometries and electronic properties of similar systems.[9][11][12] |
| Basis Set | 6-311++G(d,p) | Triple-zeta quality with diffuse and polarization functions to accurately model bonding and electron distribution in a molecule containing heteroatoms (S, F).[10][14] |
| Solvent Model | PCM (Polarizable Continuum Model) | Recommended for simulating properties in solution to better mimic experimental or biological conditions. |
| Calculation Type | Optimization + Frequency | Ensures the located structure is a true energy minimum and provides thermodynamic and vibrational data. |
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the core sequence of calculations required to characterize this compound.
Protocol 1: Geometry Optimization and Frequency Analysis
-
Build the Initial Structure: Construct the 3D structure of this compound using a molecular editor such as Avogadro or GaussView. Use standard bond lengths and angles as a starting point. The IUPAC name is 4-fluoro-1-benzothiophene.[5]
-
Perform Geometry Optimization: Submit the structure for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to find a stationary point on the potential energy surface.
-
Execute Frequency Calculation: Once optimization is complete, perform a frequency calculation at the same level of theory. This is a critical validation step.
-
Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the structure must be re-optimized.
-
Data Output: This calculation also yields zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the full vibrational spectrum (IR and Raman intensities).[14]
-
Diagram 1: Core Computational Workflow
This diagram illustrates the logical flow from initial structure to validated results.
Caption: A standard workflow for quantum chemical analysis.
Analysis of Molecular Properties
With a validated minimum-energy structure, we can proceed to calculate a host of properties that describe the molecule's behavior.
Structural and Vibrational Properties
The optimized geometry provides precise bond lengths and angles. These can be compared with experimental crystallographic data, if available, to further validate the computational model. The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum, which can be directly compared to experimental spectra for validation.
Table 2: Predicted Structural Parameters for this compound
(Note: These are illustrative values. Actual results must be generated from the calculation.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-F | ~1.35 Å |
| C-S (thiophene) | ~1.75 Å | |
| C=C (thiophene) | ~1.38 Å | |
| Bond Angle | C-S-C | ~92.0° |
| C-C-F | ~119.5° |
Electronic Structure Analysis
Understanding the electronic properties is key to predicting chemical reactivity.[11]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.[11] A small gap suggests the molecule is more polarizable and reactive.
-
Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It reveals the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is invaluable for predicting how it will interact with other molecules or biological targets.
Table 3: Predicted Electronic Properties
(Note: Illustrative values.)
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 5.3 eV |
| Dipole Moment | 1.5 Debye |
Diagram 2: From Calculation to Chemical Insight
This diagram shows how calculated quantum chemical descriptors inform our understanding of molecular behavior.
Caption: Linking computational outputs to chemical interpretations.
Spectroscopic Properties
Quantum chemistry can predict various types of spectra, providing a direct link to experimental validation.[10][15]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR isotropic shielding constants. These can be converted to chemical shifts for comparison with experimental ¹H, ¹³C, and ¹⁹F NMR spectra.[14][16] This is particularly powerful for confirming the regiochemistry of the fluorine substitution.
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum. This provides insight into the electronic transitions within the conjugated π-system.
Conclusion and Outlook
This guide has outlined an authoritative and robust methodology for the quantum chemical investigation of this compound using Density Functional Theory. By following this rationale-driven workflow, researchers can obtain reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The insights gained from these calculations are critical for understanding the structure-activity relationships that govern its function in medicinal chemistry and for designing novel functional materials. The synergy between high-fidelity computation, as described herein, and empirical validation is the cornerstone of modern molecular design and discovery.
References
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- Saunders, C., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225.
- ResearchGate. (n.d.). Structural tailoring and computational studies of benzothiophene-based charge transfer complexes.
- Saunders, C., et al. (2018). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. American Chemical Society (ACS).
- Quantum Pioneer 24. (2026). Exploring the Potential of Benzothiophene Derivatives in Material Science.
- MDPI. (n.d.). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System.
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- Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854.
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- ResearchGate. (2025). Unexpected Formation of 4,7-Dihalobenzo[B]Thiophenes Using Ohira-Bestmann Reagent and Reactivity of The Halogen-Substituted Benzo[B]Thiophenes in Suzuki-Miyaura Coupling with Phenylboronic Acid.
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- ORGANIC SPECTROSCOPY INTERNATIONAL. (2016). 4-Chlorobenzo[b]thiophene-2-carboxylic Acid.
- NIH. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies.
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Methodological & Application
The Versatile Virtuoso: 4-Fluorobenzo[b]thiophene as a Premier Building Block in Modern Organic Synthesis
Introduction: The Strategic Advantage of Fluorine in a Privileged Scaffold
In the landscape of heterocyclic chemistry, the benzo[b]thiophene core stands as a "privileged scaffold," a structural motif frequently found in a multitude of biologically active compounds and functional materials.[1][2] Its rigid, planar structure and electron-rich nature make it an ideal foundation for the design of novel molecular entities. The strategic introduction of a fluorine atom at the 4-position of this scaffold gives rise to 4-fluorobenzo[b]thiophene, a building block of increasing importance in medicinal chemistry and materials science.[3][4] The fluorine substituent is not a mere spectator; its high electronegativity and steric demand profoundly influence the molecule's electronic properties, metabolic stability, and reactivity, offering chemists a powerful tool to fine-tune molecular characteristics for specific applications.[5]
This comprehensive guide delves into the multifaceted applications of this compound in organic synthesis. Moving beyond a simple recitation of procedures, we will explore the underlying principles that govern its reactivity, providing detailed, field-proven protocols for its functionalization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block in their synthetic endeavors.
Core Properties and Reactivity Profile
The this compound molecule presents a fascinating interplay of electronic effects that dictate its reactivity in various chemical transformations. The electron-withdrawing nature of the fluorine atom modulates the electron density of the entire ring system, influencing the regioselectivity of electrophilic and metal-catalyzed reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₅FS | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| CAS Number | 310466-38-7 | [3] |
Understanding the preferred sites of reaction is paramount for the strategic design of synthetic routes. The following sections will provide detailed protocols for the functionalization of this compound at key positions.
Strategic Functionalization: Key Protocols and Mechanistic Insights
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the construction of C-C bonds.[6] this compound can participate in these reactions as a coupling partner, primarily through C-H activation or after conversion to an organometallic reagent.
Direct C-H arylation has emerged as a powerful, atom-economical method for the synthesis of biaryl compounds, avoiding the need for pre-functionalization of the C-H bond.[7][8] For benzo[b]thiophenes, the C2 and C3 positions are the most common sites for C-H activation.[7][9] The fluorine atom at the 4-position can influence the regioselectivity of this transformation.
Protocol 1: Palladium-Catalyzed C2-Arylation of this compound
This protocol is adapted from established methodologies for the direct arylation of benzothiophenes.[10]
Materials:
-
This compound
-
Aryl bromide (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
Tricyclohexylphosphine (PCy₃, 6 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Pivalic acid (PivOH, 30 mol%)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq.), the aryl bromide (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.03 mmol, 3 mol%), tricyclohexylphosphine (0.06 mmol, 6 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add pivalic acid (0.3 mmol, 30 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Causality and Mechanistic Considerations:
The C-H bond at the C2 position of the thiophene ring is generally more acidic and sterically accessible, making it the preferred site for palladation in many direct arylation reactions.[7] The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, facilitated by the pivalate anion acting as a proton shuttle.[8]
Caption: Simplified workflow for Palladium-Catalyzed C-H Arylation.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl compounds.[11][12] To utilize this compound in this reaction, it typically needs to be first converted into a derivative bearing a handle for cross-coupling, such as a bromo or iodo substituent. However, recent advances have enabled the direct C-H activation and subsequent coupling with boronic acids.[13]
Protocol 2: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound. The position of bromination will dictate the final substitution pattern.
Materials:
-
Bromo-4-fluorobenzo[b]thiophene
-
Arylboronic acid (1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent system (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the bromo-4-fluorobenzo[b]thiophene (1.0 mmol, 1.0 eq.) and the arylboronic acid (1.5 mmol, 1.5 eq.) in the degassed solvent system (10 mL).
-
Add sodium carbonate (2.0 mmol, 2.0 eq.) and Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expertise in Action: The Role of the Fluorine Substituent
The electron-withdrawing fluorine atom can influence the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst. This electronic effect, combined with potential steric hindrance, can be exploited to achieve selective couplings in polyhalogenated systems.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Directed Ortho-Lithiation: Precision Functionalization
Directed ortho-lithiation (DoL) is a powerful strategy for the regioselective functionalization of aromatic rings.[14][15] A directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[16] While the fluorine atom itself can act as a weak DMG, its primary influence in this context is often electronic, increasing the acidity of adjacent protons.
Protocol 3: Directed ortho-Lithiation of this compound
This protocol provides a general framework for the lithiation of this compound, followed by quenching with an electrophile. The regioselectivity will depend on the specific reaction conditions and the presence of other directing groups.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi, 1.1 equivalents)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide, DMF)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 mmol, 1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the chosen electrophile (e.g., DMF, 1.5 mmol, 1.5 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Understanding the Regioselectivity:
The most acidic proton on the benzo[b]thiophene ring system is typically at the C2 position. Therefore, in the absence of a stronger directing group, lithiation is expected to occur preferentially at this position. The fluorine at C4 will further acidify the C5 proton, but the C2 position generally remains the most reactive site for deprotonation by organolithium bases.[14]
Applications in Medicinal Chemistry and Materials Science
The functionalized this compound derivatives synthesized through these methods are valuable intermediates in the development of pharmaceuticals and organic electronic materials.
-
Medicinal Chemistry: The benzo[b]thiophene scaffold is a key component of numerous approved drugs, including the antipsychotic brexpiprazole.[17] The introduction of a 4-fluoro substituent can enhance metabolic stability and modulate receptor binding affinity.[1]
-
Materials Science: Fluorinated benzo[b]thiophene-containing polymers have been investigated for their applications in organic photovoltaics and field-effect transistors. The fluorine atoms can lower the HOMO and LUMO energy levels of the polymer, which is beneficial for charge injection and transport.[4]
Conclusion
This compound has firmly established itself as a valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the strategically placed fluorine atom, provide chemists with a powerful handle to control reactivity and fine-tune the characteristics of target molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently employ this compound in their synthetic campaigns, paving the way for the discovery of novel pharmaceuticals and advanced materials.
References
-
[Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([18][19][20]thiadiazole). (2018). Molecules.]([Link])
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Application Notes and Protocols for 4-Fluorobenzo[b]thiophene in Materials Science
Introduction: The Strategic Role of Fluorination in Benzothiophene-Based Materials
Benzo[b]thiophene is a significant π-building block in the fields of synthetic organic chemistry, photochemistry, and materials science due to its air stability and favorable electronic properties.[1] Its derivatives are key components in functional materials for optoelectronic devices, including emitters, semiconductors, and photosensitizers.[1] The strategic incorporation of fluorine atoms into this scaffold, as seen in 4-Fluorobenzo[b]thiophene, offers a powerful tool for the precise tuning of a material's physicochemical properties.
Fluorination is a well-established strategy to modulate the electronic characteristics of conjugated molecules. The high electronegativity of the fluorine atom can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the material.[2] This can lead to improved air stability and, in the context of organic solar cells, a higher open-circuit voltage.[3] Furthermore, fluorine substitution can influence intermolecular interactions and the solid-state packing of materials, which in turn affects charge transport properties crucial for applications in organic field-effect transistors (OFETs).[2][4]
These application notes will provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile building block in the synthesis of advanced materials for organic electronics. We will delve into the synthesis of a representative copolymer, its photophysical and electrochemical characterization, and provide detailed protocols for the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
I. Synthesis of a Representative Copolymer: Poly[(4,4-dihexadecyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene)-alt-(this compound)] (PCPDT-FBT)
A common approach to leverage the properties of this compound is to incorporate it into a donor-acceptor (D-A) copolymer. In this representative protocol, we will outline the synthesis of a copolymer where 4,4-dihexadecyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene (CPDT) acts as the electron-donating unit and this compound serves as the electron-accepting unit. The synthesis will be achieved via Stille polycondensation, a versatile and widely used method for the creation of conjugated polymers.[4][5]
Causality Behind Experimental Choices:
-
Monomer Selection: CPDT is chosen as the donor due to its strong electron-donating nature and the solubilizing long alkyl chains. This compound is the acceptor, with the fluorine atom helping to tune the electronic properties of the resulting polymer.
-
Polymerization Method: Stille polycondensation is selected for its tolerance to a wide range of functional groups and its reliability in achieving high molecular weight polymers, which is crucial for good film-forming properties and efficient charge transport.[4]
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is a standard and effective choice for Stille coupling reactions.[2]
-
Solvent and Temperature: A high-boiling point, inert solvent like toluene or DMF is used to ensure the reactants remain in solution and to facilitate the reaction, which often requires elevated temperatures.
Experimental Protocol: Synthesis of PCPDT-FBT
Materials:
-
2,6-Dibromo-4,4-dihexadecyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene
-
4-Fluoro-2,6-bis(trimethylstannyl)benzo[b]thiophene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Acetone
-
Hexane
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add 2,6-Dibromo-4,4-dihexadecyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene (1 equivalent) and 4-Fluoro-2,6-bis(trimethylstannyl)benzo[b]thiophene (1 equivalent).
-
Solvent Addition: Add anhydrous toluene (concentration of monomers ~0.1 M) and a small amount of anhydrous DMF (e.g., 10% of the toluene volume) to aid in the dissolution of the catalyst.
-
Catalyst Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%).
-
Polymerization: Heat the reaction mixture to 110 °C and stir under argon for 48 hours. The solution will become viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a beaker of vigorously stirred methanol. The polymer will precipitate as a fibrous solid.
-
Purification:
-
Collect the polymer by filtration.
-
Wash the polymer sequentially with methanol, acetone, and hexane to remove oligomers and catalyst residues.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane.
-
Finally, dissolve the polymer in a minimal amount of hot chloroform or chlorobenzene and re-precipitate it into methanol.
-
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50 °C for 24 hours.
Characterization:
The synthesized polymer should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To determine the absorption spectrum and optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
II. Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of thiophene are widely used in OLEDs as emissive or charge transport layers due to their favorable electron transport properties and chemical stability.[6][7] The incorporation of this compound into a polymer can tune the emission color and improve device efficiency.
Experimental Protocol: Fabrication of a Single-Layer Polymer OLED
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
PCPDT-FBT (synthesized as described above)
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
Calcium (Ca)
-
Aluminum (Al)
-
Chlorobenzene (anhydrous)
-
Standard cleaning solvents (Deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of PCPDT-FBT in chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the polymer solution onto the PEDOT:PSS layer at 1500 rpm for 60 seconds inside the glovebox.
-
Anneal the film at 80 °C for 30 minutes to remove residual solvent.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator inside the glovebox.
-
Deposit a layer of Calcium (~20 nm) followed by a layer of Aluminum (~100 nm) at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass slide to protect it from air and moisture.
Device Characterization:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, brightness, and current efficiency.
-
Electroluminescence (EL) Spectrum: To determine the emission color and CIE coordinates.
III. Application in Organic Photovoltaics (OPVs)
In organic solar cells, fluorinated benzothiadiazole-based polymers have shown promise in enhancing power conversion efficiencies (PCE).[8] The fluorination can lead to a desirable lowering of the HOMO level, increasing the open-circuit voltage (Voc).
Experimental Protocol: Fabrication of a Bulk-Heterojunction (BHJ) Solar Cell
Materials:
-
ITO-coated glass substrates
-
PCPDT-FBT
-
Phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) or a non-fullerene acceptor
-
PEDOT:PSS
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene or Dichlorobenzene (anhydrous)
Procedure:
-
Substrate Cleaning and HIL Deposition: Follow the same procedure as for OLED fabrication (Section II, steps 1 and 2).
-
Active Layer Deposition:
-
Prepare a blend solution of PCPDT-FBT and PC₆₁BM (e.g., in a 1:1.5 weight ratio) in chlorobenzene.
-
Spin-coat the blend solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.
-
Anneal the film at a temperature optimized for morphology (e.g., 100-140 °C) for 10 minutes.
-
-
Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a thin layer of LiF (~1 nm) followed by a layer of Aluminum (~100 nm).
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²).
-
From the J-V curve, determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the External Quantum Efficiency (EQE) to determine the spectral response of the device.
-
IV. Application in Organic Field-Effect Transistors (OFETs)
The charge transport properties of polymers containing this compound can be evaluated in an OFET architecture. The fluorination can influence the molecular packing and charge carrier mobility.[2]
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OFET
Materials:
-
Highly doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm)
-
PCPDT-FBT
-
Gold (Au)
-
Chlorobenzene (anhydrous)
-
Octadecyltrichlorosilane (OTS) for surface treatment (optional)
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrate with acetone and isopropanol.
-
(Optional) Treat the SiO₂ surface with OTS by immersing the substrate in a dilute solution of OTS in toluene or by vapor deposition to create a hydrophobic surface, which can improve polymer film morphology and device performance.
-
-
Semiconductor Layer Deposition:
-
Spin-coat a solution of PCPDT-FBT in chlorobenzene onto the SiO₂ substrate inside a glovebox.
-
Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.
-
-
Source and Drain Electrode Deposition:
-
Use a shadow mask to define the source and drain electrodes.
-
Thermally evaporate Gold (~50 nm) through the shadow mask onto the polymer film.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer.
-
From the transfer characteristics in the saturation regime, calculate the charge carrier mobility, on/off ratio, and threshold voltage.
-
Data Presentation
| Property | PCPDT-FBT (Representative Values) |
| Optical Properties | |
| Absorption λmax (film) | 450-650 nm |
| Optical Bandgap | ~1.8 - 2.0 eV |
| Electrochemical Properties | |
| HOMO Level | -5.2 to -5.4 eV |
| LUMO Level | -3.3 to -3.5 eV |
| Device Performance | |
| OLED | |
| Turn-on Voltage | 3-5 V |
| Maximum Luminance | >100 cd/m²[1] |
| OPV (with PCBM) | |
| PCE | 2-5%[3] |
| Voc | 0.7-0.9 V |
| Jsc | 5-10 mA/cm² |
| FF | 0.5-0.65 |
| OFET | |
| Hole Mobility | 10⁻⁴ to 10⁻² cm²/Vs[2] |
| On/Off Ratio | >10³ |
Note: The values in the table are representative and can vary significantly depending on the exact molecular structure, device architecture, and processing conditions.
Visualizations
Molecular Structure of PCPDT-FBT
Caption: Structure of the repeating unit in PCPDT-FBT.
OLED Device Architecture
Caption: Schematic of a single-layer polymer OLED.
OPV Device Architecture
Caption: Schematic of a bulk-heterojunction solar cell.
OFET Device Architecture
Caption: Schematic of a bottom-gate, top-contact OFET.
References
-
[Fluorine substitution influence on benzo[2][3][4]thiadiazole based polymers for field-effect transistor applications]([Link])
Sources
- 1. Effect of thiophene linker addition to fluorene-benzotriazole polymers with the purpose of achieving white emission in OLEDs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. BJNANO - Optimization of solution-processed oligothiophene:fullerene based organic solar cells by using solvent additives [beilstein-journals.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Synthesis of conjugated polymer by the Stille coupling reaction (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient all-small-molecule organic solar cells processed with non-halogen solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Strategic Application of 4-Fluorobenzo[b]thiophene in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Ascendancy of Fluorinated Heterocycles in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has emerged as a paramount tool for optimizing drug candidates. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively offer a powerful means to modulate a molecule's metabolic stability, lipophilicity, and target-binding affinity. Among the myriad of fluorinated heterocycles, 4-Fluorobenzo[b]thiophene stands out as a privileged scaffold with increasing significance in the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders and kinase inhibition.
This technical guide provides an in-depth exploration of the utility of this compound in medicinal chemistry. We will delve into the rationale behind its use, provide detailed synthetic protocols, and showcase its application in the synthesis of advanced drug candidates, supported by mechanistic insights and structure-activity relationship (SAR) data.
The Rationale for Employing this compound: A Multifaceted Advantage
The decision to incorporate the this compound moiety into a drug candidate is driven by a confluence of factors aimed at enhancing its overall pharmacological profile.
Metabolic Stability: A primary driver for fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. Strategic placement of a fluorine atom at the 4-position can block a potential site of metabolism, thereby increasing the half-life and bioavailability of the drug molecule. This strategic modification can lead to more favorable dosing regimens and improved patient compliance.
Modulation of Physicochemical Properties: The introduction of a fluorine atom can subtly yet profoundly alter the electronic properties of the benzothiophene ring system. The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which in turn can affect a compound's solubility, permeability, and interaction with biological targets. Furthermore, the substitution of hydrogen with fluorine can impact the lipophilicity (logP) of a molecule, a critical parameter governing its absorption, distribution, metabolism, and excretion (ADME) profile. While fluorination often increases lipophilicity, the specific impact is context-dependent and can be strategically utilized to optimize drug-like properties.[1]
Enhanced Target Engagement: The fluorine atom can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. In some instances, the introduction of a fluorine atom can lead to a conformational change in the ligand that promotes a more favorable binding orientation within the active site of a receptor or enzyme. This can translate to increased potency and selectivity.
Key Therapeutic Applications of the 4-Substituted Benzo[b]thiophene Scaffold
The versatility of the 4-substituted benzo[b]thiophene core is exemplified by its presence in a range of therapeutic agents and clinical candidates.
Central Nervous System (CNS) Disorders: The Case of Brexpiprazole
A prominent example highlighting the importance of the 4-substituted benzo[b]thiophene scaffold is in the synthesis of the atypical antipsychotic drug, brexpiprazole . Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[2] The synthesis of brexpiprazole relies on the key intermediate, 4-bromobenzo[b]thiophene, which serves as a foundational building block for the construction of the final active pharmaceutical ingredient (API).[2][3] The benzo[b]thiophene moiety in brexpiprazole is crucial for its interaction with dopamine D2 and serotonin 5-HT1A/2A receptors.
The development of drugs targeting CNS diseases is notoriously challenging, in large part due to the formidable blood-brain barrier (BBB).[4] The physicochemical properties imparted by scaffolds like 4-substituted benzothiophenes are critical in designing molecules that can effectively penetrate the BBB and reach their intended targets in the brain.
Kinase Inhibition in Oncology
The benzothiophene scaffold has been extensively explored in the design of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of benzothiophene have shown potent inhibitory activity against a variety of kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and DYRK1A/DYRK1B.[5][6]
Structure-activity relationship studies on benzothiophene-based kinase inhibitors have revealed that substitution patterns on the benzothiophene ring are critical for potency and selectivity. While specific SAR data for 4-fluoro substitution is an active area of investigation, it is hypothesized that the electronic and steric properties of the fluorine atom at this position can influence the orientation of the molecule within the ATP-binding pocket of the kinase, leading to enhanced inhibitory activity. For instance, in the development of TGF-βR1 kinase inhibitors, 4-fluoro substitution on a pyridine ring was found to impact inhibitory activity.[7]
Antimicrobial Agents
The emergence of multidrug-resistant bacteria presents a significant global health threat, necessitating the development of novel antimicrobial agents. Benzothiophene derivatives have demonstrated promising activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8] Research in this area has shown that modifications to the benzothiophene core, including the introduction of halogens like fluorine, can significantly impact antibacterial potency.[8]
Experimental Protocols
The following protocols are provided as a guide for the synthesis of this compound and its derivatives. Researchers should adapt these methods based on their specific target molecules and available laboratory resources.
Protocol 1: Synthesis of 4-Bromobenzo[b]thiophene (A Key Precursor)
This protocol is adapted from a patented synthetic route and provides a reliable method for producing a key precursor to 4-substituted benzo[b]thiophene derivatives.[9]
Reaction Scheme:
Materials:
-
2-bromo-6-fluorobenzaldehyde
-
2-mercaptoacetaldehyde diethyl acetal
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (MgSO₄)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
Step 1: Synthesis of 2-((2-bromo-6-fluorobenzyl)thio)acetaldehyde diethyl acetal.
-
To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in DMF, add 2-mercaptoacetaldehyde diethyl acetal (1.1 eq) and K₂CO₃ (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to 4-Bromobenzo[b]thiophene.
-
To a solution of the crude product from Step 1 in toluene, add polyphosphoric acid (PPA) (10 wt eq).
-
Heat the reaction mixture to 110 °C and stir for 4 hours.
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 4-bromobenzo[b]thiophene.
-
Protocol 2: Synthesis of Ethyl 6-Fluorobenzo[b]thiophene-2-carboxylate (Illustrative Example of a Fluorinated Derivative)
This protocol is based on a reported synthesis of a 6-fluoro derivative and illustrates a common method for constructing the benzothiophene core.[8] A similar strategy could be adapted for the synthesis of the 4-fluoro isomer starting from an appropriately substituted fluorobenzaldehyde.
Reaction Scheme:
Materials:
-
2,4-difluorobenzaldehyde
-
Ethyl thioglycolate
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-difluorobenzaldehyde (1.0 eq) and ethyl thioglycolate (1.1 eq) in anhydrous DMSO.
-
Add triethylamine (3.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 2 hours.
-
Cool the reaction to room temperature and continue stirring overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 6-fluorobenzo[b]thiophene-2-carboxylate.
Data Presentation and Visualization
To facilitate the understanding of key concepts, the following visualizations are provided.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅FS | PubChem |
| Molecular Weight | 152.19 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Diagram 1: General Synthetic Workflow for 4-Substituted Benzo[b]thiophenes
Caption: General workflow for synthesizing this compound derivatives.
Diagram 2: Role of this compound in Drug Discovery Cascade
Caption: Key advantages of incorporating the this compound scaffold.
Conclusion and Future Perspectives
The this compound scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its ability to confer enhanced metabolic stability, modulate physicochemical properties, and improve target engagement makes it an attractive starting point for the design of novel therapeutics. The successful application of the related 4-bromo derivative in the synthesis of the CNS drug brexpiprazole underscores the immense potential of this heterocyclic system.
Future research will likely focus on expanding the application of this compound to a wider range of therapeutic targets. Further elucidation of the specific structure-activity relationships associated with the 4-fluoro substitution will enable more rational drug design. As synthetic methodologies continue to advance, we can expect to see the emergence of even more innovative and efficient routes to this and other valuable fluorinated heterocycles, further empowering the drug discovery process.
References
- Understanding Brexpiprazole Synthesis: The Role of 4-Bromobenzo[b]thiophene.
-
Delineating an alternate convergent synthesis of brexpiprazole: a novel use of commercial 6,7-dihydrobenzo[b]thiophen-4(5H)-one. Indian Academy of Sciences. [Link]
- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. [Link]
- Preparation method of brexpiprazole.
- Process for the preparation of brexpiprazole and intermediates thereof.
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][3][7]triazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
- Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
-
the method for manufacture of brexpiprazole, intermediates used in this method, and the method for manufacture thereof. WIPO Patentscope. [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications.
-
Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. [Link]
-
Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. INIS-IAEA. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
- SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
-
Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. PubMed. [Link]
-
Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]
- Design, Synthesis and Biological Activity of EBF Analogues.
-
Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC - PubMed Central. [Link]
-
4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. ACS Omega. [Link]
- The future of CNS drug development: signs of real progress.
-
Frontrunners in CNS Drug Delivery. Pharmaceutical Technology. [Link]
- Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery.
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In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. [Link]
-
Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]
-
Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores. PMC - NIH. [Link]
-
Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
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- 5. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Synthesis of 4-Fluorobenzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Fluorobenzo[b]thiophenes
The benzo[b]thiophene scaffold is a prominent heterocyclic motif found in a multitude of biologically active compounds and functional materials.[1][2] The strategic introduction of a fluorine atom, particularly at the 4-position, can profoundly influence the molecule's physicochemical properties. This substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making 4-fluorobenzo[b]thiophene derivatives highly sought-after building blocks in medicinal chemistry and drug discovery.[3] These derivatives are integral to the development of therapeutics for a range of conditions, including neurological disorders and cancer. This guide provides a detailed overview of established and innovative protocols for the synthesis of these valuable compounds.
Strategic Approaches to Synthesis
The synthesis of this compound derivatives can be broadly categorized into two primary strategies:
-
Construction of the Benzo[b]thiophene Core with a Pre-installed Fluorine Substituent: This approach involves starting with a fluorinated benzene derivative and building the thiophene ring onto it.
-
Late-Stage Fluorination of a Pre-formed Benzo[b]thiophene Ring: This strategy focuses on introducing the fluorine atom onto an existing benzo[b]thiophene scaffold.
This document will delve into specific protocols for both approaches, highlighting the underlying chemical principles and practical considerations for each method.
PART 1: Synthesis via Cyclization of Fluorinated Precursors
A robust and widely employed method for constructing the benzo[b]thiophene core is through the electrophilic cyclization of ortho-alkynyl thioethers.[1][4] When a fluorine atom is present on the starting aromatic ring, this strategy provides direct access to this compound derivatives.
Protocol 1: Electrophilic Cyclization of a Fluorinated o-Alkynyl Thioanisole
This protocol details the synthesis of a this compound derivative starting from a fluorinated aromatic compound. The key steps involve the introduction of a thioether and an alkyne group, followed by an electrophile-mediated cyclization.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-fluorobenzo[b]thiophenes via electrophilic cyclization.
Detailed Step-by-Step Protocol:
Materials:
-
2-Bromo-6-fluorobenzaldehyde
-
Sodium thiomethoxide (NaSMe) or Methanethiol (MeSH) and a suitable base (e.g., K₂CO₃)
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
n-Butyllithium (n-BuLi)
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Appropriate solvents (e.g., DMF, THF, Dichloromethane)
-
Standard laboratory glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Synthesis of 2-(Methylthio)-6-fluorobenzaldehyde:
-
In a round-bottom flask, dissolve 2-bromo-6-fluorobenzaldehyde in a suitable solvent like DMF.
-
Add sodium thiomethoxide or methanethiol and a base such as potassium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and extract the product with an organic solvent. Purify by column chromatography to yield 2-(methylthio)-6-fluorobenzaldehyde.
-
-
Synthesis of 1-Ethynyl-2-(methylthio)-3-fluorobenzene:
-
To a solution of 2-(methylthio)-6-fluorobenzaldehyde in dichloromethane, add triphenylphosphine and carbon tetrabromide at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the aldehyde is converted to the dibromo-olefin.
-
After workup and purification, dissolve the resulting dibromo-olefin in dry THF and cool to -78 °C.
-
Slowly add n-butyllithium and stir for the prescribed time to effect elimination to the alkyne.
-
Quench the reaction, perform an aqueous workup, and purify the crude product to obtain 1-ethynyl-2-(methylthio)-3-fluorobenzene.
-
-
Electrophilic Cyclization to 4-Fluoro-3-iodobenzo[b]thiophene:
-
Dissolve the 1-ethynyl-2-(methylthio)-3-fluorobenzene in a solvent such as dichloromethane.
-
Add a mild base like sodium bicarbonate, followed by the portion-wise addition of iodine.
-
Stir the reaction at room temperature until completion.
-
Quench with sodium thiosulfate solution, perform an aqueous workup, and purify by column chromatography to afford 4-fluoro-3-iodobenzo[b]thiophene. This intermediate is valuable for further diversification.
-
Rationale and Insights:
-
The choice of a fluorinated starting material is crucial for the regioselective synthesis of the 4-fluoro isomer.
-
The Corey-Fuchs reaction is a reliable method for converting the aldehyde to the terminal alkyne.
-
Iodine is a commonly used electrophile for the cyclization step, as it is mild and the resulting 3-iodo derivative can be readily functionalized via cross-coupling reactions. Other electrophiles like bromine or N-bromosuccinimide (NBS) can also be employed.
PART 2: Late-Stage Fluorination Strategies
Introducing a fluorine atom onto a pre-existing benzo[b]thiophene ring system offers a convergent approach, allowing for the diversification of various benzo[b]thiophene precursors. Electrophilic fluorination is the most common method for this transformation.
Protocol 2: Electrophilic Fluorination of a Benzo[b]thiophene Derivative
This protocol outlines the direct fluorination of a benzo[b]thiophene substrate using an electrophilic fluorinating agent. The regioselectivity of this reaction can be influenced by the substitution pattern of the starting material.
Reaction Mechanism Diagram
Caption: General mechanism for the electrophilic fluorination of benzo[b]thiophene.
Detailed Step-by-Step Protocol:
Materials:
-
Benzo[b]thiophene or a suitable derivative
-
Electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF₄)[5] or N-Fluorobenzenesulfonimide (NFSI)[6]
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup:
-
In a flame-dried, inert atmosphere-equipped flask, dissolve the benzo[b]thiophene substrate in the chosen anhydrous solvent.
-
Stir the solution at the desired temperature (often room temperature, but may require heating or cooling depending on the substrate's reactivity).
-
-
Addition of Fluorinating Agent:
-
In a separate flask, dissolve the electrophilic fluorinating agent (e.g., Selectfluor®) in the same anhydrous solvent.
-
Slowly add the solution of the fluorinating agent to the solution of the benzo[b]thiophene substrate.
-
-
Reaction Monitoring and Workup:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.
-
Rationale and Insights:
-
The mechanism of electrophilic fluorination is thought to proceed through a polar pathway involving a sigma complex, similar to other electrophilic aromatic substitutions.[5]
-
The choice of fluorinating agent is critical. Selectfluor® is often preferred due to its crystalline nature, ease of handling, and high reactivity.[6][7] NFSI is another effective reagent.[6][8]
-
The regioselectivity of the fluorination is directed by the electronic properties of the benzo[b]thiophene ring and any existing substituents. Electron-donating groups can activate the ring towards electrophilic attack.
Data Summary Table
| Protocol | Starting Material | Key Reagents | Product | Typical Yield (%) | Reference |
| 1 | 2-Bromo-6-fluorobenzaldehyde | NaSMe, CBr₄/PPh₃, n-BuLi, I₂ | 4-Fluoro-3-iodobenzo[b]thiophene | 60-80 (over several steps) | |
| 2 | Benzo[b]thiophene | Selectfluor® | This compound | 40-70 | [5] |
Troubleshooting and Optimization
-
Low Yields in Cyclization (Protocol 1): Ensure all reagents are pure and dry, particularly for the organolithium step. The temperature control at -78 °C is critical.
-
Poor Regioselectivity in Fluorination (Protocol 2): The inherent electronic nature of the substrate dictates the position of fluorination. If the desired isomer is not the major product, a blocking group strategy may be necessary, or alternatively, pursuing a synthetic route starting with a pre-fluorinated precursor (Protocol 1) is advisable.
-
Decomposition of Starting Material: Some benzo[b]thiophene derivatives may be sensitive to the strongly oxidizing conditions of electrophilic fluorination. Lowering the reaction temperature or using a milder fluorinating agent might be beneficial.
Conclusion
The synthesis of this compound derivatives is a key area of research in medicinal and materials chemistry. The choice between constructing the fluorinated heterocyclic core from a fluorinated precursor or performing a late-stage fluorination depends on the availability of starting materials, the desired substitution pattern, and the overall synthetic strategy. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize these valuable compounds.
References
-
de Medeiros, G. S. S., et al. (2022). Synthesis of Benzo[b]thiophenes using Alkynes as Precursors under Metal-Free Conditions. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health. Available at: [Link]
- Larock, R. C., & Yue, D. (2001). Synthesis of benzo[b]thiophenes by electrophilic cyclization. Tetrahedron Letters, 42(35), 6011-6013.
-
Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic fluorination. Available at: [Link]
- Stavber, S., & Zupan, M. (2005). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Acta Chimica Slovenica, 52(1), 13-24.
- Serdyuk, O. V., et al. (2014). Fluorinated Thiophenes and Their Analogues. In Fluorine in Heterocyclic Chemistry (Vol. 1, pp. 233-277). Springer.
- Makarov, I. S., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 16869–16872.
- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
- Shimizu, M., et al. (2013). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry, 9, 2194–2199.
- Talybov, G. M., & Zhdankin, V. V. (2010). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 75(15), 5133–5141.
- Wang, L., et al. (2019). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 21(16), 4436-4440.
- Google Patents. (n.d.). CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
- ChemRxiv. (2022). Synthesis of benzo[b]thiophene 1,1-dioxides via Pd-catalyzed sulfinylation of aryl triflates and their use as large Stokes shift fluorophores for multi-color live-cell imaging with self-labeling tags.
- National Institutes of Health. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
- McCarthy, D. G., et al. (2017). Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. Macromolecules, 50(17), 6567–6576.
- BLD Pharm. (n.d.). This compound-2-carbonitrile.
- ResearchGate. (n.d.). Scheme 16. Synthesis of 4-aminobenzo[b]thiophene (43).
- In Abstracts of the International Conference on “Current Trends in Drug Discovery and Research”. (2022).
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
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The Ascendant Role of the 4-Fluorobenzo[b]thiophene Scaffold in Antimicrobial Agent Development: Application Notes and Protocols
Introduction: Navigating the Post-Antibiotic Era with Novel Chemical Scaffolds
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new anti-infective agents. The chemical scaffold of benzo[b]thiophene has emerged as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved drugs.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including significant antimicrobial potential. The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and overall efficacy. This guide focuses on the 4-fluorobenzo[b]thiophene moiety, a promising scaffold for the next generation of antimicrobial agents, and provides detailed protocols for its synthesis, derivatization, and antimicrobial evaluation.
The Strategic Advantage of the this compound Moiety
The introduction of a fluorine atom at the 4-position of the benzo[b]thiophene ring system is not arbitrary. This modification can profoundly influence the molecule's physicochemical properties:
-
Enhanced Lipophilicity: Fluorine substitution can increase the molecule's ability to permeate microbial cell membranes.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.
-
Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, potentially enhancing interactions with biological targets.
-
Conformational Control: Fluorine can induce specific conformational preferences that may be optimal for binding to the active site of a target enzyme.
PART 1: Synthesis of this compound and its Derivatives
A robust and versatile synthetic strategy is paramount for exploring the chemical space around the this compound core. The following protocols are adapted from established methodologies for the synthesis of benzothiophenes and related fluorinated aromatics.[2][3][4]
Protocol 1: Synthesis of the Core Scaffold - this compound
This protocol outlines a potential pathway for the synthesis of the this compound core, starting from the commercially available 4-fluorothiophenol.
Step 1: S-Alkylation of 4-Fluorothiophenol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorothiophenol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution and stir for 15-20 minutes at room temperature to facilitate the formation of the thiophenolate anion.
-
Alkylation: To the stirred suspension, add an α-halo-ketone or -ester (e.g., ethyl bromoacetate, 1.1 equivalents) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature or with gentle heating (40-50 °C).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude S-alkylated product.
Step 2: Intramolecular Cyclization to form this compound
-
Cyclizing Agent: A common method for this type of cyclization is the use of a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Reaction Conditions: Add the crude S-alkylated product from Step 1 to an excess of the cyclizing agent. Heat the mixture with vigorous stirring at a temperature ranging from 80 to 120 °C.
-
Reaction Monitoring: Monitor the formation of the this compound by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice. The product will often precipitate as a solid. Filter the solid, wash thoroughly with water to remove the acid, and then with a dilute sodium bicarbonate solution.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Protocol 2: Derivatization at the 2-Position: Synthesis of Amide Derivatives
The 2-position of the benzo[b]thiophene ring is a common site for derivatization to explore structure-activity relationships (SAR).
Step 1: Carboxylation of this compound
-
Lithiation: Dissolve the purified this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C. Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. Stir the solution at this temperature for 1 hour.
-
Quenching with CO₂: Bubble dry carbon dioxide gas through the solution for 30 minutes, or pour the reaction mixture over crushed dry ice.
-
Work-up: Allow the mixture to warm to room temperature, then acidify with dilute hydrochloric acid (HCl). Extract the product, this compound-2-carboxylic acid, with ethyl acetate. Dry the organic layer and concentrate to obtain the crude acid.
Step 2: Amide Coupling
-
Acid Chloride Formation: To a solution of the carboxylic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) containing a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir at room temperature until the evolution of gas ceases. Remove the excess reagent under vacuum.
-
Amidation: Dissolve the resulting crude acid chloride in fresh DCM and add it dropwise to a solution of the desired amine (1.1 equivalents) and a base like triethylamine (2 equivalents) in DCM at 0 °C.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), wash the reaction mixture with water and brine. Dry the organic layer, concentrate, and purify the resulting amide derivative by column chromatography or recrystallization.
PART 2: Antimicrobial Susceptibility Testing
Determining the in vitro antimicrobial activity of the synthesized this compound derivatives is a critical step. The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3: Broth Microdilution Assay for MIC Determination
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, MRSA strains, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Synthesized this compound derivatives
-
Positive control antibiotics (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds and control antibiotics in DMSO (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock solutions in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compounds.
-
Controls:
-
Growth Control: Wells containing only broth and the inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the assay with inoculum.
-
Positive Control: Wells containing a standard antibiotic with the inoculum.
-
-
Incubation: Incubate the plates at 35-37 °C for 16-24 hours for bacteria, or at 30-35 °C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation and Interpretation
The results of the MIC testing should be presented in a clear and concise tabular format to facilitate structure-activity relationship analysis.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound ID | R-Group at C2 | S. aureus (ATCC 29213) | MRSA (ATCC 43300) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| 4F-BT-COOH | -COOH | >256 | >256 | >256 | >256 |
| 4F-BT-Amide1 | -CONH(n-propyl) | 64 | 128 | >256 | 128 |
| 4F-BT-Amide2 | -CONH(benzyl) | 32 | 64 | 128 | 64 |
| 4F-BT-Amide3 | -CONH(4-fluorophenyl) | 16 | 32 | 64 | 32 |
| Vancomycin | - | 1 | 2 | NA | NA |
| Ciprofloxacin | - | NA | NA | 0.5 | NA |
| Fluconazole | - | NA | NA | NA | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
PART 3: Elucidating the Mechanism of Action
Understanding how these compounds exert their antimicrobial effect is crucial for their development as therapeutic agents. Recent studies on fluorinated benzothiophene-indole hybrids have identified bacterial pyruvate kinase as a potential molecular target.[1][5]
Hypothesized Mechanism of Action: Inhibition of Pyruvate Kinase
Pyruvate kinase (PK) is a key enzyme in the glycolytic pathway, catalyzing the final step of glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate, with the concomitant production of ATP. Inhibition of bacterial PK would disrupt energy production, leading to bacterial cell death. The this compound scaffold could potentially bind to the active site or an allosteric site of the enzyme, preventing its normal function.
dot
Caption: Workflow for SAR studies of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic protocols and evaluation methods outlined in this guide provide a framework for researchers to explore the chemical space around this core and to identify potent lead compounds. Future work should focus on expanding the library of derivatives, further elucidating the mechanism of action, and evaluating the in vivo efficacy and safety of the most promising candidates. The iterative process of design, synthesis, and testing will be crucial in the journey to translate these promising molecules into clinically effective drugs to combat the growing threat of antimicrobial resistance.
References
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Seethaler, M., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138. Available at: [Link]
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Seethaler, M., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. PubMed, 36145359. Available at: [Link]
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Seethaler, M., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. National Institutes of Health. Available at: [Link]
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Seethaler, M., et al. (2022). (PDF) Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. ResearchGate. Available at: [Link]
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Synthesis, characterization, enzyme inhibition, antioxidant, anticancer and antimicrobial potential of organotin(IV) derivatives of 4-fluorophenoxyacetic acid. (2023). Arabian Journal of Chemistry. Available at: [Link]
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One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (2019). Organic Chemistry Frontiers. Available at: [Link]
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A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2020). Organic Chemistry Frontiers. Available at: [Link]
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Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). National Institutes of Health. Available at: [Link]
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(PDF) Synthesis and antimicrobial activities of benzothiophene derivatives. (2014). ResearchGate. Available at: [Link]
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Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. (2022). National Institutes of Health. Available at: [Link]
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Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation. (2022). MDPI. Available at: [Link]
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Benzothiophene synthesis. Organic Chemistry Portal. Available at: [Link]
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Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2018). MDPI. Available at: [Link]
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SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (2022). QUIMICA NOVA. Available at: [Link]
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Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. Organic Chemistry Portal. Available at: [Link]
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Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. (1991). PubMed. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Available at: [Link]
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Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. (2023). National Institutes of Health. Available at: [Link]
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Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). National Institutes of Health. Available at: [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). National Institutes of Health. Available at: [Link]
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Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). ResearchGate. Available at: [Link]
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Application of 4-Fluorobenzo[b]thiophene in Anticancer Drug Design: A Technical Guide
Introduction: The Strategic Integration of Fluorine into the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous pharmacologically active agents.[1] In oncology, its derivatives have been extensively explored, leading to the discovery of potent inhibitors of crucial cancer-related targets, including protein kinases and tubulin.[2][3][4][5] The versatility of the benzo[b]thiophene ring system allows for substitutions that can modulate its biological activity, pharmacokinetic properties, and target specificity.[1]
This guide focuses on the application of a specific, strategically modified scaffold: 4-Fluorobenzo[b]thiophene . The introduction of a fluorine atom at the C-4 position is not a random modification but a deliberate design choice rooted in the principles of modern medicinal chemistry. Fluorine, despite its small size, is the most electronegative element, and its incorporation into a drug candidate can profoundly influence its properties.[2][3][6] Key advantages of fluorination include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. Replacing a metabolically labile C-H or C-OCH3 bond with a C-F bond can significantly enhance a compound's half-life.[7][8]
-
Modulation of Physicochemical Properties: Fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences, which in turn affects its solubility, membrane permeability, and bioavailability.[2][8]
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein's binding pocket, thereby increasing potency.[6]
This application note will use a representative this compound derivative to illustrate its synthesis and evaluation as a potent anticancer agent, specifically as an inhibitor of tubulin polymerization.
Featured Application: this compound Derivatives as Tubulin Polymerization Inhibitors
Microtubules are dynamic cytoskeletal polymers essential for the formation of the mitotic spindle during cell division.[3] Disruption of microtubule dynamics is a clinically validated and highly successful strategy in cancer chemotherapy. Compounds that interfere with tubulin polymerization can arrest cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.
Here, we propose a case study on 2-(3',4',5'-trimethoxybenzoyl)-4-fluorobenzo[b]thiophene (a hypothetical compound for illustrative purposes, herein referred to as 4F-BTP ), designed as a potent inhibitor of tubulin polymerization. This design is based on the well-established pharmacophore of combretastatin A-4 (CA-4) and its benzo[b]thiophene analogues, where a 2-aroyl group and specific substitutions on the benzo[b]thiophene ring are crucial for high potency.[3] The 4-fluoro substituent is introduced as a bioisosteric replacement for a 4-methoxy group, which has been shown to yield highly potent compounds in this series.[3][9] The fluorine atom is expected to enhance metabolic stability and potentially improve binding affinity at the colchicine binding site of tubulin.
Mechanism of Action: Disruption of Microtubule Dynamics
The proposed mechanism of action for 4F-BTP is the inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin. This binding prevents the assembly of α/β-tubulin heterodimers into microtubules. The resulting disruption of the microtubule network leads to mitotic arrest at the G2/M phase and subsequent induction of apoptosis.
Caption: Proposed mechanism of action for 4F-BTP.
Experimental Protocols
Part 1: Synthesis of 2-(3',4',5'-trimethoxybenzoyl)-4-fluorobenzo[b]thiophene (4F-BTP)
The synthesis of 4F-BTP can be achieved through a multi-step process. A plausible synthetic route is outlined below, adapted from established methodologies for similar structures.[10]
Caption: Synthetic workflow for the proposed 4F-BTP.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 5-fluoro-2-mercaptobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add triethylamine (2.2 eq). Stir the mixture at room temperature for 15 minutes under an inert nitrogen atmosphere.
-
Addition of Ketone: Add a solution of 2-bromo-3',4',5'-trimethoxyacetophenone (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture into ice-cold water. An off-white solid, 2-(3',4',5'-trimethoxybenzoyl)-4-fluorobenzo[b]thiophen-3-ol, is expected to precipitate.
-
Purification of Intermediate: Collect the crude product by vacuum filtration, wash with water, and dry. The intermediate can be purified by recrystallization from ethanol or by column chromatography on silica gel.
-
Final Step (if necessary): Depending on the stability and desired final structure, the 3-hydroxy group may need to be removed (e.g., via a reduction step) to yield the target 2-aroyl-4-fluorobenzo[b]thiophene. This step would require further specific reagents and optimization. For the purpose of this guide, we will consider the biological activity of the 3-hydroxy intermediate which is often active itself.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy.
Part 2: In Vitro Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[11][12][13]
Protocol:
-
Cell Plating: Seed cells (e.g., MCF-7, HeLa, A549) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 4F-BTP in the culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water and allow them to air-dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
| Compound | MCF-7 (IC₅₀, µM) | HeLa (IC₅₀, µM) | A549 (IC₅₀, µM) |
| 4F-BTP | 0.025 | 0.018 | 0.031 |
| Paclitaxel | 0.005 | 0.003 | 0.004 |
| Table 1: Representative hypothetical cytotoxicity data for 4F-BTP. |
Part 3: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the assembly of purified tubulin into microtubules using a fluorescent reporter that binds to polymerized tubulin.[4]
Protocol:
-
Reagent Preparation: Prepare a tubulin reaction mix on ice containing purified bovine tubulin (e.g., 2 mg/mL), General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI, as per kit instructions).
-
Compound Preparation: Prepare 10x stocks of 4F-BTP, a known inhibitor (e.g., Nocodazole), a known stabilizer (e.g., Paclitaxel), and a vehicle control (DMSO) in General Tubulin Buffer.
-
Assay Setup: Add 5 µL of the 10x compound/control solutions to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiation of Polymerization: To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well. The final volume will be 50 µL.
-
Fluorescence Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. Calculate the rate of polymerization and the maximum polymer mass. Determine the IC₅₀ for inhibition of tubulin polymerization.
| Compound (at 1 µM) | Vmax (RFU/min) | % Inhibition |
| Vehicle Control | 500 | 0% |
| 4F-BTP | 85 | 83% |
| Nocodazole | 50 | 90% |
| Table 2: Representative hypothetical data from the tubulin polymerization assay. |
Part 4: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle.[14][15][16]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 4F-BTP (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with PBS and detach adherent cells using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[14]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest at this phase.
Conclusion
The this compound scaffold represents a promising avenue for the design of novel anticancer agents. The strategic incorporation of fluorine can confer advantageous properties, such as enhanced metabolic stability and target affinity. As demonstrated with the hypothetical tubulin inhibitor 4F-BTP, derivatives of this scaffold can be rationally designed, synthesized, and evaluated using a suite of established in vitro assays. The protocols detailed in this guide provide a robust framework for researchers to explore the potential of this compound derivatives in the ongoing search for more effective cancer therapeutics.
References
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
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Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
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Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available at: [Link]
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ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry? ResearchGate. Available at: [Link]
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Illuminating Cellular Processes: A Guide to the Development of Biochemical Probes Based on 4-Fluorobenzo[b]thiophene
For researchers, scientists, and drug development professionals, the ability to visualize and quantify biological processes within the complex milieu of a living cell is paramount. Fluorescent biochemical probes have emerged as indispensable tools in this pursuit, offering high sensitivity and spatiotemporal resolution. This document provides a detailed guide to the rationale, design, synthesis, and application of a novel class of biochemical probes built upon the 4-Fluorobenzo[b]thiophene scaffold. We will explore how the unique properties of this heterocyclic system can be harnessed to create powerful tools for studying enzyme activity, with a particular focus on monoamine oxidases (MAOs), enzymes of significant interest in neurobiology and drug discovery.
The this compound Scaffold: A Privileged Platform for Probe Development
The benzo[b]thiophene core is a versatile heterocyclic motif found in numerous biologically active compounds. The introduction of a fluorine atom at the 4-position offers several strategic advantages for the design of biochemical probes:
-
Modulation of Electronic Properties: Fluorine is the most electronegative element, and its introduction can significantly alter the electron distribution within the aromatic system. This can be exploited to fine-tune the photophysical properties of a fluorescent probe, such as its absorption and emission wavelengths, quantum yield, and Stokes shift.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation. This enhances the in vivo stability of the probe, allowing for longer-term imaging studies.
-
Probing Molecular Interactions: The fluorine atom can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can influence the binding affinity and selectivity of the probe for its biological target.[1]
-
¹⁹F NMR and MRI Applications: The presence of the ¹⁹F nucleus opens up the possibility of using fluorine nuclear magnetic resonance (NMR) spectroscopy or magnetic resonance imaging (MRI) for orthogonal detection and quantification of the probe's distribution and engagement with its target.[2]
Designing a this compound-Based Probe for Monoamine Oxidase B (MAO-B)
To illustrate the practical application of the this compound scaffold, we will focus on the design of a hypothetical fluorescent probe for monoamine oxidase B (MAO-B), an enzyme that plays a crucial role in the metabolism of neurotransmitters and is a key target for drugs treating neurodegenerative diseases.[2][3][4][5][6]
Our design strategy is based on an activity-based sensing mechanism, where the probe's fluorescence is "turned on" upon enzymatic activity. We will utilize a chalcone-based structure, a class of compounds known to exhibit interesting photophysical properties and biological activities, including MAO inhibition.[1][2][4][7][8][9][10][11][12]
The proposed probe, 4-FBTC-MAO , consists of three key components:
-
Fluorophore: The this compound core serves as the reporting unit.
-
Recognition Moiety: A propargylamine group, a known substrate for MAO-B, will act as the recognition and reactive site.
-
Linker: An α,β-unsaturated ketone (chalcone) system connects the fluorophore and the recognition moiety. This linker also plays a role in the fluorescence quenching of the intact probe.
The sensing mechanism is based on the MAO-B-catalyzed oxidation of the propargylamine to an unstable intermediate, which then undergoes a β-elimination reaction. This cleavage event will release the unquenched this compound fluorophore, leading to a "turn-on" fluorescence signal.
Figure 1: Proposed mechanism of action for the 4-FBTC-MAO probe.
Synthetic Protocols
The synthesis of the 4-FBTC-MAO probe can be accomplished in a multi-step sequence starting from commercially available materials. The following protocols are based on established synthetic methodologies for benzothiophenes and chalcones.[8][9]
Synthesis of 2-acetyl-4-fluorobenzo[b]thiophene
This key intermediate provides the fluorophore with a handle for subsequent chalcone formation.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aluminum chloride (1.2 eq) to the solution with stirring.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-acetyl-4-fluorobenzo[b]thiophene.
Synthesis of the 4-FBTC-MAO Probe
This step involves a Claisen-Schmidt condensation to form the chalcone, followed by the introduction of the propargylamine moiety.
Materials:
-
2-acetyl-4-fluorobenzo[b]thiophene
-
N-propargyl-4-formylbenzamide
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (1 M HCl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve 2-acetyl-4-fluorobenzo[b]thiophene (1.0 eq) and N-propargyl-4-formylbenzamide (1.1 eq) in ethanol in a round-bottom flask.
-
Add a solution of NaOH (2.0 eq) in water dropwise to the mixture with stirring.
-
Stir the reaction at room temperature for 12 hours. A precipitate may form.
-
Monitor the reaction progress by TLC.
-
Upon completion, acidify the reaction mixture with 1 M HCl until the pH is neutral.
-
Extract the mixture with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the final probe, 4-FBTC-MAO.
Application Notes: In Vitro and Cellular Assays
In Vitro Characterization of 4-FBTC-MAO
Objective: To determine the photophysical properties of the probe and its response to MAO-B activity.
Materials:
-
4-FBTC-MAO probe stock solution (in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Recombinant human MAO-B enzyme
-
Fluorometer and UV-Vis spectrophotometer
-
384-well microplates
Protocol:
-
Spectroscopic Properties:
-
Prepare solutions of 4-FBTC-MAO in various solvents of differing polarity to assess its solvatochromic properties.
-
Record the absorption and emission spectra to determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths, and the Stokes shift.
-
Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate).
-
-
Enzymatic Assay:
-
Prepare a series of dilutions of the MAO-B enzyme in PBS.
-
In a 384-well plate, add the 4-FBTC-MAO probe to each well to a final concentration of 5 µM.
-
Initiate the reaction by adding the different concentrations of MAO-B.
-
Monitor the increase in fluorescence intensity over time at the predetermined λ_em.
-
Plot the initial reaction rates against the enzyme concentration to determine the kinetic parameters.
-
Expected Results: The 4-FBTC-MAO probe is expected to be weakly fluorescent. Upon incubation with MAO-B, a significant time- and concentration-dependent increase in fluorescence should be observed.
| Parameter | Expected Value |
| λ_abs (Probe) | ~350-380 nm |
| λ_em (Probe) | Weak emission |
| λ_em (Product) | ~450-500 nm (Turn-on) |
| Quantum Yield (Product) | > 0.1 |
| Limit of Detection | Low nanomolar range |
Cellular Imaging of MAO-B Activity
Objective: To visualize endogenous MAO-B activity in living cells.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y), known to express MAO-B
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
4-FBTC-MAO probe stock solution (in DMSO)
-
Pargyline (a known MAO-B inhibitor)
-
Confocal fluorescence microscope
Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells on glass-bottom dishes suitable for microscopy.
-
-
Probe Loading and Imaging:
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells with 5 µM 4-FBTC-MAO in serum-free medium for 30 minutes at 37 °C.
-
Wash the cells again with PBS to remove any excess probe.
-
Image the cells using a confocal microscope with appropriate excitation and emission filter sets.
-
-
Inhibition Assay:
-
As a negative control, pre-incubate a separate set of cells with 50 µM pargyline for 1 hour before adding the 4-FBTC-MAO probe.
-
Image the pargyline-treated cells under the same conditions.
-
Expected Results: Cells incubated with 4-FBTC-MAO alone should exhibit a significant increase in intracellular fluorescence, indicating MAO-B activity. In contrast, cells pre-treated with the inhibitor pargyline should show a markedly reduced fluorescence signal.
Figure 2: Workflow for cellular imaging of MAO-B activity.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The in vitro enzymatic assay includes a titration of the enzyme, which should demonstrate a clear dose-dependent response. The cellular imaging protocol incorporates a crucial negative control using a known MAO-B inhibitor. The absence of a significant fluorescence signal in the presence of the inhibitor validates that the observed fluorescence is indeed a result of specific MAO-B activity and not due to non-specific probe activation or cellular autofluorescence.
Conclusion and Future Perspectives
The this compound scaffold represents a promising platform for the development of novel biochemical probes. The hypothetical 4-FBTC-MAO probe detailed in this guide illustrates a rational design approach for creating activity-based sensors with the potential for high sensitivity and specificity. The unique properties conferred by the 4-fluoro substituent, including metabolic stability and the potential for multimodal detection, make this class of probes particularly attractive for applications in drug discovery and diagnostics. Future work will involve the synthesis and rigorous evaluation of this and other this compound-based probes for a variety of biological targets.
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Buening, M. K., et al. (1983). Fluorine substitution as a probe for the role of the 6-position of benzo[a]pyrene in carcinogenesis. Journal of the National Cancer Institute, 71(2), 309-315. [Link]
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Cai, J., et al. (2024). Monoamine oxidase B activatable red fluorescence probe for bioimaging in cells and zebrafish. Bioorganic Chemistry, 146, 107156. [Link]
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Chimenti, F., et al. (2005). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry Letters, 15(4), 855-858. [Link]
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de Oliveira, M. C. C., et al. (2021). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules, 26(10), 2979. [Link]
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El-Sayed, M. A. A., et al. (2021). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Bioorganic Chemistry, 115, 105221. [Link]
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Hussain, F., et al. (2016). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. Journal of Taibah University for Science, 10(4), 545-551. [Link]
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Jayaprakash, V., et al. (2015). Development of fluorinated methoxylated chalcones as selective monoamine oxidase-B inhibitors: Synthesis, biochemistry and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 25(16), 3146-3150. [Link]
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Li, Y., et al. (2014). Design of fluorescent probes for an enzyme on the surface of tumour cells. Journal of Chromatography B, 945-946, 136-141. [Link]
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Mellado, M., et al. (2023). Synthesis of fluorescent chalcones, photophysical properties, quantitative structure-activity relationship and their biological application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 291, 122332. [Link]
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Raka, R. P., et al. (2020). Photophysical Properties of Various Substituted Thiophene- based Heterocyclic Chalcone: Experimental and DFT Studies. Science, Engineering and Health Studies, 14(2), 115-125. [Link]
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Ren, Y., et al. (2016). Red emission fluorescent probes for visualization of monoamine oxidase in living cells. Scientific Reports, 6, 31217. [Link]
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Niu, L.-Y., et al. (2015). Design strategies of fluorescent probes for selective detection among biothiols. Chemical Society Reviews, 44(17), 6143-6160. [Link]
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Tipton, K. F., et al. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. Accounts of Chemical Research, 51(8), 1847-1858. [Link]
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Wang, L., et al. (2023). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Journal of Nanobiotechnology, 21(1), 405. [Link]
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Wang, X., et al. (2020). Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. European Journal of Medicinal Chemistry, 187, 111956. [Link]
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Bartusik, D., & Aebisher, D. (2014). ¹⁹F applications in drug development and imaging - a review. Biomedicine & Pharmacotherapy, 68(6), 813-817. [Link]
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Pathak, D., et al. (2023). Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Medicinal Chemistry, 14(11), 2267-2281. [Link]
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Application Notes and Protocols for 4-Fluorobenzo[b]thiophene in Agricultural Chemistry
Abstract
The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of new chemical scaffolds. The benzothiophene core, a prominent heterocyclic motif in medicinal chemistry, presents a compelling starting point for the development of next-generation fungicides, herbicides, and insecticides. This guide focuses on 4-Fluorobenzo[b]thiophene, a fluorinated analogue, and its potential as a versatile building block in agricultural chemistry. We will delve into the strategic rationale for its use, underpinned by the principles of bioisosterism, and provide detailed protocols for its synthesis and derivatization. Furthermore, this document outlines comprehensive in vitro screening methodologies to evaluate the fungicidal, herbicidal, and insecticidal potential of novel this compound derivatives.
Introduction: The Strategic Imperative for New Agrochemical Scaffolds
The escalating challenges of resistance development in target pests and the increasing stringency of regulatory standards demand a paradigm shift in agrochemical discovery. The introduction of novel chemical entities with unique modes of action is paramount. The benzothiophene scaffold has a rich history in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial and antifungal properties.[1][2] This established bioactivity makes it an attractive platform for agrochemical innovation.
This compound: A Privileged Scaffold
This compound emerges as a particularly interesting starting point for several reasons:
-
Fluorine's Influence: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This can translate to enhanced potency and an altered spectrum of activity.
-
Bioisosteric Potential: The benzothiophene ring system is a bioisostere of other aromatic systems like naphthalene and indole, which are present in numerous bioactive compounds. This principle of bioisosterism, the exchange of a functional group with another that has similar physical and chemical properties to produce a compound with broadly similar biological properties, is a cornerstone of modern drug and agrochemical design.[3]
-
Synthetic Tractability: The benzothiophene core is amenable to a variety of chemical modifications, allowing for the creation of diverse libraries of analogues for screening.
The Concept of Bioisosterism in Agrochemical Design
Bioisosterism is a powerful strategy to optimize lead compounds. By replacing a specific group with a bioisostere, chemists can fine-tune a molecule's properties to improve efficacy, reduce off-target effects, and overcome resistance.[3] For instance, the replacement of a phenyl group with a thiophene ring has been a successful strategy in medicinal chemistry and holds similar promise for agrochemicals. This guide will leverage this concept to explore the potential of this compound derivatives.
Synthesis and Derivatization Protocols
The successful exploration of this compound as a novel agrochemical scaffold hinges on the ability to synthesize the core structure and its derivatives efficiently. The following protocols provide a general framework for these synthetic endeavors.
Synthesis of this compound
A common route to substituted benzothiophenes involves the cyclization of a suitably substituted precursor. The following is a representative, multi-step synthesis.
Protocol 2.1: Synthesis of this compound
-
Step 1: Starting Material Preparation. Begin with a commercially available fluorinated benzene derivative, such as 2-fluoro-6-bromotoluene.
-
Step 2: Introduction of the Thiophene Moiety. React the starting material with a sulfur source, such as sodium sulfide, in a suitable solvent like N,N-dimethylformamide (DMF) at an elevated temperature to displace the bromine and form the corresponding thiol.
-
Step 3: Cyclization. The resulting intermediate can be cyclized through various methods, including intramolecular condensation or metal-catalyzed cross-coupling reactions, to form the benzothiophene ring.
-
Step 4: Purification. The crude this compound is then purified using standard techniques such as column chromatography or recrystallization.
Diagram 2.1: Synthetic Workflow for this compound
A generalized workflow for the synthesis of the this compound core.
Derivatization Strategies for Library Synthesis
To explore the structure-activity relationship (SAR), a diverse library of this compound derivatives should be synthesized. Key positions for modification include the 2, 3, and 7 positions of the benzothiophene ring.
Protocol 2.2: General Protocol for Derivatization
-
Functionalization of the Core: Introduce reactive handles, such as carboxylic acids, amines, or halogens, at specific positions on the this compound ring using established organic chemistry methodologies.
-
Amide Coupling: Couple a carboxylic acid derivative with a diverse range of amines to generate a library of amides.
-
Suzuki Coupling: Utilize a halogenated derivative to perform Suzuki cross-coupling reactions with a variety of boronic acids to introduce diverse aryl and heteroaryl substituents.
-
Nucleophilic Aromatic Substitution: If a suitable leaving group is present, perform nucleophilic aromatic substitution reactions with various nucleophiles.
-
Parallel Synthesis: Employ parallel synthesis techniques to rapidly generate a large number of analogues for screening.
Application in Fungicide Discovery: A Hypothetical Screening Cascade
The documented antifungal activity of benzothiophene derivatives provides a strong rationale for exploring this compound analogues as potential fungicides.
Rationale and Target Pathogens
The primary screen should target a panel of economically important plant pathogens representing different fungal classes.
| Target Pathogen | Disease Caused | Fungal Class |
| Botrytis cinerea | Gray Mold | Ascomycete |
| Fusarium graminearum | Fusarium Head Blight | Ascomycete |
| Phytophthora infestans | Late Blight | Oomycete |
| Puccinia triticina | Leaf Rust | Basidiomycete |
In Vitro Fungicidal Screening Protocol
This protocol describes a primary, high-throughput screen to identify compounds with fungicidal activity.
Protocol 3.1: In Vitro Antifungal Assay
-
Compound Preparation: Dissolve synthesized this compound derivatives in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mg/mL).
-
Assay Plate Preparation: In a 96-well microtiter plate, add a suitable growth medium (e.g., Potato Dextrose Broth for most fungi, Rye Sucrose Broth for P. infestans).
-
Compound Addition: Add the test compounds to the wells to achieve a final concentration (e.g., 50 µg/mL). Include a positive control (a commercial fungicide) and a negative control (DMSO vehicle).
-
Inoculation: Add a standardized suspension of fungal spores or mycelial fragments to each well.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a defined period (e.g., 48-72 hours).
-
Growth Assessment: Determine fungal growth inhibition by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each compound compared to the negative control.
Diagram 3.1: Fungicide Screening Workflow
A tiered approach for identifying lead fungicidal compounds.
Exploratory Applications in Herbicide and Insecticide Discovery
While the primary focus may be on fungicidal activity, the versatility of the this compound scaffold warrants exploration in other areas of agrochemical research.
Herbicide Screening
Protocol 4.1: Whole Plant Pre-emergence Herbicide Assay
-
Test Species: Select a range of monocot and dicot weed species (e.g., Avena fatua (wild oat) and Amaranthus retroflexus (redroot pigweed)).
-
Potting and Sowing: Fill small pots with a standardized soil mix and sow a known number of seeds for each test species.
-
Compound Application: Apply an aqueous solution of the test compound (formulated with a surfactant) to the soil surface at a specific rate (e.g., 1 kg/ha equivalent).
-
Incubation: Place the pots in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and humidity.
-
Assessment: After a set period (e.g., 14-21 days), visually assess the percentage of weed control and any phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) compared to untreated controls.
Insecticide Screening
Protocol 4.2: Insecticidal Activity against Aphids
-
Test Insect: Use a common aphid species, such as the pea aphid (Acyrthosiphon pisum).
-
Plant Material: Use leaf discs from a suitable host plant (e.g., fava bean).
-
Compound Application: Dip the leaf discs in a solution of the test compound at a specific concentration (e.g., 100 ppm) and allow them to air dry.
-
Insect Exposure: Place the treated leaf discs in a petri dish with a small, ventilated lid and introduce a known number of aphids (e.g., 10-20).
-
Mortality Assessment: After 24 and 48 hours, count the number of dead or moribund aphids.
-
Data Analysis: Calculate the percentage mortality, correcting for any mortality in the control group using Abbott's formula.
Data Interpretation and Lead Optimization
The initial screening data will provide valuable insights into the potential of the this compound scaffold.
| Screening Result | Interpretation | Next Steps |
| High fungicidal activity against a broad spectrum of pathogens | The scaffold is a promising lead for fungicide development. | Proceed to dose-response studies and SAR expansion. |
| Selective herbicidal activity against a specific weed class | Potential for a selective herbicide. | Investigate the mode of action and optimize for crop safety. |
| Significant insecticidal activity | A new potential insecticide scaffold. | Expand screening to other insect pests and conduct mode of action studies. |
| No significant activity in primary screens | The initial derivatization strategy may not be optimal. | Synthesize a more diverse library of analogues. |
Lead optimization will involve a multi-parameter approach, considering not only potency but also selectivity, physicochemical properties, and preliminary toxicological assessments.
Conclusion
This compound represents a promising and underexplored scaffold for the discovery of novel agrochemicals. Its synthetic accessibility, coupled with the strategic advantages conferred by the fluorine atom and its bioisosteric relationship to other key aromatic systems, makes it a compelling starting point for research and development. The protocols outlined in this guide provide a comprehensive framework for the synthesis, screening, and initial optimization of this compound derivatives, paving the way for the potential discovery of next-generation crop protection solutions.
References
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Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry, 3(5), 2043-2052. Available at: [Link]
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An overview of the pharmacological activities and synthesis of benzothiophene derivatives. (2024). Current Organic Synthesis, 21. Available at: [Link]
-
Rahman, M. M., et al. (2018). In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Journal of Plant Pathology & Microbiology, 9(7). Available at: [Link]
-
Spadaro, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 209. Available at: [Link]
-
Meanwell, N. (2022). Applications of bioisosteres in the design of biologically active compounds. American Chemical Society. Available at: [Link]
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Beckie, H. J., et al. (2000). Screening for Herbicide Resistance in Weeds. Weed Technology, 14(2), 428-445. Available at: [Link]
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Shaner, D. L. (n.d.). Primary Herbicide Screening. Weed Science Society of America. Available at: [Link]
-
A simple screening method for insecticidal substances from actinomycetes. (1994). Journal of Antibiotics, 47(12), 1471-1475. Available at: [Link]
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-
Bioisostere - Wikipedia. (n.d.). Retrieved from [Link]
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analytical methods for 4-Fluorobenzo[b]thiophene quantification
An Application Note on the Quantitative Analysis of 4-Fluorobenzo[b]thiophene
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound, a key intermediate and potential impurity in pharmaceutical manufacturing.[1] We present two robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and assay, and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity trace-level quantification. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method development, the rationale behind experimental choices, and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH).
Introduction: The Analytical Imperative for this compound
This compound is a fluorinated heterocyclic compound belonging to the benzothiophene class.[2][3] Its chemical structure, featuring a fused benzene and thiophene ring, makes it a valuable building block in the synthesis of various pharmaceutically active compounds.[1]
Chemical Structure and Properties:
-
Molecular Formula: C₈H₅FS[2]
-
Molecular Weight: 152.19 g/mol [2]
-
Appearance: Typically a solid at room temperature.
-
Significance: Its presence, whether as a starting material, intermediate, or impurity, must be precisely controlled to ensure the safety, efficacy, and quality of the final drug product. Inaccurate quantification can lead to out-of-specification batches, regulatory challenges, and potential patient risk.
The development of reliable and robust analytical methods is therefore not merely a procedural step but a cornerstone of the quality control strategy. This guide details two orthogonal analytical techniques, HPLC and GC-MS, providing the technical depth required to implement and validate these methods in a regulated environment.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, prized for its versatility, robustness, and suitability for a wide range of compounds. For a non-volatile, UV-active molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is the preferred approach for assays and routine quality control.[4][5]
Scientific Rationale and Method Development Insights
The goal of this method is to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or matrix components, within a reasonable runtime.
-
Chromatographic Mode (Reverse-Phase): this compound is a moderately non-polar molecule. RP-HPLC, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, is the logical choice. The analyte will be retained on the column and subsequently eluted by increasing the organic solvent concentration in the mobile phase.
-
Column Selection (ODS-C18): An octadecylsilane (ODS or C18) column is the industry standard for RP-HPLC due to its excellent retention characteristics for a broad range of molecules. A column with dimensions such as 250 mm × 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[4]
-
Mobile Phase Composition: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers low viscosity and good UV transparency. Starting with a higher water percentage allows for the retention of the analyte, while gradually increasing the acetonitrile concentration facilitates its elution.
-
Detector Selection (UV-Vis): The fused aromatic ring system in this compound results in strong chromophores that absorb UV radiation. A UV-Vis detector provides excellent sensitivity and linearity for quantification. The wavelength of maximum absorbance (λmax) should be determined using a photodiode array (PDA) detector during method development to ensure optimal signal-to-noise.
Experimental Workflow: HPLC-UV Analysis
The following diagram outlines the logical flow from sample preparation to final data analysis.
Sources
Application Note: A Scalable and Efficient Synthesis of 4-Fluorobenzo[b]thiophene for Pharmaceutical Research and Development
Introduction
4-Fluorobenzo[b]thiophene is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. The incorporation of a fluorine atom at the 4-position of the benzo[b]thiophene system can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] This has led to its use in the development of novel therapeutics, including kinase inhibitors and antipsychotic agents.[2] Given its increasing importance, the development of a robust, scalable, and cost-effective synthetic route to this compound is of paramount importance for both academic research and industrial drug development.
This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in the drug development sector. The described methodology is based on established chemical principles and has been optimized for efficiency, safety, and high purity of the final product.
Reaction Scheme and Mechanism
The presented synthesis is a two-step process commencing from the commercially available starting material, 2-bromo-6-fluorobenzaldehyde. The first step involves a nucleophilic substitution reaction with methyl thioglycolate to form an intermediate thioether. This is followed by an intramolecular cyclization and decarboxylation to yield the desired this compound.
The choice of 2-bromo-6-fluorobenzaldehyde as the starting material is strategic for scale-up operations due to its commercial availability and the ortho-positioning of the bromo and fluoro groups, which facilitates the subsequent cyclization step.[3] The mechanism of the key cyclization step is believed to proceed through the formation of a carbanion, which then attacks the aromatic ring in an intramolecular nucleophilic aromatic substitution (SNAAr) of the bromine atom, a plausible pathway given the electron-withdrawing nature of the adjacent aldehyde group.
Experimental Workflow Overview
Sources
Application Notes and Protocols for Investigating Enzymatic Reactions Involving 4-Fluorobenzo[b]thiophene
Introduction: The Significance of 4-Fluorobenzo[b]thiophene in Modern Drug Discovery
The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] The C-F bond's strength can render molecules more resistant to enzymatic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] Consequently, this compound represents a molecule of significant interest for researchers in drug development, offering a blend of a proven heterocyclic core with the advantageous physicochemical properties conferred by fluorine.
Understanding the enzymatic fate of this compound is critical for predicting its pharmacokinetic profile, potential for bioactivation into reactive metabolites, and overall safety and efficacy. This document provides a comprehensive guide for researchers, outlining the probable enzymatic reactions this compound may undergo and furnishing detailed protocols to investigate these transformations in a laboratory setting. The insights and methodologies presented herein are synthesized from established principles of drug metabolism and the known biotransformations of analogous thiophene and fluorinated aromatic compounds.
Predicted Enzymatic Transformations of this compound
While direct experimental data on the enzymatic metabolism of this compound is not extensively documented, we can infer its likely metabolic pathways based on the known biotransformations of benzo[b]thiophene and other thiophene-containing drugs. The primary enzymatic systems anticipated to be involved are Cytochrome P450 monooxygenases in mammals and dioxygenases in microbial systems.
Cytochrome P450-Mediated Oxidation: A Double-Edged Sword
Cytochrome P450 (CYP) enzymes, predominantly found in the liver, are the principal catalysts of Phase I drug metabolism.[4][5] They are responsible for the oxidative biotransformation of a vast number of xenobiotics.[6][7] For thiophene-containing molecules, CYP-mediated oxidation is a critical pathway that can lead to both detoxification and bioactivation.[8]
Mechanism of Action: The thiophene ring is susceptible to oxidation by CYP enzymes, which can proceed via two main routes:
-
S-oxidation: The sulfur atom can be oxidized to form a thiophene-S-oxide. This intermediate is highly electrophilic and can be a precursor to reactive metabolites that may covalently bind to cellular macromolecules.[8][9]
-
Epoxidation: The double bonds of the thiophene ring can be epoxidized. These epoxides are also reactive electrophiles.
The presence of the fluorine atom on the benzene ring of this compound is expected to influence the regioselectivity of these oxidative attacks due to its electron-withdrawing nature.
dot
Caption: Predicted CYP450-mediated metabolic pathways of this compound.
Microbial Biotransformation: Pathways for Degradation
Microorganisms, particularly bacteria, possess a diverse array of enzymes capable of degrading aromatic compounds. Strains of Pseudomonas, Alcaligenes, and Rhodococcus have been shown to degrade compounds such as 4-fluorobenzoate and benzothiophene.[10][11][12][13] These degradation pathways often commence with the action of dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the aromatic ring, leading to ring cleavage and eventual mineralization.
For this compound, a plausible microbial degradation pathway would involve initial dioxygenation of the benzene ring, followed by a series of enzymatic steps including dehydrogenation, ring cleavage, and hydrolysis, similar to the pathways observed for benzothiophene.[12]
Experimental Protocols
The following protocols provide a framework for investigating the enzymatic reactions of this compound.
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
This protocol is designed to assess the metabolism of this compound by human cytochrome P450 enzymes.
Objective: To identify and characterize the metabolites of this compound formed by human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker
-
LC-MS/MS system
dot
Caption: Experimental workflow for in vitro metabolism using human liver microsomes.
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and this compound (final concentration 1-10 µM). The final volume should be adjusted to allow for the addition of the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle shaking. Samples should be taken at various time points (e.g., 0, 15, 30, 60 minutes) to monitor the progress of the reaction.
-
-
Quenching the Reaction:
-
Stop the reaction at the designated time points by adding 2 volumes of ice-cold acetonitrile. This will precipitate the microsomal proteins.
-
-
Protein Precipitation:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
-
Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS. The LC-MS/MS method should be optimized for the separation and detection of this compound and its potential metabolites.
-
Data Analysis:
-
Compare the chromatograms of the time-zero sample with those from later time points to identify new peaks corresponding to metabolites.
-
Use the high-resolution mass spectrometry data to determine the elemental composition of the potential metabolites.
-
Utilize MS/MS fragmentation patterns to elucidate the structure of the metabolites.
| Component | Stock Concentration | Volume per Reaction | Final Concentration |
| 0.1 M Phosphate Buffer (pH 7.4) | 0.1 M | Variable | 0.1 M |
| Human Liver Microsomes | 20 mg/mL | 5 µL | 0.5 mg/mL |
| This compound | 1 mM in DMSO | 0.2 µL | 1 µM |
| NADPH Regenerating System | 10x | 20 µL | 1x |
| Total Volume | 200 µL |
Protocol 2: Whole-Cell Biotransformation of this compound using Bacterial Cultures
This protocol is for screening and identifying bacterial strains capable of transforming this compound.
Objective: To determine if selected bacterial strains can metabolize this compound and to identify the resulting biotransformation products.
Materials:
-
Bacterial strains known for degrading aromatic compounds (e.g., Pseudomonas putida, Rhodococcus erythropolis)
-
Minimal salts medium (MSM)
-
Glucose or another suitable carbon source
-
This compound (dissolved in a suitable solvent like DMSO)
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate or other suitable extraction solvent
-
GC-MS or LC-MS system
Procedure:
-
Preparation of Bacterial Cultures:
-
Inoculate the selected bacterial strains into a rich medium (e.g., Luria-Bertani broth) and grow overnight at the optimal temperature (e.g., 30°C) with shaking.
-
-
Induction of Catabolic Enzymes:
-
Harvest the cells by centrifugation and wash them with sterile MSM.
-
Resuspend the cells in MSM containing a suitable carbon source (e.g., glucose) and this compound (final concentration 100 µM) to induce the expression of catabolic enzymes.
-
-
Biotransformation:
-
Incubate the cultures at the optimal temperature with shaking for a period of 24-72 hours.
-
-
Extraction of Metabolites:
-
At various time points, collect aliquots of the culture.
-
Centrifuge to remove the bacterial cells.
-
Acidify the supernatant to pH 2-3 with HCl and extract the metabolites with an equal volume of ethyl acetate.
-
-
Sample Analysis:
-
Dry the ethyl acetate extract over anhydrous sodium sulfate, evaporate the solvent, and reconstitute the residue in a suitable solvent for analysis by GC-MS or LC-MS.
-
Data Analysis:
-
Analyze the disappearance of the parent compound (this compound) over time.
-
Identify new peaks in the chromatograms corresponding to biotransformation products.
-
Use mass spectrometry data to identify the structures of the metabolites.
Conclusion
The study of the enzymatic reactions involving this compound is a crucial step in the preclinical development of any drug candidate based on this scaffold. The protocols outlined in this document provide a solid foundation for researchers to explore the metabolic fate of this compound, leveraging established methodologies in drug metabolism and microbial biotransformation. The insights gained from these studies will be invaluable for optimizing lead compounds, predicting drug-drug interactions, and ensuring the development of safer and more effective therapeutic agents.
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Al-Suwaidan, I. A., et al. (2015). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]
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Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Elsevier. [Link]
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Liu, F., & Sameem, B. (n.d.). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. University of Groningen. [Link]
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Ni, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. [Link]
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Sondermann, J., et al. (1991). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed. [Link]
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Chauhan, P., & Kumar, R. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
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Schleissner, C., et al. (1991). Enzymatic formation, stability, and spontaneous reactions of 4-fluoromuconolactone, a metabolite of the bacterial degradation of 4-fluorobenzoate. Applied and Environmental Microbiology. [Link]
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Sondermann, J., et al. (1991). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed Central. [Link]
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Davis, M. R., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. PubMed. [Link]
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Hudecek, J., et al. (2001). Review Cytochromes P450 and metabolism of xenobiotics. Cellular and Molecular Life Sciences. [Link]
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Eaton, R. W., & Nitterauer, J. D. (1994). Biotransformation of benzothiophene by isopropylbenzene-degrading bacteria. PubMed Central. [Link]
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Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed. [Link]
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Anzenbacher, P., & Anzenbacherova, E. (n.d.). Cytochromes P450. University of Nebraska-Lincoln. [https://www.unl.edu/ Biochemistry/php/p-ans.php]([Link] Biochemistry/php/p-ans.php)
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Sam, C., & R., S. (2022). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]
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Orjuela, A., et al. (2007). BIOTRANSFORMATION AND REMOVAL OF SULFUR FROM DIBENZOTHIOPHENE USING IMPROVED BIOCATALYTIC METHODS. SciELO Colombia. [Link]
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Monna, L., et al. (1993). Microbial degradation of dibenzofuran, fluorene, and dibenzo-p-dioxin by Staphylococcus auriculans DBF63. PubMed Central. [Link]
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Doss, M. K., & D., P. (2023). Biochemistry, Biotransformation. NCBI Bookshelf. [Link]
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Guchhait, G., et al. (2015). Therapeutic importance of synthetic thiophene. PubMed Central. [Link]
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Grön-Runa, S., et al. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]
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Boyd, D. R., et al. (2018). Monooxygenase-catalyzed oxidation of benzo[b]thiophene 10a. ResearchGate. [Link]
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ScienceDirect. (n.d.). Thiophene and benzo[b]thiophene. ScienceDirect. [Link]
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Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. PubMed. [Link]
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Kancharla, P. K., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PubMed Central. [Link]
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The Strategic Incorporation of Benzo[b]thiophene Derivatives in Advanced Conductive Polymers
Application Note & Protocols for Researchers in Organic Electronics
Introduction: The Role of Benzo[b]thiophene in Conjugated Systems
Benzo[b]thiophene, an aromatic heterocyclic compound consisting of a benzene ring fused to a thiophene ring, serves as a foundational building block for a versatile class of organic semiconductors.[1][2][3] Its rigid, planar structure and electron-rich nature make it an excellent candidate for incorporation into π-conjugated polymers, which are the active materials in a range of organic electronic devices. These devices include organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][4] The strategic functionalization of the benzo[b]thiophene core allows for precise tuning of the electronic properties, such as charge carrier mobility and energy levels, of the resulting polymers.[1]
While specific research on 4-Fluorobenzo[b]thiophene is limited, the introduction of fluorine atoms onto the backbone of conjugated polymers is a widely recognized and powerful strategy for enhancing material performance.[5][6] This note will, therefore, discuss the broader role of benzo[b]thiophene derivatives and extrapolate the significant, predictable effects of fluorination on these systems.
The Impact of Fluorination on Conductive Polymer Properties
The substitution of hydrogen with fluorine, a highly electronegative atom, imparts several beneficial properties to conjugated polymers.[7][8] These modifications are critical for optimizing device performance.
Key Effects of Fluorination:
-
Energy Level Tuning: Fluorination effectively lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the polymer.[6] This is crucial for improving air stability (by making oxidation more difficult) and for matching the energy levels of other materials in a device, such as electrodes or electron acceptors in solar cells.
-
Enhanced Intermolecular Interactions: Fluorine substitution can lead to a higher propensity for backbone planarity.[6][9] This planarity, combined with non-covalent interactions (such as F···H or F···S), promotes stronger π-π stacking and can lead to more ordered crystalline structures in thin films.[6]
-
Improved Charge Transport: The enhanced ordering and closer packing of fluorinated polymer chains generally lead to higher electronic couplings and more efficient charge transport.[5][9] This often translates to higher charge carrier mobilities in OFETs and improved current density in solar cells.[5]
-
Modified Morphology and Solubility: While beneficial for electronic properties, strong intermolecular interactions can decrease the solubility of fluorinated polymers, which can present challenges for solution-based processing.[6] The choice of solvent and processing conditions is therefore critical. Fluorination has also been observed to influence the orientation of polymer chains in thin films, favoring a "face-on" orientation that is beneficial for charge transport in certain device architectures.[5][10]
| Property | General Effect of Fluorination | Rationale |
| HOMO/LUMO Energy Levels | Lowered | Inductive effect of the highly electronegative fluorine atom.[6] |
| Polymer Backbone | Increased Planarity | Reduced steric hindrance and potential for intramolecular F···H or F···S interactions.[6][9] |
| Interchain Packing | Tighter, more ordered | Enhanced π-π stacking and intermolecular interactions.[5] |
| Charge Carrier Mobility | Generally Increased | Improved electronic coupling between polymer chains.[9] |
| Solubility | Generally Decreased | Stronger intermolecular forces lead to aggregation.[6] |
| Air Stability | Increased | Lower HOMO level makes the polymer less susceptible to oxidation. |
Synthesis and Polymerization Strategies
The creation of high-performance conductive polymers from benzo[b]thiophene derivatives involves two key stages: the synthesis of the functionalized monomer and its subsequent polymerization.
Protocol 1: Synthesis of a Halogenated Benzo[b]thiophene Monomer
This protocol outlines a general approach for synthesizing a brominated benzo[b]thiophene, a crucial precursor for cross-coupling polymerization. This method can be adapted for various substituted benzo[b]thiophenes.
Objective: To synthesize 2,6-dibromo-4-fluorobenzo[b]thiophene as a hypothetical monomer for polymerization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. Protect the reaction from light.
-
Bromination: Cool the solution to 0°C in an ice bath. Add NBS (2.1 equivalents) portion-wise over 30 minutes. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water and DCM.
-
Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure dibrominated monomer.
Protocol 2: Stille Cross-Coupling Polymerization
Stille polymerization is a robust and widely used method for synthesizing conjugated polymers, offering good control over the polymer structure.[11]
Objective: To polymerize the dibrominated benzo[b]thiophene monomer with a distannylated co-monomer.
Materials:
-
Dibrominated benzo[b]thiophene monomer (e.g., 2,6-dibromo-4-fluorobenzo[b]thiophene) (1 equivalent)
-
Distannylated co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (catalyst)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (ligand)
-
Anhydrous, degassed toluene (solvent)
Procedure:
-
Setup: Add the dibrominated monomer, the distannylated co-monomer, the palladium catalyst, and the phosphine ligand to a Schlenk flask under an inert (argon or nitrogen) atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via cannula.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any residual oxygen.
-
Polymerization: Heat the reaction mixture to 110°C and stir for 48-72 hours under an inert atmosphere. An increase in viscosity is typically observed.
-
End-Capping: To terminate the polymerization, add a small amount of 2-bromothiophene and stir for 2 hours, followed by a small amount of 2-(trimethylstannyl)thiophene and stir for another 2 hours.
-
Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding it to a large volume of vigorously stirred methanol.
-
Purification: Collect the polymer precipitate by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, hexanes, and finally chloroform to remove catalyst residues and low molecular weight oligomers.
-
Isolation: Collect the polymer from the chloroform fraction by precipitation into methanol. Filter and dry the final polymer product under vacuum.
Visualization of the Polymerization Workflow
The following diagram illustrates the key steps in the synthesis and purification of a benzo[b]thiophene-based conductive polymer.
Caption: Workflow for polymer synthesis and purification.
Characterization of Benzo[b]thiophene-based Polymers
A comprehensive characterization of the synthesized polymer is essential to understand its properties and suitability for electronic applications.
| Characterization Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and purity of the polymer. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and polydispersity index (PDI). |
| UV-Vis Spectroscopy | Determines the optical bandgap and absorption properties. |
| Cyclic Voltammetry (CV) | Measures the HOMO and LUMO energy levels. |
| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer. |
| Atomic Force Microscopy (AFM) | Characterizes the surface morphology of thin films. |
| X-ray Diffraction (XRD) | Investigates the crystallinity and molecular packing of the polymer in thin films. |
Conclusion and Future Outlook
Benzo[b]thiophene derivatives are highly promising building blocks for the development of next-generation conductive polymers. The strategic introduction of fluorine substituents is a proven method to enhance key electronic properties, including charge transport and environmental stability.[5][6][9] The protocols outlined in this note provide a foundational framework for the synthesis and polymerization of these advanced materials. Future research will likely focus on developing novel synthetic routes to create more complex and precisely functionalized benzo[b]thiophene monomers, further pushing the performance boundaries of organic electronic devices.
References
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Impact of Fluorine Substituents on π-Conjugated Polymer Main-Chain Conformations, Packing, and Electronic Couplings. PubMed. Available at: [Link]
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The Effect of Fluorine Substitution on the Molecular Interactions and Performance in Polymer Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]
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Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions. ScienceDirect. Available at: [Link]
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Organic semiconductors based on[9]benzothieno[3,2-b][9]benzothiophene substructure. Semantic Scholar. Available at: [Link]
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Effect of Fluorination on Molecular Orientation of Conjugated Polymers in High Performance Field-Effect Transistors. ACS Publications. Available at: [Link]
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Effect of fluorine substituents on photovoltaic properties of D–a type conjugated polymers with quinoxaline unit. Taylor & Francis Online. Available at: [Link]
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2-Thiopene[9]benzothieno[3,2- b ]benzothiophene derivatives as solution-processable organic semiconductors for organic thin-film transistors. ResearchGate. Available at: [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. Available at: [Link]
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(PDF) Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available at: [Link]
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Properties of Fluoropolymers. ResearchGate. Available at: [Link]
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Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: strategies and reactions. ResearchGate. Available at: [Link]
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Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. PMC - NIH. Available at: [Link]
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Fluoropolymer properties: Why so unique?. Adtech Polymer Engineering Ltd. Available at: [Link]
-
Representative Synthetic Methods for Benzo[b]thiophene Derivatives. ResearchGate. Available at: [Link]
-
One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Royal Society of Chemistry. Available at: [Link]
-
Well-Defined Fluorinated Copolymers: Current Status and Future Perspectives. ACS Publications. Available at: [Link]
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The Chemistry of Conducting Polythiophenes. Semantic Scholar. Available at: [Link]
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Synthesis and optoelectronic properties of benzodithiophene-based conjugated polymers with hydrogen bonding nucleobase side chain functionality. RSC Publishing. Available at: [Link]
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- 11. Synthesis and optoelectronic properties of benzodithiophene-based conjugated polymers with hydrogen bonding nucleobase side chain functionality - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
High-Throughput Screening of 4-Fluorobenzo[b]thiophene Libraries: A Guide for Drug Discovery
Introduction: The Significance of the 4-Fluorobenzo[b]thiophene Scaffold in Medicinal Chemistry
The benzo[b]thiophene scaffold is a privileged structure in drug discovery, with numerous derivatives developed as clinical drugs for a wide range of diseases.[1] The incorporation of a thiophene ring, an electron-rich aromatic system, allows for diverse biological interactions and serves as a key pharmacophore.[2][3] The sulfur atom within the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] Furthermore, the fluorination of organic molecules is a well-established strategy to modulate their physicochemical properties, including metabolic stability, binding affinity, and membrane permeability.[4] The 4-fluoro substitution on the benzo[b]thiophene core, as seen in this compound (CID 19088017), offers a unique combination of these advantageous features, making it an attractive starting point for the development of novel therapeutic agents.[5] This application note provides a comprehensive guide to the high-throughput screening (HTS) of this compound libraries, from library design and assay development to hit validation and data analysis, empowering researchers to efficiently explore the therapeutic potential of this promising chemical space.
Part 1: Designing and Preparing a this compound Library for High-Throughput Screening
The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. A well-designed this compound library should explore a broad chemical space while maintaining drug-like properties.
Rationale for Library Design: Balancing Diversity and Focus
The design of a screening library is a critical step that dictates the potential for discovering novel bioactive compounds. For a this compound library, the goal is to generate a collection of molecules with diverse substituents at various positions of the benzo[b]thiophene core, while maintaining favorable physicochemical properties for drug development.
A key consideration is the synthetic accessibility of the derivatives. Efficient and robust synthetic routes are essential for producing a large and diverse library in a timely and cost-effective manner. Multi-component reactions, such as the Gewald reaction, have been optimized for the synthesis of tetrasubstituted thiophenes and can be adapted for library synthesis.[6]
Protocol for Parallel Synthesis of a this compound Library
This protocol outlines a semi-automated parallel synthesis approach for the generation of a this compound library. This method is amenable to robotic liquid handling systems for increased throughput.
Materials:
-
Starting materials: Substituted 2-bromo-6-fluorobenzaldehydes, various thiols, and other reagents for derivatization.
-
Solvents: Anhydrous solvents such as DMF, THF, and acetonitrile.
-
Reaction vessels: 96-well reaction blocks or individual vials.
-
Automated liquid handler.
-
Parallel synthesizer or robotic workstation.
-
Purification system: Automated flash chromatography or preparative HPLC.
-
Analytical instruments: LC-MS and NMR for quality control.
Procedure:
-
Core Synthesis: Synthesize the this compound core structure using established methods. For example, a one-step synthesis can be achieved through the reaction of 2-bromo-6-fluorobenzaldehyde with a suitable mercaptan.[7]
-
Library Generation: In a 96-well reaction block, dispense the this compound core into each well.
-
Diversification: Using an automated liquid handler, add a diverse set of building blocks (e.g., acylating agents, sulfonyl chlorides, alkylating agents) to each well to introduce chemical diversity at specific positions of the benzo[b]thiophene ring.
-
Reaction: Perform the chemical reactions under optimized conditions (temperature, time, catalyst) using a parallel synthesizer.
-
Work-up and Purification: After the reaction is complete, perform a parallel work-up (e.g., liquid-liquid extraction, solid-phase extraction). Purify the compounds using an automated purification system.
-
Quality Control: Analyze each compound for purity and identity using LC-MS and NMR. Compounds with purity >95% are suitable for HTS.
-
Plate Preparation: Dissolve the purified compounds in DMSO to a final concentration of 10 mM in 96- or 384-well plates for screening.
Part 2: High-Throughput Screening Assay Development and Execution
The choice of assay is dictated by the biological question being addressed. Both biochemical (target-based) and cell-based (phenotypic) assays are suitable for screening this compound libraries.
Biochemical Assays: A Focus on Kinase Inhibition
Benzothiophene derivatives have shown significant potential as kinase inhibitors.[8] Protein kinases are a major class of drug targets, and numerous HTS assays have been developed for their screening.[9]
This protocol describes a generic FP-based assay to screen for inhibitors of a specific protein kinase.
Assay Principle: This assay measures the binding of a fluorescently labeled tracer to the kinase. When the tracer is bound to the large kinase enzyme, it tumbles slowly in solution, resulting in a high FP signal. Small molecule inhibitors that bind to the kinase will displace the tracer, leading to a decrease in the FP signal.
Materials:
-
Purified recombinant protein kinase.
-
Fluorescently labeled tracer (a known ligand or ATP competitive probe).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well, low-volume, black microplates.
-
Plate reader with FP capabilities.
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20-40 nL of the this compound library compounds (in DMSO) into the assay plates.
-
Enzyme Addition: Add 5 µL of the kinase solution (at 2x the final concentration) to each well.
-
Tracer Addition: Add 5 µL of the fluorescent tracer solution (at 2x the final concentration) to each well.
-
Incubation: Incubate the plates at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the fluorescence polarization on a compatible plate reader.
Data Analysis and Quality Control:
-
Positive Control: A known inhibitor of the kinase.
-
Negative Control: DMSO vehicle.
-
Z'-factor Calculation: The Z'-factor is a statistical measure of the quality of the assay. A Z'-factor > 0.5 is considered excellent for HTS.
| Parameter | Value |
| Final Kinase Concentration | 1-10 nM |
| Final Tracer Concentration | 1-5 nM |
| Final Compound Concentration | 10 µM |
| Incubation Time | 60 minutes |
| Readout | Fluorescence Polarization |
Cell-Based Phenotypic Screening
Cell-based assays provide a more physiologically relevant context for drug discovery by assessing the effect of compounds on cellular processes. Phenotypic screening can identify compounds that act through novel mechanisms of action.
This protocol describes an HCS assay to identify compounds from the this compound library that induce apoptosis in a cancer cell line.
Assay Principle: This assay uses automated microscopy and image analysis to quantify multiple cellular parameters associated with apoptosis, such as nuclear condensation, caspase activation, and mitochondrial membrane potential.
Materials:
-
Cancer cell line (e.g., HeLa, A549).
-
Cell culture medium and supplements.
-
Fluorescent dyes: Hoechst 33342 (nuclei), CellEvent™ Caspase-3/7 Green Detection Reagent (caspase activation), and TMRE (mitochondrial membrane potential).
-
384-well, black, clear-bottom imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed the cells into the imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging.
-
Compound Treatment: The following day, treat the cells with the this compound library compounds at a final concentration of 10 µM.
-
Incubation: Incubate the cells for 24-48 hours.
-
Staining: Add a cocktail of the fluorescent dyes to the cells and incubate for 30-60 minutes.
-
Imaging: Acquire images using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to quantify cellular features such as nuclear intensity and morphology, caspase-3/7 fluorescence intensity, and mitochondrial membrane potential.
Data Analysis:
-
Identify "hit" compounds that significantly increase markers of apoptosis compared to the negative control (DMSO).
-
Generate dose-response curves for the hit compounds to determine their potency (EC50).
| Parameter | Condition |
| Cell Line | HeLa |
| Seeding Density | 2,000 cells/well |
| Compound Concentration | 10 µM |
| Incubation Time | 24 hours |
| Readout | Multi-parameter imaging |
Part 3: Data Analysis, Hit Confirmation, and Follow-up
Rigorous data analysis and hit confirmation are essential to minimize false positives and negatives and to ensure the selection of promising lead compounds for further development.
Primary Data Analysis and Hit Selection
The goal of primary data analysis is to identify compounds that exhibit a statistically significant effect in the screening assay. This is typically done by calculating a robust statistical parameter for each compound, such as the Z-score or the B-score, which normalizes the data to the plate controls. A predefined hit threshold is then applied to select the initial "hit" compounds.
Hit Confirmation and Dose-Response Analysis
All primary hits should be re-tested in the same assay to confirm their activity. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50) and efficacy.
Orthogonal Assays and Counter-screens
To eliminate false positives and compounds that interfere with the assay technology, it is crucial to test the confirmed hits in an orthogonal assay that measures the same biological endpoint but uses a different detection technology. Counter-screens are also important to identify and discard compounds with undesirable off-target effects or non-specific activity.
Diagrams
High-Throughput Screening Workflow
Caption: A generalized workflow for high-throughput screening of a this compound library.
Kinase Inhibition Assay Principle
Caption: Principle of the fluorescence polarization (FP) kinase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutics. The systematic approach to library design, coupled with robust and relevant high-throughput screening assays, provides a powerful platform for identifying bioactive compounds. The detailed protocols and workflows presented in this application note are intended to guide researchers in the efficient and effective screening of this compound libraries, ultimately accelerating the drug discovery process.
References
-
Parandoosh, Z. (2002). Cell-Based Assays. Journal of Biomolecular Screening. [Link]
-
Nierode, G. J., Kwon, P. S., & Dordick, J. S. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology. [Link]
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Tebubio. Cell-based Assays for Drug Discovery & Research. [Link]
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Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
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Gil, Y., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
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McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters. [Link]
-
Syngene International Ltd. Leveraging High Throughput Screening services to accelerate drug discovery and development. [Link]
-
Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
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Taha, M. O., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
-
University of Texas at El Paso. (2024). Researchers discover compound that fights leukemia, lymphoma. ScienceDaily. [Link]
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Bagalagel, A. A., et al. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]
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Eurofins Discovery. Extensive Hit Finding Solutions for High-Quality Hits. [Link]
- Mohamed, S. G. A., et al. (2025).
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. [Link]
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Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery. [Link]
-
Mayr, L. M., & Bojanic, D. (2009). Novel trends in high-throughput screening. Current Opinion in Pharmacology. [Link]
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An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology. [Link]
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PubChem. This compound. [Link]
-
Guryev, O., et al. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Heliyon. [Link]
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Gouch, H., et al. (2016). High-throughput Chemical Screening Identifies Focal Adhesion Kinase and Aurora Kinase B Inhibition as a Synergistic Treatment Combination in Ewing Sarcoma. Molecular Cancer Therapeutics. [Link]
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El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PubChem. This compound CID 19088017. [Link]
-
Guryev, O., et al. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Heliyon. [Link]
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Le Douaron, G., et al. (2016). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. Bioorganic & Medicinal Chemistry. [Link]
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Journal of Materials Chemistry. (2011). High throughput discovery of new fouling-resistant surfaces. [Link]
- Google Patents. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
-
Welsch, M. E., et al. (2010). Thiophene in drug discovery. Comprehensive Medicinal Chemistry II. [Link]
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Sasidhar, B. S. (2025). An overview of benzo[b]thiophene-based medicinal chemistry. ResearchGate. [Link]
-
Ferreira, L. G., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]
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Patani, H., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. [Link]
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Patani, H., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules. [Link]
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Cronin, M. T. D., et al. (2018). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Computational Toxicology. [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. The Role of 4-Bromobenzo[b]thiophene in Modern Pharmaceutical Synthesis. [Link]
-
ChemistryViews. (2020). New Path to Benzothiophenes. [Link]
- Google Patents. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
NINGBO INNO PHARMCHEM CO., LTD. Unlocking Potential: The Role of 5-Fluorobenzo[b]thiophene in Material Innovation. [Link]
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- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Practical synthesis of tetrasubstituted thiophenes for use in compound libraries [organic-chemistry.org]
- 5. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
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- 8. nuvisan.com [nuvisan.com]
- 9. Leveraging High Throughput Screening services to accelerate drug discovery and development - Syngene International Ltd [syngeneintl.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluorobenzo[b]thiophene
Welcome to the technical support center for the synthesis of 4-Fluorobenzo[b]thiophene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important fluorinated heterocyclic compound. Our aim is to provide practical, experience-driven advice to help you navigate the intricacies of your experimental work.
Introduction: The Synthetic Landscape of this compound
The synthesis of this compound presents a unique set of challenges primarily due to the influence of the fluorine atom at the 4-position of the benzothiophene core. This electron-withdrawing substituent can significantly affect the reactivity of the aromatic ring and the thiophene moiety, influencing the course of cyclization reactions and potentially leading to undesired side products. This guide will walk you through common synthetic routes and provide troubleshooting strategies for the hurdles you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you might be facing in the lab.
Issue 1: Low Yield in the Cyclization Step to Form the Benzo[b]thiophene Core
Question: "I am attempting to synthesize this compound via a classical route involving the cyclization of a substituted thiophenol or a related precursor, but my yields are consistently low. What are the likely causes and how can I improve them?"
Answer: Low yields in the cyclization step are a frequent challenge. The primary reasons often revolve around the electronic nature of the fluorinated precursor and suboptimal reaction conditions.
Causality: The fluorine atom at the position ortho to the reacting carbon can exert a strong electron-withdrawing inductive effect, which can deactivate the aromatic ring towards electrophilic cyclization. Furthermore, steric hindrance from the fluorine atom can also play a role.
Troubleshooting Protocol:
-
Re-evaluate Your Cyclization Strategy:
-
For Gassman or Friedel-Crafts type cyclizations: These reactions often rely on electrophilic attack on the benzene ring. The deactivating effect of fluorine can hinder this. Consider using a more potent Lewis acid or increasing the reaction temperature cautiously. However, be mindful that harsh conditions can lead to decomposition or side reactions.
-
Consider a Palladium-Catalyzed Approach: Modern cross-coupling strategies can be more efficient. For instance, a palladium-catalyzed intramolecular C-S coupling of a suitable precursor, such as an o-halo-β-styryl sulfide, can be a high-yielding alternative.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. For polar transition states, a more polar solvent may be beneficial. Screen a range of solvents like DMF, DMAc, or toluene.
-
Temperature Control: A systematic temperature screen is crucial. Start at a lower temperature and gradually increase it. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature that favors product formation without significant decomposition.
-
Base Selection (if applicable): In reactions requiring a base, the choice and stoichiometry are critical. For deprotonation steps, consider stronger, non-nucleophilic bases like LDA or KHMDS if weaker bases (e.g., K₂CO₃, Et₃N) are ineffective.
-
Workflow for Optimizing Cyclization:
Caption: Decision workflow for troubleshooting low cyclization yields.
Issue 2: Formation of Unwanted Isomers or Side Products
Question: "During the synthesis of this compound, I am observing the formation of significant amounts of an isomeric product and other impurities that are difficult to separate. What are these likely side products and how can I suppress their formation?"
Answer: The formation of isomers and side products is a common pitfall, often stemming from the reactivity of intermediates or the reaction conditions employed.
Common Side Reactions:
-
Rearrangement Products: Depending on the synthetic route, acid-catalyzed conditions can sometimes lead to rearrangements of the carbon skeleton.
-
Over-halogenation or De-halogenation: In routes involving halogenated intermediates, further halogenation or loss of the fluorine atom can occur under certain conditions.
-
Polymerization: Under strongly acidic or high-temperature conditions, reactive intermediates can polymerize.
Mitigation Strategies:
-
Precise Control of Reaction Conditions:
-
Temperature: As mentioned previously, maintain the lowest effective temperature to minimize side reactions.
-
Stoichiometry: Use a precise stoichiometry of reagents. An excess of a Lewis acid or a halogenating agent can promote unwanted reactions.
-
-
Purification of Intermediates: Ensure that all starting materials and intermediates are of high purity. Impurities can sometimes catalyze side reactions.
-
Alternative Synthetic Routes: If isomer formation is persistent, consider a more regioselective synthetic strategy. A route that builds the thiophene ring onto a pre-functionalized fluorinated benzene derivative often provides better control over the final substitution pattern. A notable approach involves the reaction of 2-bromo-6-fluorobenzaldehyde with a sulfur nucleophile followed by a Wittig-type cyclization, which can offer high regioselectivity.[1]
Issue 3: Difficulties in Product Purification
Question: "I have successfully synthesized this compound, but I am struggling to purify it from the reaction mixture. Standard column chromatography is not giving me the desired purity. What are some effective purification strategies?"
Answer: Purification of fluorinated aromatic compounds can be challenging due to their unique physical properties.
Troubleshooting Purification:
-
Optimize Column Chromatography:
-
Solvent System: The polarity of the eluent is key. Given the relatively nonpolar nature of the product, a nonpolar solvent system like hexane/ethyl acetate or hexane/dichloromethane is a good starting point. A shallow gradient elution can improve separation.
-
Silica Gel Choice: The type and activity of the silica gel can influence the separation. If you are observing product decomposition on the column, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent for basic compounds, or formic acid for acidic compounds, though the target molecule is neutral).
-
-
Recrystallization: This is often a highly effective method for purifying solid organic compounds.
-
Solvent Screening: Screen a variety of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates for this compound include petroleum ether, hexanes, or ethanol/water mixtures. A patent for a related compound, 2-(4-fluorophenyl)thiophene, suggests recrystallization from petroleum ether.
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an excellent purification technique, especially for removing non-volatile impurities.
Purification Workflow:
Caption: A systematic approach to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material for the synthesis of this compound?
A common and effective starting material is 2-fluoro-6-bromotoluene or a related 2-fluoro-6-substituted benzene derivative. The presence of the fluorine and another functional group (like a bromine or an aldehyde) ortho to each other provides a good handle for the subsequent construction of the thiophene ring. For instance, 2-bromo-6-fluorobenzaldehyde has been used as a precursor in the synthesis of 4-bromobenzo[b]thiophene, and a similar strategy could be adapted.[1]
Q2: How can I confirm the identity and purity of my synthesized this compound?
A combination of spectroscopic techniques is essential for unambiguous characterization:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The fluorine atom will cause splitting of the adjacent proton signals (H-F coupling).
-
¹³C NMR: The carbon NMR will show the expected number of signals for the carbon skeleton. The carbon atoms bonded to or near the fluorine will exhibit C-F coupling, which is a key diagnostic feature.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single resonance in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used for exact mass determination.
-
Purity Analysis: Purity is best assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), ideally with mass spectrometry detection (LC-MS or GC-MS).
Q3: Are there any specific safety precautions I should take when working with fluorinated precursors and reagents?
Yes, safety is paramount.
-
Handling Fluorinated Compounds: Many organofluorine compounds have increased volatility and can be toxic. Always handle them in a well-ventilated fume hood.
-
Reagents: Reagents commonly used in these syntheses, such as strong acids, bases (like LDA), and palladium catalysts, have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocols
Illustrative Synthesis of a Halogenated Benzo[b]thiophene Precursor
This protocol is adapted from a patented procedure for a related compound and illustrates a general approach that could be modified for this compound.[1]
Step 1: Synthesis of 2-(chloromethylthio)-6-fluorobenzaldehyde
-
To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a suitable organic solvent (e.g., DMF or THF), add a base such as sodium hydroxide or potassium carbonate (1.8 eq).
-
Cool the mixture to 10-15 °C.
-
Slowly add chloromethyl methyl sulfide (1.0 eq) dropwise while maintaining the temperature.
-
Allow the reaction to stir at this temperature for several hours until completion (monitor by TLC).
-
Work-up the reaction by adding water and extracting with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Intramolecular Wittig Reaction to form the Benzo[b]thiophene Ring
-
The crude product from Step 1 can be reacted with triphenylphosphine in a solvent like toluene at an elevated temperature to form the corresponding phosphonium salt.
-
This salt is then treated with a base (e.g., sodium hydride in THF) to generate the ylide, which undergoes an intramolecular Wittig reaction to form the benzo[b]thiophene ring.
Note: This is a generalized procedure. The specific conditions, including solvent, base, temperature, and reaction times, would need to be optimized for the synthesis of this compound.
Data Presentation
Table 1: Comparison of Common Cyclization Methods for Benzo[b]thiophene Synthesis
| Method | Typical Reagents | Advantages | Potential Challenges with 4-Fluoro Substrate |
| Gassman Benzothiophene Synthesis | Anilines, t-butyl hypochlorite, methylthioglycolic acid | Readily available starting materials | Electron-withdrawing fluorine may hinder electrophilic attack. |
| Friedel-Crafts Cyclization | Thiophenol derivatives, acylating agents, Lewis acids | Versatile for various substitutions | Deactivation of the aromatic ring by fluorine. |
| Palladium-Catalyzed C-S Coupling | o-halostyrene derivatives, sulfur source, Pd catalyst | High yields, good functional group tolerance | Catalyst and ligand selection is crucial. |
| Wittig-Based Cyclization | o-halobenzaldehydes, sulfur nucleophiles, PPh₃ | High regioselectivity, milder conditions | Multi-step process. |
References
- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google P
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Fluorobenzo[b]thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-fluorobenzo[b]thiophene scaffold is a privileged structure in medicinal chemistry and materials science. The incorporation of a fluorine atom can significantly modulate the pharmacokinetic and electronic properties of the resulting compounds.[1][2] However, the synthesis of these derivatives is not without its challenges. This guide addresses common issues encountered during their preparation, offering logical solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound derivatives, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
Question: My reaction to synthesize a this compound derivative is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?
Answer: Low yields are a frequent issue in heterocyclic synthesis and can be attributed to several factors.[3] A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[3]
-
Solution: Conduct small-scale trial reactions to screen a range of temperatures and reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and check for product degradation.[3]
-
-
Reagent and Solvent Purity: Impurities in starting materials or solvents can lead to side reactions or inhibit the catalyst.
-
Solution: Ensure all reagents are of high purity. Use freshly distilled or anhydrous solvents, especially for moisture-sensitive reactions like palladium-catalyzed couplings.[3]
-
-
Atmospheric Contamination: Many organometallic reactions are sensitive to oxygen and moisture.
-
Solution: Employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket and degassed solvents.[4]
-
-
Inefficient Catalyst System (for Cross-Coupling Reactions): The choice of palladium source, ligand, and base is crucial for successful Suzuki or Buchwald-Hartwig couplings.
Problem 2: Formation of Significant Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of several side products in my this compound synthesis. How can I improve the selectivity of my reaction?
Answer: Side product formation is often related to the reaction mechanism and conditions. Understanding the potential pathways can help in suppressing unwanted reactions.
Potential Causes & Solutions:
-
Homocoupling (in Suzuki Reactions): The coupling of two boronic acid/ester molecules can be a significant side reaction.
-
Solution: Ensure the reaction is performed under a strict inert atmosphere to minimize oxygen, which can promote homocoupling. Adjusting the stoichiometry of the reactants and the choice of base can also mitigate this issue.
-
-
Dehalogenation/Protodeboronation: Loss of the halide or boronic acid/ester group from the starting materials can occur, especially at elevated temperatures.
-
Solution: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of these side reactions. The choice of a milder base may also be beneficial.
-
-
Formation of Isomers: Depending on the synthetic route, regioisomers may be formed. For instance, in electrophilic cyclization reactions, the position of cyclization can be influenced by the substituents on the aromatic ring.
-
Solution: Carefully control the reaction temperature. In some cases, the choice of solvent can influence the regioselectivity. For cyclization reactions, the nature of the electrophile (e.g., I₂, Br₂) can also direct the cyclization pathway.
-
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify my this compound derivative from the reaction mixture. What purification strategies are most effective?
Answer: The purification of fluorinated heterocyclic compounds can be challenging due to their physical properties.
Potential Causes & Solutions:
-
Co-elution with Starting Materials or Side Products: The product may have a similar polarity to other components in the mixture.
-
Solution: Optimize your column chromatography conditions. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). If co-elution persists, consider using a different stationary phase (e.g., alumina instead of silica gel) or employing preparative HPLC.
-
-
Product Instability: The desired product may be unstable on silica gel.
-
Solution: Minimize the time the compound spends on the column. Consider using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by crystallization or distillation (for volatile compounds) may be possible.[8]
-
-
Residual Palladium Catalyst: Removing the palladium catalyst can be difficult.
-
Solution: After the reaction, perform an aqueous workup with a solution of a chelating agent like EDTA or pass the crude product through a pad of celite or a specialized palladium scavenger.
-
Frequently Asked Questions (FAQs)
Synthesis Strategies
Q1: What are the most common synthetic routes to 4-fluorobenzo[b]thiophenes?
A1: Several synthetic strategies can be employed:
-
Electrophilic Cyclization: This is a widely used method that typically involves the reaction of a substituted 2-alkynylthioanisole with an electrophile like iodine (I₂) or bromine (Br₂).[9] The reaction proceeds through a sulfonium salt intermediate, followed by demethylation.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki Coupling: This involves the reaction of a boronic acid or ester derivative of this compound with an aryl or vinyl halide.[6][10] This is a versatile method for introducing substituents at various positions.
-
Buchwald-Hartwig Amination: This reaction is used to form a carbon-nitrogen bond by coupling an amine with a halo-4-fluorobenzo[b]thiophene.[11][12] This is particularly useful for synthesizing amino-substituted derivatives.
-
-
From 2-bromo-6-fluorobenzaldehyde: A multi-step synthesis starting from 2-bromo-6-fluorobenzaldehyde can be used to construct the benzo[b]thiophene ring system.[8]
Q2: How does the fluorine substituent affect the reactivity of the benzo[b]thiophene core?
A2: The fluorine atom, being highly electronegative, can influence the electronic properties of the benzo[b]thiophene ring system. This can affect the regioselectivity of subsequent functionalization reactions. For example, in electrophilic aromatic substitution reactions, the fluorine atom can act as a deactivating group but an ortho-, para-director. However, the overall reactivity will also be influenced by the thiophene ring.
Reaction Optimization
Q3: What are the key parameters to consider when optimizing a Suzuki coupling for a this compound derivative?
A3: The key parameters for a successful Suzuki coupling are:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | These are common and effective palladium sources.[6] |
| Ligand | Phosphine-based ligands (e.g., SPhos, PPh₃) | Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is required to activate the boronic acid.[6][10] The choice of base can affect the reaction rate and yield. |
| Solvent | Toluene, Dioxane, DMF, often with water | The solvent system needs to solubilize the reactants and facilitate the reaction. Biphasic systems are common.[10] |
| Temperature | Room temperature to 100 °C | The optimal temperature will depend on the reactivity of the substrates. |
Q4: For a Buchwald-Hartwig amination, what are the critical components for success?
A4: The success of a Buchwald-Hartwig amination relies heavily on the catalyst system:
| Component | Recommendation | Rationale |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common palladium precursors.[11] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) | These ligands promote the reductive elimination step and prevent catalyst decomposition.[5][11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong base is typically required to deprotonate the amine.[5][7] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are generally used. |
Workflow & Mechanism Visualizations
General Workflow for Optimizing a Suzuki Coupling Reaction
Caption: A typical workflow for optimizing a Suzuki coupling reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Sources
- 1. Item - Novel Synthetic Routes to Fluorinated Heterocycles using the Fluoroiodane Reagent - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google Patents [patents.google.com]
- 9. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Side Reactions in Fluorinated Benzothiophene Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of fluorinated benzothiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the complexities of introducing fluorine atoms onto the benzothiophene scaffold. The unique properties imparted by fluorine make these compounds highly valuable in pharmaceuticals and organic electronics. However, the synthesis, particularly through electrophilic fluorination, is often accompanied by challenging side reactions that can impact yield, purity, and regioselectivity.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The advice herein is grounded in established mechanistic principles and practical, field-proven insights to help you optimize your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of fluorinated benzothiophenes.
Q1: Why is controlling regioselectivity (C2 vs. C3 fluorination) on the benzothiophene ring so challenging?
A1: The regioselectivity of electrophilic substitution on the benzothiophene core is a nuanced issue. Unlike some heterocycles, the C2 and C3 positions have comparable reactivity. Electrophilic attack at the C3 position is often favored due to the ability of the sulfur atom's lone pair to stabilize the resulting cationic intermediate (Wheland intermediate) through resonance, without disrupting the aromaticity of the benzene ring. However, the C2 position can also be reactive. The ultimate regiochemical outcome is a delicate balance of electronic effects, steric hindrance from existing substituents, and the specific reaction conditions (solvent, temperature, and the nature of the electrophilic fluorinating agent).[1][2]
Q2: What are the most common electrophilic fluorinating reagents for this type of synthesis, and how do I choose one?
A2: The most prevalent class of reagents are those with a nitrogen-fluorine (N-F) bond.[3][4][5] These are generally preferred over hazardous alternatives like elemental fluorine.[3] Key reagents include:
-
Selectfluor® (F-TEDA-BF₄): A highly reactive and versatile cationic reagent.[6][7] It is often effective for less reactive aromatic systems but its high reactivity can sometimes lead to over-fluorination or side reactions.
-
N-Fluorobenzenesulfonimide (NFSI): A neutral and generally milder reagent than Selectfluor®.[3][5] It is a good starting point for moderately activated benzothiophenes where selectivity is a primary concern.
The choice depends on the nucleophilicity of your benzothiophene substrate. For electron-rich benzothiophenes, a milder reagent like NFSI may provide better control. For electron-deficient systems, the higher reactivity of Selectfluor® may be necessary to achieve a reasonable reaction rate.[8]
Q3: I am not seeing any product formation. What are the likely causes?
A3: A complete lack of product can stem from several factors:
-
Insufficiently Activated Substrate: If your benzothiophene has strongly electron-withdrawing groups, it may be too deactivated to react with the electrophilic fluorinating agent.
-
Incorrect Reagent Choice: A mild fluorinating agent like NFSI may not be reactive enough for a deactivated benzothiophene.
-
Decomposition of Reagent: N-F reagents can be sensitive to moisture and certain solvents. Ensure your reagents are fresh and the reaction is conducted under anhydrous conditions.
-
Low Reaction Temperature: Some fluorination reactions require elevated temperatures to proceed at a reasonable rate.
Part 2: Troubleshooting Guide for Common Side Reactions
This section provides a detailed breakdown of specific experimental issues and actionable solutions.
Issue 1: Poor Regioselectivity - Mixture of C2 and C3 Isomers
Symptoms:
-
¹H and ¹⁹F NMR spectra show multiple signals corresponding to different constitutional isomers.
-
Difficult separation of isomers by column chromatography.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Substituent Effects | The electronic nature of substituents on the benzothiophene ring significantly directs the position of fluorination. Electron-donating groups (EDGs) activate the ring and can influence the preferred site of attack.[9] | 1. Analyze Substituent Effects: EDGs at positions 4, 5, 6, or 7 will generally favor C3-fluorination. Electron-withdrawing groups (EWGs) will deactivate the ring and may lead to a loss of selectivity. 2. Modify Substrate: If possible, consider altering the substitution pattern to electronically favor one position over the other. |
| Steric Hindrance | Bulky substituents adjacent to the C2 or C3 position can sterically block the approach of the fluorinating agent, favoring attack at the less hindered position. | 1. Evaluate Sterics: A bulky group at C2 will strongly favor C3-fluorination, and vice-versa. 2. Choose a Smaller Reagent: While less common, if steric hindrance is a major issue, exploring fluorinating agents with a smaller steric profile could be beneficial. |
| Solvent Polarity | The solvent can influence the stability of the charged intermediates formed during the reaction. More polar solvents may stabilize the transition states leading to both isomers, potentially reducing selectivity. | 1. Solvent Screening: Conduct small-scale trials with a range of solvents of varying polarity (e.g., acetonitrile, dichloromethane, fluorinated alcohols like HFIP).[10] 2. Non-polar Solvents: In some cases, less polar solvents may enhance selectivity by disfavoring the formation of more polar intermediates. |
Logical Flow for Troubleshooting Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Over-fluorination - Formation of Di- or Poly-fluorinated Products
Symptoms:
-
Mass spectrometry data indicates the presence of products with masses corresponding to the addition of more than one fluorine atom.
-
Complex ¹⁹F NMR spectra with multiple new environments.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Highly Activated Substrate | Benzothiophenes with strong electron-donating groups are highly nucleophilic. After the first fluorination, the ring may still be activated enough to undergo a second fluorination. | 1. Use Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. Start with a sub-stoichiometric amount (e.g., 0.9 equivalents) and slowly increase if necessary. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the reaction rate and favor mono-fluorination. |
| Overly Reactive Fluorinating Agent | A highly reactive agent like Selectfluor® can be aggressive enough to fluorinate the ring multiple times, especially with activated substrates.[6] | 1. Switch to a Milder Reagent: If using Selectfluor®, consider switching to NFSI or another less reactive N-F reagent. 2. Reverse Addition: Add the substrate solution slowly to the fluorinating agent solution to maintain a low concentration of the activated benzothiophene. |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after the initial mono-fluorination is complete can provide the opportunity for a second, slower fluorination to occur. | 1. Monitor Reaction Progress: Use TLC, GC-MS, or NMR to monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
Issue 3: Formation of Dearomatized or Degradation Byproducts
Symptoms:
-
Appearance of complex, non-aromatic signals in the ¹H NMR spectrum.
-
Significant charring or formation of insoluble material in the reaction flask.
-
Low recovery of aromatic material after workup.
Root Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Reaction with Solvent | Some fluorinating agents, particularly Selectfluor®, can react exothermically with common solvents like DMF, pyridine, and DMSO.[11] | 1. Choose an Inert Solvent: Acetonitrile is a commonly used and generally compatible solvent for electrophilic fluorination. Dichloromethane can also be used. Always check for solvent compatibility with your chosen fluorinating agent. |
| Dearomatization | For highly electron-rich systems, electrophilic attack can sometimes lead to stable, non-aromatic intermediates or products, a known issue in the fluorination of some aromatic compounds.[5] | 1. Use a Milder Reagent: Employ a less reactive fluorinating agent to reduce the likelihood of this pathway. 2. Control Acidity: The presence of acid or base can influence the stability of intermediates. Consider buffering the reaction if unintended protonation or deprotonation is suspected. |
| Oxidation of Sulfur | The sulfur atom in benzothiophene can be susceptible to oxidation, especially with powerful oxidizing agents. Selectfluor® can act as a strong oxidant.[6][7] This can lead to the formation of benzothiophene S-oxides or other degradation products. | 1. Lower Temperature: Running the reaction at reduced temperatures can minimize oxidative side reactions. 2. Reagent Choice: NFSI is generally less oxidizing than Selectfluor®. |
Part 3: Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of Benzothiophene
This protocol is a starting point and should be optimized for each specific substrate.
-
Preparation: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the benzothiophene substrate (1.0 eq.).
-
Dissolution: Dissolve the substrate in a suitable anhydrous solvent (e.g., acetonitrile).
-
Cooling: Cool the solution to the desired reaction temperature (typically 0 °C to room temperature).
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., NFSI or Selectfluor®, 1.0-1.2 eq.) portion-wise over several minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
Fluorinated compounds can sometimes be challenging to separate due to their unique polarity.
-
Column Packing: Pack a silica gel column using a low-polarity eluent (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient is often necessary to separate closely eluting isomers.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Staining with potassium permanganate can help visualize the spots.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated benzothiophene.
Part 4: Characterization of Fluorinated Benzothiophenes
The incorporation of fluorine provides a powerful analytical handle for characterization.
¹⁹F NMR Spectroscopy:
-
Significance: ¹⁹F NMR is a highly sensitive and informative technique for analyzing fluorinated compounds.[12][13][14] The chemical shift of the fluorine signal is highly sensitive to its electronic environment, making it excellent for distinguishing between isomers.
-
Expected Chemical Shifts: Aromatic C-F signals typically appear in a distinct region of the ¹⁹F NMR spectrum.
-
Coupling: You will observe coupling between ¹⁹F and nearby ¹H nuclei (JHF), which can be invaluable for confirming the position of fluorination. For example, a fluorine at C3 would likely show coupling to the proton at C2.
Visualization of Key Reaction Pathways
Caption: Reaction pathways in benzothiophene fluorination.
References
-
Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF4. Organic Chemistry Portal. [Link]
-
Electrophilic fluorination. Wikipedia. [Link]
- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
-
Process For The Preparation Of Fluorinated Aromatic Compounds. Quick Company. [Link]
-
Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives. National Institutes of Health. [Link]
-
Selectfluor. Wikipedia. [Link]
-
The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). National Institutes of Health. [Link]
-
Synthesis of 3-halobenzo[b]thiophene derivatives via electrophilic cyclization. ResearchGate. [Link]
-
Synthesis of Fluorinated Polythienothiophene-co-benzodithiophenes and Effect of Fluorination on the Photovoltaic Properties. ACS Publications. [Link]
-
Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4-fluoro)thiophenes. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. [Link]
-
Sustainable access to benzothiophene derivatives bearing a trifluoromethyl group via a three-component domino reaction in water. Royal Society of Chemistry. [Link]
-
Preparation Of Fluorinated Aromatic Compounds. Quick Company. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. [Link]
-
Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. National Institutes of Health. [Link]
-
Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. National Institutes of Health. [Link]
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. National Institutes of Health. [Link]
-
Benzothiophene synthesis. Organic Chemistry Portal. [Link]
-
16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Specific Solvent Issues with Fluorination. Wordpress. [Link]
-
Development of N-F fluorinating agents and their fluorinations: Historical perspective. National Institutes of Health. [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. [Link]
-
Regioselective synthesis of C3 alkylated and arylated benzothiophenes. National Institutes of Health. [Link]
-
Fluorine NMR. gerig.chem.ucsb.edu. [Link]
-
A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Tsinghua University Press. [Link]
-
Influence of Backbone Fluorination in Regioregular Poly(3-alkyl-4- fluoro)thiophenes. CORE. [Link]
-
PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. YouTube. [Link]
-
A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Royal Society of Chemistry. [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. National Institutes of Health. [Link]
-
Synthesis of 2-acetylbenzo[b]thiophene. PrepChem.com. [Link]
-
Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]
-
Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]
-
New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
Sources
- 1. Effect of fluorination on electronic properties of polythienothiophene-co-benzodithiophenes and their fullerene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The selective electrochemical fluorination of S-alkyl benzothioate and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorination Effect for Highly Conjugated Alternating Copolymers Involving Thienylenevinylene-Thiophene-Flanked Benzodithiophene and Benzothiadiazole Subunits in Photovoltaic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorination of 2-substituted benzo[b]furans with Selectfluor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biophysics.org [biophysics.org]
Technical Support Center: Purification of 4-Fluorobenzo[b]thiophene Analogs
Welcome to the technical support center for the purification of 4-fluorobenzo[b]thiophene and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of fluorinated sulfur heterocycles. The unique physicochemical properties imparted by the fluorine atom and the sulfur-containing ring system often necessitate tailored purification strategies. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the purity, yield, and reproducibility of your experimental work.
Understanding the Challenges in Purifying this compound Analogs
The purification of this compound analogs presents a unique set of challenges stemming from their distinct molecular structure. The presence of a fluorine atom can significantly alter the electronic properties, polarity, and intermolecular interactions of the molecule compared to its non-fluorinated counterparts.[1] This can lead to unexpected chromatographic behavior and difficulties in crystallization. Furthermore, the sulfur atom in the thiophene ring can be susceptible to oxidation, and the overall aromatic system may have stability issues under certain conditions.[2]
Common impurities in the synthesis of benzothiophenes can include starting materials, reagents, and byproducts from side reactions.[3] For instance, in syntheses involving cyclization reactions, incompletely cyclized intermediates or regioisomers may be present.
This guide will address these challenges by providing practical, step-by-step advice for the most common purification techniques: column chromatography and recrystallization, as well as preparative thin-layer chromatography for smaller scales.
Troubleshooting Guide: Column Chromatography
Column chromatography is a primary method for the purification of this compound analogs. However, achieving optimal separation requires careful consideration of the stationary phase, mobile phase, and potential compound stability issues.
Q1: I'm seeing poor separation of my this compound analog from a closely related impurity. What should I do?
Answer:
Poor separation is a common issue and can often be resolved by systematically optimizing your chromatographic conditions.
Step 1: Re-evaluate Your Solvent System with TLC. The initial choice of solvent system is critical. A good starting point for many benzothiophene derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[4]
-
Protocol for TLC Optimization:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent system, varying the ratio of polar to non-polar solvent (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate).
-
Visualize the plates under UV light.
-
The ideal solvent system will give your target compound an Rf value of approximately 0.25-0.35, with clear separation from impurities.[5]
-
Step 2: Consider a Different Stationary Phase. If optimizing the mobile phase on standard silica gel is unsuccessful, consider alternative stationary phases:
-
Fluorinated Stationary Phases: For fluorinated molecules, a fluorinated stationary phase (e.g., pentafluorophenyl or tridecafluoro) can offer unique selectivity.[6][7] These phases can separate compounds based on fluorine content and hydrophobic character.[6]
-
Deactivated Silica Gel: The slightly acidic nature of silica gel can sometimes cause streaking or degradation of sulfur-containing heterocycles.[8] Using silica gel deactivated with triethylamine or commercially available C2-deactivated silica can mitigate these effects, especially for nitrogen-containing analogs.[8]
Step 3: Employ Gradient Elution. If your mixture contains compounds with a wide range of polarities, a single isocratic solvent system may not provide adequate separation. A gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be highly effective.[9]
Q2: My compound seems to be degrading on the silica gel column. How can I prevent this?
Answer:
Degradation on silica gel is a known issue for sensitive organic compounds, including some heterocyles.[8]
Troubleshooting Steps:
-
Assess Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any new spots (degradation products) have appeared.
-
Use Deactivated Silica: As mentioned previously, the acidity of silica gel can be problematic. Neutralizing the silica by preparing a slurry with a small amount of triethylamine (e.g., 0.1-1% v/v) in your mobile phase can prevent acid-catalyzed decomposition.[8]
-
Switch to a Different Adsorbent: Alumina (basic or neutral) or Florisil can be good alternatives for compounds that are unstable on silica.[8] Always perform a preliminary TLC analysis on these adsorbents to ensure your compound elutes as expected.
Detailed Protocol: Flash Column Chromatography of a this compound Analog
This protocol provides a general guideline. The specific solvent system should be determined by TLC analysis as described above.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., hexanes/ethyl acetate mixture)
-
Crude this compound analog
-
Collection tubes or flasks
-
Compressed air source (for flash chromatography)
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until the level is just at the top of the sand.[10]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the solution to the top of the column with a pipette.[11]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a more volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to force the solvent through the column at a steady rate (for flash chromatography).
-
Collect fractions in separate tubes.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the pure fractions containing your desired compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound analog.
-
Workflow for Column Chromatography Troubleshooting
Caption: Decision tree for troubleshooting common column chromatography issues.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, often providing material of very high purity. The success of recrystallization depends heavily on the choice of solvent.
Q1: I can't find a single solvent that works well for recrystallizing my this compound analog. What should I do?
Answer:
When a single solvent is not suitable, a two-solvent (or mixed-solvent) system is often the solution.[12]
Procedure for a Two-Solvent Recrystallization:
-
Solvent Selection: Find a pair of miscible solvents. One solvent (the "good" solvent) should dissolve your compound well at high temperatures, while the other (the "poor" or "anti-solvent") should dissolve your compound poorly even when hot.[12] Common pairs include ethanol/water, acetone/hexanes, and ethyl acetate/hexanes.
-
Dissolution: Dissolve your crude solid in a minimal amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.[13]
Q2: My compound "oils out" instead of crystallizing. How can I fix this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities present.[14]
Troubleshooting Strategies:
-
Add More Solvent: Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.[14]
-
Lower the Crystallization Temperature: Try a solvent system with a lower boiling point.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth.[15]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[15]
Q3: My recovery from recrystallization is very low. How can I improve the yield?
Answer:
Low recovery is a common problem and can be due to several factors.[16]
Tips for Improving Yield:
-
Use the Minimum Amount of Hot Solvent: Using an excess of the "good" solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[3]
-
Cool Thoroughly: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation.
-
Minimize Wash Volume: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.[3]
-
Concentrate the Mother Liquor: The filtrate can be concentrated to recover a second crop of crystals, which may require a separate recrystallization to achieve high purity.
Workflow for Recrystallization Troubleshooting
Caption: Troubleshooting workflow for common recrystallization problems.
Preparative Thin-Layer Chromatography (Prep TLC)
For small-scale purifications (typically <100 mg), preparative TLC can be a rapid and effective method.[17]
Q&A: Preparative TLC
Q: When should I use preparative TLC? A: Prep TLC is ideal for purifying small amounts of material, for separating compounds with very similar Rf values that are difficult to separate by column chromatography, or for quickly obtaining a small, pure sample for analysis (e.g., NMR, MS).[17]
Q: How do I perform a preparative TLC? A:
-
Dissolve your crude sample in a minimal amount of a low-boiling solvent (e.g., dichloromethane).[18]
-
Carefully apply the solution as a thin, continuous line across the origin of a preparative TLC plate.
-
Develop the plate in a chamber with your chosen eluent. The ideal eluent gives your compound an Rf of around 0.2-0.3 on an analytical TLC plate.[19]
-
Visualize the separated bands under UV light and mark the band corresponding to your product.
-
Scrape the silica containing your product from the plate.[18]
-
Place the scraped silica in a small funnel with a cotton plug and wash with a polar solvent (e.g., ethyl acetate or acetone) to elute your compound.[19]
-
Collect the filtrate and evaporate the solvent to obtain your purified product.
Frequently Asked Questions (FAQs)
Q1: How does the fluorine atom in this compound affect its polarity and solubility? A1: The effect of fluorine on polarity and solubility can be complex. While fluorine is highly electronegative, the introduction of a single fluorine atom into an aromatic ring may not drastically increase its polarity in the context of chromatography on silica gel. However, it can influence the molecule's ability to participate in dipole-dipole interactions and hydrogen bonding.[20] The solubility of fluorinated compounds can also be altered; in some cases, fluorination can increase solubility in organic solvents.[20]
Q2: What are some common impurities I might expect from the synthesis of this compound analogs? A2: The impurities will depend on the synthetic route. For example, if the synthesis involves a Suzuki coupling, you might have residual starting materials like boronic acids or halides, as well as homocoupling byproducts.[1] For syntheses involving intramolecular cyclization, unreacted starting materials and isomers are common impurities.[6]
Q3: Are there any special safety precautions I should take when working with these compounds? A3: this compound is listed with hazard statements indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[21] It is essential to handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Always consult the Safety Data Sheet (SDS) for the specific analog you are working with.
Data Summary
Table 1: Common Solvents for Purification Techniques
| Purification Technique | Non-Polar Solvents | Polar Solvents |
| Column Chromatography | Hexanes, Heptane, Cyclohexane, Toluene | Ethyl Acetate, Dichloromethane, Diethyl Ether, Acetone |
| Recrystallization | Hexanes, Heptane | Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Water |
Table 2: Typical Rf Values for Optimal Separation
| Technique | Recommended Rf Range |
| Analytical TLC | 0.25 - 0.35 |
| Preparative TLC | 0.2 - 0.3 |
References
- SOP: FLASH CHROMATOGRAPHY. (n.d.).
-
University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. In Chemistry LibreTexts. Retrieved from [Link]
- Recrystallization. (n.d.).
- Recrystallization. (n.d.).
-
Moges, H. G., & Yilma, M. A. (2020). Importance of Fluorine in Benzazole Compounds. PMC. Retrieved from [Link]
- Recrystallization. (n.d.).
-
University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Studies on fluorofunctionalization of some functionalized alkene scaffolds. (2024). Results in Chemistry.
-
Porphyrin-Systems. (n.d.). This compound. Retrieved from [Link]
-
Biotage. (2023). 5 Steps to successful flash chromatography. Retrieved from [Link]
-
Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. (2024). PubMed.
- SiliCycle. (n.d.). Application Note: Working with Fluorinated Silica Phases.
- A kind of method of synthesizing 2-(4-fluorophenyl) thiophene. (n.d.). Google Patents.
-
Nichols, L. (2022). 3.4D: The Unavoidable Loss of Recovery. In Chemistry LibreTexts. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Run a Prep TLC. Retrieved from [Link]
- Purification of Organic Compounds by Flash Column Chrom
- Hayward, J. J., Mader, L., & Trant, J. F. (2021). Giving preparative thin layer chromatography some tender loving care. ChemRxiv.
- Supporting Information Bromination of the Benzothioxanthene bloc: Toward New π- Conjugated Systems for Organic Electronic Appli. (n.d.). The Royal Society of Chemistry.
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]
- How to do preparative tlc or prep tlc???. (2019).
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
- Stability issues of 2-Acetylthiophene in acidic or basic media. (n.d.). Benchchem.
- A Structured Approach To Cope with Impurities during Industrial Crystalliz
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
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Technical Support Center: Optimizing the Synthesis of 4-Fluorobenzo[b]thiophene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4-Fluorobenzo[b]thiophene. Benzo[b]thiophenes are a critical scaffold in medicinal chemistry and materials science, and the introduction of a fluorine atom at the 4-position can significantly modulate a molecule's physicochemical and biological properties.[1] However, this substitution also presents unique synthetic challenges. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you improve your reaction yields and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound and its derivatives. The advice provided is based on established chemical principles and field-proven optimization strategies.
Issue 1: Low or Non-existent Product Yield
Q: My reaction is resulting in a very low yield, or I'm not forming any of the desired this compound. What are the primary factors to investigate?
A: A low or zero yield is a common but solvable issue that typically points to problems with reagents, reaction conditions, or the catalytic system. A systematic approach to troubleshooting is essential.
-
Causality 1: Reagent & Solvent Integrity. The quality of your starting materials is paramount.
-
Starting Materials: Ensure the purity of your fluorinated precursors, such as 2-bromo-6-fluorobenzaldehyde or a relevant 4-fluoro-substituted thiophenol. Impurities can poison catalysts or participate in side reactions.
-
Catalysts & Ligands: Palladium catalysts are sensitive to oxidation. Use fresh catalysts or those stored properly under an inert atmosphere. The same applies to phosphine ligands, which can oxidize to phosphine oxides.
-
Bases & Solvents: Use anhydrous solvents, especially for moisture-sensitive reactions like Suzuki or other cross-couplings. The choice and quality of the base (e.g., K₂CO₃, Cs₂CO₃, NaOt-Bu) are critical; use freshly opened or properly stored reagents.
-
-
Causality 2: Sub-optimal Reaction Conditions.
-
Inert Atmosphere: Many palladium-catalyzed reactions are oxygen-sensitive. Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon) by using techniques like the Schlenk line or a glovebox. Degas your solvents thoroughly before use.
-
Temperature Control: Reaction temperature can dramatically affect yield. Some cyclization reactions require heating to overcome activation energy barriers.[2] Conversely, excessively high temperatures can lead to catalyst decomposition or byproduct formation. Run small-scale trials at different temperatures to find the optimal point.
-
Reaction Time: Monitor your reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum conversion. Insufficient time will result in unreacted starting material, while excessive time can lead to product degradation.
-
-
Causality 3: Inefficient Catalytic System (for Cross-Coupling Routes).
-
The combination of palladium source, ligand, and base is crucial for a successful cross-coupling reaction. For instance, in Suzuki-Miyaura couplings, the choice of ligand can dramatically influence the outcome by affecting the rates of oxidative addition and reductive elimination.[3][4] If one system fails, a systematic screening of alternatives is recommended.
-
Data-Driven Optimization of a Palladium-Catalyzed Reaction
The following table summarizes typical optimization parameters for a palladium-catalyzed cross-coupling reaction, a common strategy for forming the benzo[b]thiophene core or adding substituents.
| Parameter | Variable | Rationale & Expert Insight |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors that are activated in situ. Pd(PPh₃)₄ is a stable Pd(0) source but can be less reactive. The choice depends on the specific coupling partners.[5] |
| Ligand | PPh₃, DavePhos, SPhos, XPhos | The ligand stabilizes the palladium center and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands like DavePhos can significantly improve yields in challenging cross-couplings.[6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step in Suzuki couplings. Carbonates are common, but phosphates can sometimes be more effective, especially for less reactive boronic acids.[7] |
| Solvent | Toluene, Dioxane, DMF, DMSO | The solvent's polarity and coordinating ability can influence catalyst solubility and stability. Aprotic polar solvents like DMF or DMSO can be effective but may require higher purification efforts.[2][5] |
Issue 2: Persistent Impurities and Byproduct Formation
Q: My TLC/LC-MS analysis shows multiple spots, and I'm struggling to isolate the pure product. What are these byproducts, and how can I prevent them?
A: Byproduct formation often competes with the desired reaction pathway. Identifying the likely impurities can help you adjust the reaction conditions to suppress them.
-
Common Byproducts & Causes:
-
Homocoupling of Boronic Acids (in Suzuki reactions): This occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen.
-
Dehalogenation: The halogen atom on your starting material is replaced by a hydrogen atom. This can be caused by certain catalysts or impurities.
-
Starting Material Dimerization: Self-coupling of the starting materials.
-
Regioisomers: In some cyclization reactions, the formation of an undesired regioisomer can occur. For example, cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone can yield a mixture of 6-methoxy and 4-methoxy benzo[b]thiophenes.[8]
-
-
Preventative Strategies:
-
Strict Inert Atmosphere: To prevent homocoupling, ensure your reaction is rigorously deoxygenated.
-
Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of one reagent to ensure the complete consumption of the other, which can simplify purification.
-
Slow Addition: In some cases, slowly adding one reagent via a syringe pump can maintain its low concentration, suppressing side reactions like dimerization.
-
Catalyst/Ligand Choice: Some ligand systems are known to favor the desired cross-coupling over side reactions. Experiment with different ligands if byproduct formation is a major issue.
-
Issue 3: Purification Challenges
Q: My crude this compound is an oil that won't crystallize, and it co-elutes with an impurity during column chromatography. What purification techniques can I use?
A: Purification is a critical final step. When standard methods fail, a combination of techniques may be necessary.
-
Optimizing Column Chromatography:
-
Solvent System Screening: Don't rely on a single solvent system. Use TLC to screen various combinations of non-polar (e.g., hexane, heptane) and polar (e.g., ethyl acetate, dichloromethane) solvents to achieve better separation.
-
Adsorbent Choice: While silica gel is most common, consider using alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica.
-
Dry Loading: For difficult separations, adsorbing your crude product onto a small amount of silica gel before loading it onto the column can improve resolution.[5]
-
-
Alternative Purification Methods:
-
Recrystallization: Even if the crude product is an oil, it might crystallize from the right solvent mixture. Test solubility in a range of solvents (e.g., ethanol, methanol, hexane, toluene) and try cooling or slowly evaporating the solvent.
-
Distillation: If your product is thermally stable and volatile, high-vacuum distillation (Kugelrohr) can be an excellent method for removing non-volatile impurities.[9]
-
Preparative TLC/HPLC: For small-scale, high-purity requirements, preparative TLC or HPLC can provide excellent separation where column chromatography fails.[10]
-
Visualizing the Troubleshooting Process
A logical workflow can help diagnose and solve yield issues systematically.
Caption: A logical workflow for troubleshooting low yields in synthesis.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for producing this compound? A common and versatile method is the electrophilic cyclization of o-alkynyl thioanisoles. A recent development uses a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt as an electrophile to achieve cyclization under mild conditions, furnishing the benzo[b]thiophene core in excellent yields.[11] Another robust approach involves palladium-catalyzed annulation reactions.[6][12]
Q2: How does the 4-fluoro substituent impact the synthesis? The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring. For instance, in reactions involving electrophilic aromatic substitution, it can act as a deactivator. In palladium-catalyzed cross-couplings, it can affect the oxidative addition step. The specific impact depends on the reaction mechanism, but it's a factor to consider when adapting protocols from non-fluorinated analogues.
Q3: What is the mechanism of a Suzuki-Miyaura coupling for C-C bond formation in this context? The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, for example, by coupling a bromo-substituted benzo[b]thiophene with a boronic acid. The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide.
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center, displacing the halide. This step requires a base.
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Sources
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- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
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- 11. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in 4-Fluorobenzo[b]thiophene Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 4-fluorobenzo[b]thiophene. This guide is designed to provide in-depth, practical solutions to common regioselectivity challenges encountered during the functionalization of this important heterocyclic scaffold. Benzo[b]thiophenes are prevalent in pharmaceuticals and functional materials, making a thorough understanding of their reactivity essential for efficient synthesis design.[1] This document provides troubleshooting advice and frequently asked questions to streamline your experimental workflows.
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific problems you might encounter in the lab, offering step-by-step guidance and the scientific rationale behind each recommendation.
Issue 1: Poor or Mixed Regioselectivity in Friedel-Crafts Acylation
Question: "I'm attempting a Friedel-Crafts acylation on this compound and obtaining a mixture of isomers. My goal is to selectively acylate a single position. How can I improve the regioselectivity?"
Analysis and Solution:
The regiochemical outcome of electrophilic aromatic substitution on this compound is a result of the interplay between the directing effects of the fluorine substituent and the inherent reactivity of the benzo[b]thiophene ring system. The thiophene ring is generally more activated towards electrophilic attack than the benzene ring.[2][3] Within the thiophene ring, the C2 and C3 positions are the most nucleophilic. The fluorine atom at C4 is an ortho-, para-director with a deactivating inductive effect.[4][5] This complex electronic landscape can lead to mixtures of products.
Troubleshooting Steps:
-
Catalyst Selection:
-
Problem: Strong Lewis acids like AlCl₃ can be too reactive, leading to decreased selectivity and potential side reactions.[6]
-
Solution: Employ milder Lewis acids to favor the kinetically controlled product. Consider using ZnCl₂, FeCl₃, or solid acid catalysts.[7][8] A deep eutectic solvent like [CholineCl][ZnCl₂]₃ can act as both a green solvent and a catalyst, sometimes offering improved regioselectivity under mild conditions.[7]
-
-
Temperature Control:
-
Problem: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of less stable isomers, resulting in a product mixture.
-
Solution: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy.[6] Start at 0 °C and adjust as needed based on reaction conversion.
-
-
Solvent Effects:
-
Problem: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.
-
Solution: Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred for Friedel-Crafts reactions as they minimize solvent-catalyst interactions that can reduce catalytic activity and selectivity.
-
Expected Outcome: By implementing these changes, you should observe a significant improvement in the regioselectivity of your Friedel-Crafts acylation, favoring substitution at the position most activated by both the thiophene ring and the fluorine substituent.
Issue 2: Lack of Selectivity in Direct C-H Arylation
Question: "My palladium-catalyzed direct C-H arylation of this compound with an aryl halide is yielding a mixture of C2- and C3-arylated products. How can I control the position of arylation?"
Analysis and Solution:
Direct C-H arylation is a powerful tool, but controlling regioselectivity on substituted benzo[b]thiophenes can be challenging.[9][10] The outcome is highly dependent on the reaction mechanism, which can be influenced by the choice of catalyst, ligand, base, and solvent. For benzo[b]thiophenes, arylation can occur at either the C2 or C3 position, with the C2 position often being more sterically accessible and the C3 position sometimes being favored under certain conditions.
Troubleshooting Steps:
-
Ligand and Catalyst Choice:
-
Problem: The ligand on the palladium catalyst plays a crucial role in the C-H activation step and can significantly influence the regioselectivity.
-
Solution: For C2-selective arylation of benzo[b]thiophene 1,1-dioxides, a Pd(II)-catalyzed reaction with arylboronic acids has been shown to be effective.[11][12] For β-arylation (C3), specific catalytic systems, such as those employing a PdCl₂/P[OCH(CF₃)₂]₃ catalyst, have been reported to favor this position on thiophenes.[9]
-
-
Base and Additives:
-
Problem: The base is involved in the C-H activation step, and its nature can influence the regiochemical outcome.
-
Solution: Carboxylate salts, like potassium pivalate (PivOK), can act as proton-shuttles and assist in the concerted metalation-deprotonation (CMD) pathway, which can favor a specific isomer.[10] Experiment with different inorganic bases such as K₂CO₃, Cs₂CO₃, or KOAc.[10]
-
-
Solvent System:
-
Problem: The solvent can influence the solubility of the catalyst and reagents, as well as the reaction mechanism.
-
Solution: Solvents like DMA (dimethylacetamide) or HFIP (hexafluoroisopropanol) have been used successfully in direct arylation reactions of benzo[b]thiophenes.[9][10] HFIP, being mildly acidic, can participate in the catalytic cycle.[9]
-
Flowchart for Troubleshooting Direct Arylation Regioselectivity:
Caption: A systematic approach to optimizing direct arylation regioselectivity.
Issue 3: Difficulty in Achieving Selective Lithiation
Question: "I need to functionalize the benzo-fused ring of this compound via lithiation, but I am getting competitive lithiation on the thiophene ring. How can I direct the lithiation to the desired position?"
Analysis and Solution:
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization.[13] In this compound, the fluorine atom can act as a directed metalation group (DMG), favoring lithiation at the adjacent C5 position. However, the acidic protons on the thiophene ring, particularly at C2, can also be abstracted by strong bases like n-butyllithium (n-BuLi).
Troubleshooting Steps:
-
Choice of Lithiating Agent:
-
Problem: Highly reactive organolithium reagents like n-BuLi can be less selective.
-
Solution: Use a bulkier or less reactive base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). These bases are more sensitive to steric hindrance and can favor deprotonation at the less hindered position.
-
-
Temperature and Additives:
-
Problem: Lithiation reactions are often fast and can be difficult to control.
-
Solution: Perform the lithiation at low temperatures (e.g., -78 °C) to enhance kinetic control. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) or bis(2-dimethylaminoethyl)ether can chelate to the lithium cation, increasing the basicity of the organolithium reagent and potentially altering the regioselectivity.[14]
-
-
Protecting Groups:
-
Problem: If the thiophene ring remains too reactive, direct lithiation of the benzene ring will be challenging.
-
Solution: Consider temporarily installing a bulky protecting group at the C2 position, such as a trialkylsilyl group. This will sterically block lithiation at C2 and C3, directing the organolithium base to the desired position on the benzene ring. The protecting group can be removed in a subsequent step.
-
Sources
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- 7. An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[ b]thiophene 1,1-Dioxides with Arylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of regioselectively functionalized benzo[b]thiophenes by combined ortho-lithiation-halocyclization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 4-Fluorobenzo[b]thiophene
Welcome to the dedicated technical support center for 4-Fluorobenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this compound. Our aim is to equip you with the knowledge to effectively design and execute your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a derivative of benzothiophene, is predicted to have low aqueous solubility due to its aromatic and heterocyclic structure.[1][2] The fused ring system and the presence of a fluorine atom contribute to its lipophilic nature. Generally, it is expected to be soluble in a range of common organic solvents.[1] The parent compound, benzothiophene, is known to be soluble in solvents like acetone, ether, benzene, and chloroform, but insoluble in water.[1][2]
Q2: I am observing precipitation of my this compound compound in my aqueous buffer during a biological assay. What is the likely cause?
This is a common issue for poorly soluble compounds. The organic solvent used to dissolve the compound initially (e.g., DMSO) may be miscible with your aqueous buffer, but the compound itself is not soluble in the final aqueous environment. When the concentration of the organic solvent is diluted in the buffer, the solubility of your compound decreases, leading to precipitation.
Q3: Can I heat my solvent to dissolve this compound?
Gentle heating can be an effective method to increase the dissolution rate of many compounds. However, it is crucial to consider the thermal stability of this compound and the volatility of your chosen solvent. For initial dissolution, warming to 37-50°C is often acceptable. Always monitor for any signs of degradation (e.g., color change). It's important to note that if the compound precipitates upon cooling to room temperature, the solution was supersaturated, and this approach may not be suitable for all applications.
Troubleshooting Guide: Enhancing Solubility
This section provides a systematic approach to addressing solubility issues with this compound.
Initial Solvent Selection
The first step in any experiment is to select an appropriate solvent. Based on the "like dissolves like" principle, a solvent with a polarity similar to this compound is more likely to be effective.
Qualitative Solubility Guidance for this compound
| Solvent Class | Examples | Expected Solubility | Rationale & Expert Tips |
| Aprotic Polar | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents are excellent for creating concentrated stock solutions due to their ability to solvate a wide range of organic molecules. DMSO is a common choice for biological assays, but its final concentration should be carefully controlled to avoid cellular toxicity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Useful for extractions and as reaction solvents. Their volatility makes them less suitable for long-term storage of solutions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Good general-purpose solvents for organic compounds. THF is miscible with water, which can be advantageous in some applications. |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | The hydroxyl group provides some polarity, which may slightly reduce the solubility of highly lipophilic compounds compared to aprotic polar solvents. However, they are often used in formulations. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris-HCl | Very Low | As a lipophilic molecule, this compound is expected to have negligible solubility in aqueous media without the use of solubilizing agents.[1][2] |
Experimental Protocol: Small-Scale Solubility Test
Before preparing a large batch, it is prudent to perform a small-scale solubility test.
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.
-
Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the solubility is at least 10 mg/mL.
-
If the solid has not fully dissolved, add another measured volume of the solvent and repeat the process until the solid is fully dissolved. This will give you an approximate solubility value.
-
For more accurate determination, especially for lower solubilities, prepare a saturated solution, centrifuge to pellet undissolved solid, and quantify the concentration in the supernatant using a calibrated analytical method like HPLC-UV.
Advanced Solubilization Techniques
If simple solvent selection is insufficient, several advanced techniques can be employed.
Principle: The addition of a water-miscible organic solvent (a co-solvent) to an aqueous solution can increase the solubility of a poorly soluble compound by reducing the polarity of the solvent system.[2]
Common Co-solvents for Biological Assays:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
Experimental Protocol: Preparing a Co-solvent Formulation
-
Dissolve the this compound in the neat co-solvent (e.g., DMSO) to create a high-concentration stock solution.
-
For your working solution, slowly add the aqueous buffer to the co-solvent stock solution while vortexing. Crucially, add the aqueous phase to the organic phase , not the other way around, to minimize the risk of immediate precipitation.
-
Monitor for any signs of precipitation. The final concentration of the co-solvent should be kept as low as possible, typically below 1% (v/v) for cell-based assays to avoid toxicity.
Principle: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). The hydrophobic core of these micelles can encapsulate poorly soluble compounds, effectively increasing their apparent solubility in the aqueous phase.[3]
Commonly Used Surfactants:
-
Tween® 20, Tween® 80 (non-ionic)
-
Sodium dodecyl sulfate (SDS) (anionic) - Note: Can denature proteins and may not be suitable for all biological assays.
-
Cremophor® EL (non-ionic)
Experimental Protocol: Solubilization with Surfactants
-
Prepare a stock solution of the surfactant in your aqueous buffer at a concentration above its CMC.
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the compound stock solution to the surfactant-containing buffer while vortexing.
-
Allow the solution to equilibrate. Gentle warming may aid in micelle formation and encapsulation.
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic compound from the aqueous environment and increasing its solubility.[3]
Common Cyclodextrins:
-
β-cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) - Often preferred due to its higher aqueous solubility and lower toxicity.
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Experimental Protocol: Formulation with Cyclodextrins
-
Prepare a solution of the chosen cyclodextrin in the desired aqueous buffer.
-
Prepare a concentrated stock of this compound in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).
-
Add the compound solution to the cyclodextrin solution.
-
Stir the mixture at room temperature for several hours (or overnight) to allow for complex formation.
-
If a volatile solvent was used, it can be removed under a stream of nitrogen or by lyophilization to yield a solid, water-soluble complex.
Visualization of Workflows
Workflow for Initial Solubility Assessment
Caption: A logical workflow for the initial assessment of this compound solubility.
Decision Tree for Advanced Solubilization Techniques
Sources
stability issues of 4-Fluorobenzo[b]thiophene under reaction conditions
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on Navigating the Stability Challenges of a Key Synthetic Building Block
Welcome to the Technical Support Center for 4-Fluorobenzo[b]thiophene. As a Senior Application Scientist, I've seen firsthand how this valuable reagent, critical in the synthesis of pharmaceuticals and advanced materials, can present unique stability challenges. This guide is designed to move beyond simple protocols and provide you with a deep, mechanistic understanding of why issues arise and how to troubleshoot them effectively. Our goal is to empower you with the expertise to anticipate and overcome these hurdles, ensuring your synthetic campaigns are both successful and efficient.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Instability During Metalation and Lithiation Reactions
Question: I'm attempting to functionalize this compound via ortho-lithiation, but I'm observing low yields, significant decomposition, and a complex mixture of byproducts. What is causing this instability, and how can I achieve selective C-H activation?
Answer: This is a common and critical challenge. The interplay between the fluorine substituent and the sulfur heteroatom creates a complex reactivity landscape. The primary issues stem from two competing pathways: desired C-H activation and undesired decomposition routes like benzyne formation.
Core Problem: The Benzyne Pathway
The electron-withdrawing nature of the fluorine atom makes the proton at the C-5 position acidic and susceptible to deprotonation by strong bases like n-butyllithium (n-BuLi). However, the resulting ortho-lithiated species can be unstable. If the lithium is positioned ortho to the fluorine, it can readily eliminate lithium fluoride (LiF) to form a highly reactive aryne intermediate (a "benzyne"). This benzyne will then react non-selectively with any available nucleophiles or undergo oligomerization, leading to the observed decomposition and product mixtures.
Troubleshooting & Mitigation Strategies
Successful lithiation hinges on kinetically favoring the desired deprotonation event while suppressing the LiF elimination.
Diagnostic Steps:
-
Reaction Monitoring: Take aliquots at very short time intervals (e.g., 2-5 minutes), quench with a deuterated source like D₂O, and analyze by ¹H NMR and ¹⁹F NMR. The appearance of multiple new aromatic signals and a decrease in the intensity of your starting material's fluorine signal are indicative of decomposition.
-
Control Experiment: Run the reaction at a slightly elevated temperature (e.g., -40 °C instead of -78 °C) for a short period. A significant increase in decomposition products will strongly suggest a thermally promoted elimination pathway.
Step-by-Step Protocol for Optimized Lithiation:
-
Rigorous Inert Conditions: Ensure your glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Any moisture will quench the organolithium reagent.
-
Solvent Choice: Use a non-polar or weakly coordinating solvent like toluene or hexanes. Highly polar solvents like THF can stabilize the lithiated intermediate in a way that may facilitate LiF elimination.
-
Base Selection: While n-BuLi is common, consider a bulkier or less nucleophilic base like Lithium diisopropylamide (LDA) or sec-butyllithium. LDA is often superior as its bulk can sterically hinder attack at the fluorine position.
-
Critical Temperature Control: Perform the deprotonation at the lowest practical temperature, typically -78 °C (a dry ice/acetone bath). Add the organolithium reagent dropwise over an extended period (e.g., 30-60 minutes) to avoid localized heating.
-
Additive Strategy: The use of additives can be highly beneficial. Bis(2-dimethylaminoethyl)ether can help to chelate the lithium cation, potentially altering the aggregation state and reactivity of the organolithium reagent in a favorable way[1].
-
Rapid Trapping: Once the addition of the base is complete, do not let the reaction stir for an extended period. Add your electrophile promptly to trap the desired lithiated species before it has time to decompose.
FAQ 2: Defluorination in Palladium-Catalyzed Cross-Coupling Reactions
Question: During a Suzuki or Stille cross-coupling reaction using a this compound derivative (e.g., a boronic acid or stannane), I'm observing significant amounts of the defluorinated benzo[b]thiophene byproduct. What is causing the C-F bond cleavage?
Answer: Defluorination is a known side reaction in palladium-catalyzed cross-couplings involving fluoroaromatic compounds. The mechanism is often subtle and can be influenced by several factors within the catalytic cycle, including the choice of ligand, base, and the presence of impurities.
Core Problem: Proto- and Hydrodefluorination
The C-F bond, while strong, can be activated under certain conditions. The primary pathways for defluorination are:
-
Protodefluorination: Protic impurities (water, alcohols) or certain bases can protonate the aromatic ring, leading to the loss of the fluorine substituent.
-
Hydrodefluorination: Reductive elimination from a palladium-hydride intermediate can lead to the formation of a C-H bond in place of the C-F bond. This is often exacerbated by side reactions that generate Pd-H species, such as β-hydride elimination from alkyl ligands on the palladium center.
Troubleshooting & Mitigation Strategies
The key is to maintain a scrupulously anhydrous environment and select reaction parameters that favor the desired cross-coupling pathway over side reactions that generate reactive intermediates capable of C-F bond cleavage.
Diagnostic Steps:
-
Byproduct Analysis: Use GC-MS or LC-MS to confirm the mass of the major byproduct corresponds to the defluorinated parent benzo[b]thiophene.
-
Anhydrous Control: Run two parallel reactions. In the first, use reagents and solvents as they are. In the second, rigorously dry all solvents, reagents, and the base (e.g., by heating K₂CO₃ under vacuum). A significant reduction in the byproduct in the second reaction points to moisture as a key culprit.
| Parameter | Standard Conditions (Problematic) | Recommended Modification | Rationale |
| Solvent | Reagent-grade THF or Dioxane | Anhydrous, sparged Dioxane or Toluene | Minimizes protic sources that lead to protodefluorination. |
| Base | Aqueous Na₂CO₃ or K₂CO₃ | Anhydrous K₃PO₄ or CsF | Non-aqueous bases prevent hydrolysis and reduce protic impurities. CsF can also stabilize the Pd catalyst. |
| Ligand | Standard phosphines (e.g., PPh₃) | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote faster reductive elimination of the desired product, shortening the catalyst's lifetime in solution where it could engage in side reactions. |
| Catalyst Precursor | Pd(PPh₃)₄ | Pd₂(dba)₃ or a pre-formed catalyst like SPhos-Pd-G3 | Pre-formed catalysts are often more active and stable, requiring lower loadings and shorter reaction times.[2][3] |
FAQ 3: Ring-Opening and Decomposition under Strongly Acidic or Basic Conditions
Question: I am attempting a reaction that requires either a strong acid (e.g., PPA, conc. H₂SO₄) or a strong base (e.g., NaH, KOH at high temperature) and my this compound starting material is decomposing into an intractable black tar. Is the benzo[b]thiophene ring itself unstable?
Answer: Yes, the benzo[b]thiophene core, while aromatic and generally stable, is susceptible to degradation under harsh acidic or basic conditions, particularly at elevated temperatures. The fluorine substituent can further influence the electronic properties of the ring, potentially affecting its stability.
Core Problem: Ring-Opening and Polymerization
-
Under Strong Acid: The sulfur atom can be protonated, which disrupts the aromaticity of the thiophene ring. This can initiate a cascade of reactions, including electrophilic attack on another molecule of the substrate, leading to polymerization.
-
Under Strong Base/High Temperature: While less common, strong bases at high temperatures can promote nucleophilic attack or complex rearrangements. For instance, reactions involving elemental sulfur and strong bases are known to form thiophene rings, suggesting that under certain conditions, the reverse process—ring-opening—is plausible.[4] Some catalytic systems, particularly with transition metals, have been shown to mediate the ring-opening of benzo[b]thiophene.[5]
Troubleshooting & Mitigation Strategies
The primary strategy is to avoid excessively harsh conditions wherever possible or to protect the sensitive functionality.
Step-by-Step Recommendations:
-
Condition Screening: If a strong acid or base is required, screen a variety of milder alternatives at lower temperatures. For example, instead of polyphosphoric acid (PPA), try Eaton's reagent or methanesulfonic acid.
-
Protecting Group Strategy: If a remote part of your molecule requires harsh conditions, consider if the benzo[b]thiophene synthesis can be performed later in the synthetic sequence.
-
Temperature Control: If high temperatures are unavoidable, minimize the reaction time. Use in-situ monitoring (TLC, LC-MS) to determine the point of maximum conversion before significant decomposition begins.
-
Alternative Synthetic Routes: Re-evaluate your synthetic strategy. Could the desired transformation be achieved using a different set of reactions that are more compatible with the this compound core? For example, many modern synthetic methods utilize metal-catalyzed reactions under neutral or mildly basic conditions to build complexity.[6][7]
Visualizing Troubleshooting Logic
The following workflow provides a decision-making guide for addressing common issues encountered during the lithiation of this compound.
Caption: Troubleshooting workflow for lithiation reactions.
References
- Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives: Strategies and reactions.Chinese Chemical Letters.
- Thiophene and benzo[b]thiophene - ScienceDirect.ScienceDirect.
-
Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Taylor & Francis eBooks. Available at: [Link]
-
The Catalytic Transformation of Benzo[b]thiophene to 2-Ethylthiophenol by a Soluble Rhodium Complex: The Reaction Mechanism Involves Ring Opening Prior to Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC - NIH. Available at: [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]
-
Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. Available at: [Link]
-
Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. PMC - NIH. Available at: [Link]
Sources
- 1. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection Strategies for 4-Fluorobenzo[b]thiophene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluorobenzo[b]thiophene derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the deprotection of these valuable heterocyclic compounds. The unique electronic properties of the this compound scaffold can influence the reactivity and stability of protecting groups, necessitating careful consideration of deprotection strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups used for this compound derivatives, and why?
A1: The choice of protecting group is dictated by the functional group requiring protection (e.g., hydroxyl, amino, carboxyl) and the overall synthetic strategy, particularly the need for orthogonal deprotection.[1] For this compound derivatives, commonly employed protecting groups include:
-
For Hydroxyl Groups:
-
Silyl ethers (e.g., TBS, TIPS, TBDPS): These are widely used due to their ease of installation, stability to a range of reaction conditions, and tunable lability.[2] Bulky silyl ethers like TIPS and TBDPS offer enhanced stability.[3]
-
Benzyl ethers (Bn): Valued for their robustness under many non-reduuctive conditions, they are typically removed by catalytic hydrogenolysis.[4]
-
-
For Amino Groups:
-
For Carboxylic Acids:
-
Methyl or Ethyl esters: Simple esters are common, typically cleaved by acid or base-catalyzed hydrolysis.[6]
-
Benzyl esters: Removed under neutral conditions via hydrogenolysis, which can be advantageous for sensitive substrates.[6]
-
tert-Butyl esters: Cleaved under acidic conditions, often with trifluoroacetic acid (TFA).[6]
-
The 4-fluoro substituent generally enhances the electron-withdrawing nature of the benzothiophene ring system, which can influence the stability of certain protecting groups. For instance, acid-labile groups may require slightly modified conditions for efficient cleavage.
Q2: I am observing incomplete deprotection of a TBS ether on my this compound derivative using TBAF. What could be the issue?
A2: Incomplete cleavage of a TBS (tert-butyldimethylsilyl) ether with tetra-n-butylammonium fluoride (TBAF) can stem from several factors:
-
Steric Hindrance: The position of the TBS-protected hydroxyl group on the benzo[b]thiophene core or the presence of bulky neighboring groups can impede the approach of the fluoride ion.
-
Insufficient Reagent: Ensure you are using a sufficient excess of TBAF (typically 1.1-1.5 equivalents).
-
Water Content of TBAF: The fluoride ion's nucleophilicity is highly dependent on the presence of water. Commercially available TBAF in THF typically contains some water, which is beneficial. If using an anhydrous grade, the reaction may be sluggish. Conversely, too much water can lead to side reactions.
-
Reaction Time and Temperature: Some sterically hindered TBS ethers may require longer reaction times or gentle heating to achieve complete deprotection.
Troubleshooting Steps:
-
Increase the equivalents of TBAF.
-
Consider switching to a different fluoride source, such as HF-pyridine or TAS-F, which can be more effective for stubborn cases.[3]
-
If the substrate is stable to acidic conditions, consider using an acid-catalyzed deprotection method like acetic acid in THF/water or catalytic camphorsulfonic acid (CSA) in methanol.[3]
Q3: During the Boc deprotection of an amino-4-fluorobenzo[b]thiophene with TFA, I'm seeing significant side product formation. What are the likely side reactions and how can I mitigate them?
A3: The primary culprit in side reactions during Boc deprotection with strong acids like trifluoroacetic acid (TFA) is the formation of the reactive tert-butyl cation (t-Bu+).[7] This electrophile can alkylate nucleophilic sites on your this compound derivative.[8]
Common Side Reactions:
-
t-Butylation: The electron-rich benzo[b]thiophene ring is susceptible to electrophilic aromatic substitution by the t-butyl cation.
-
Alkylation of other nucleophiles: If your molecule contains other nucleophilic functional groups (e.g., unprotected hydroxyls or thiols), they can also be alkylated.
Mitigation Strategies:
-
Use of Scavengers: The most effective way to prevent t-butylation is to add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triisopropylsilane (TIS), thioanisole, or water.[7] A typical cocktail is 95:2.5:2.5 TFA:TIS:H2O.
-
Milder Acidic Conditions: Consider using 4M HCl in 1,4-dioxane, which can sometimes provide a cleaner reaction profile.[7]
-
Lower Reaction Temperature: Performing the deprotection at 0 °C can help to minimize side reactions.
Q4: I am attempting a global deprotection of a this compound derivative with both a Cbz group and a benzyl ester using H2/Pd-C, but the reaction is very slow. What can I do to improve the reaction rate?
A4: Slow hydrogenolysis reactions for the removal of Cbz (carbobenzyloxy) and benzyl (Bn) groups can be due to several factors, especially with sulfur-containing heterocycles like benzo[b]thiophene:
-
Catalyst Poisoning: Sulfur compounds are known to poison palladium catalysts, reducing their activity. The sulfur atom in the benzo[b]thiophene ring itself can interact with the catalyst surface.[9]
-
Catalyst Quality and Loading: The activity of Pd/C can vary between batches and suppliers. Insufficient catalyst loading can also lead to slow reactions.
-
Solvent Choice: The solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are generally preferred.
-
Hydrogen Pressure: While many hydrogenations proceed at atmospheric pressure, increasing the pressure can sometimes accelerate the reaction.
Troubleshooting Steps:
-
Increase Catalyst Loading: Doubling the weight percent of the Pd/C catalyst is a good first step.
-
Use a Different Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst, Pd(OH)2/C) is often more effective for substrates prone to catalyst poisoning and can sometimes be used in lower amounts.[10]
-
Add an Acid: The addition of a small amount of a non-coordinating acid like acetic acid or HCl can sometimes accelerate the hydrogenolysis of Cbz groups.
-
Consider Transfer Hydrogenation: If direct hydrogenation is problematic, transfer hydrogenation using a hydrogen donor like formic acid, ammonium formate, or 1,4-cyclohexadiene with Pd/C can be a milder and sometimes more efficient alternative.[4]
Troubleshooting Guides
Deprotection of Silyl Ethers
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Steric hindrance, insufficient reagent, inactive reagent. | Increase equivalents of deprotecting agent. Switch to a more potent reagent (e.g., HF-pyridine for fluoride-based methods). Consider orthogonal acidic conditions (e.g., CSA in MeOH).[3][11] |
| Silyl Group Migration | Use of fluoride sources can sometimes induce migration between nearby hydroxyl groups.[11] | Use acidic deprotection conditions. Protect diols with a single protecting group (e.g., an acetal) if possible. |
| Decomposition of the Benzo[b]thiophene Core | Harsh acidic or basic conditions. | Use milder, buffered conditions. For fluoride-based deprotection, ensure the reaction is not run for an excessively long time. |
Deprotection of Carbamates (Boc, Cbz)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Boc Deprotection | Insufficient acid strength or concentration, short reaction time. | Increase the concentration of TFA or switch to 4M HCl in dioxane.[7] Extend the reaction time and monitor by TLC or LC-MS. |
| t-Butylation Side Products (Boc) | Generation of reactive t-butyl cation.[7] | Add scavengers like triisopropylsilane (TIS) or thioanisole to the reaction mixture.[8] |
| Slow or Incomplete Cbz Hydrogenolysis | Catalyst poisoning by the sulfur atom in the benzo[b]thiophene ring.[9] | Increase catalyst loading. Use Pearlman's catalyst (Pd(OH)2/C).[10] Consider transfer hydrogenation conditions.[4] |
| Reduction of the Benzo[b]thiophene Ring | Over-reduction during hydrogenolysis. | Use a less active catalyst or milder conditions (e.g., transfer hydrogenation). Monitor the reaction carefully and stop it as soon as the starting material is consumed. |
Hydrolysis of Esters
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis (Acidic or Basic) | Steric hindrance around the ester, insufficient heating. | Increase the concentration of the acid or base. Use a co-solvent like THF or dioxane to improve solubility. Increase the reaction temperature. |
| Epimerization at Adjacent Stereocenters (Basic) | Enolate formation under basic conditions. | Use milder basic conditions (e.g., LiOH in THF/H2O at room temperature). If possible, opt for acidic hydrolysis or hydrogenolysis of a benzyl ester. |
| Side Reactions on the Benzo[b]thiophene Ring | Strong basic conditions can sometimes lead to ring-opening or other side reactions, although this is less common for benzo[b]thiophenes than for thiophenes themselves.[12] | Use the mildest effective conditions. Monitor the reaction for the appearance of unknown byproducts. |
Experimental Protocols
Protocol 1: General Procedure for TBS Deprotection using TBAF
-
Dissolve the TBS-protected this compound derivative in anhydrous tetrahydrofuran (THF) (0.1-0.2 M).
-
Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Deprotection with Scavengers
-
In a well-ventilated fume hood, prepare a deprotection cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7]
-
Dissolve the Boc-protected this compound derivative in dichloromethane (DCM) (0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the deprotection cocktail (5-10 equivalents of TFA) to the solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[7]
-
The crude product is often obtained as the TFA salt and can be used as such or neutralized with a mild base.
Protocol 3: Cbz Deprotection via Hydrogenolysis
-
Dissolve the Cbz-protected this compound derivative in a suitable solvent such as methanol, ethanol, or ethyl acetate (0.1 M).
-
Add 10% palladium on carbon (Pd/C) (10-20% by weight of the substrate). For potentially problematic substrates, 20% palladium hydroxide on carbon can be used.[10]
-
Purge the reaction flask with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Visualizations
Deprotection Decision Workflow
Caption: A decision workflow for selecting the initial deprotection strategy based on the protecting group.
Troubleshooting Incomplete Deprotection
Caption: A logical progression for troubleshooting incomplete deprotection reactions.
References
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Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 6(12), 2163–2168. [Link]
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Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
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Farrell, M. J., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
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Ouchi, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2793–2799. [Link]
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Zhang, Z., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1855–1861. [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]
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ResearchGate. (n.d.). Selective Deprotection of Either Alkyl or Aryl Silyl Ethers from Aryl, Alkyl Bis-silyl Ethers. ResearchGate. [Link]
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Climent, M. J., et al. (2011). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 111(2), 1072–1133. [Link]
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Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
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Beilstein Journal of Organic Chemistry. (2015). Efficient deprotection of F-BODIPY derivatives: removal of BF2 using Brønsted acids. Beilstein Journal of Organic Chemistry, 11, 68-73. [Link]
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ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate. [Link]
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ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman? ResearchGate. [Link]
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University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. University of Rochester. [Link]
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Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
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ResearchGate. (n.d.). Organic Transformation of Benzothiophenes by C−S Bond Cleavage Beyond Reductive Desulfurization. ResearchGate. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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ResearchGate. (n.d.). C−S bond cleavage of S‐aryl benzothiophenium via successional... ResearchGate. [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central. [Link]
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Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. [Link]
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MDPI. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]
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The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]
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University of Groningen. (n.d.). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]
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Technical Support Center: Catalyst Poisoning in 4-Fluorobenzo[b]thiophene Synthesis
Welcome to the technical support center for troubleshooting catalyst poisoning during the synthesis of 4-Fluorobenzo[b]thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common catalytic challenges in this specific synthesis. Our approach is rooted in a deep understanding of catalytic mechanisms and extensive field experience to provide you with practical, actionable solutions.
Introduction: The Challenge of Synthesizing this compound
The synthesis of this compound, a key scaffold in medicinal chemistry, often relies on transition metal catalysis, particularly with palladium and nickel complexes. While these catalysts are highly effective in forming the crucial carbon-sulfur and carbon-carbon bonds, their performance can be severely hampered by catalyst poisoning. This phenomenon leads to decreased reaction rates, low yields, and in some cases, complete reaction failure. Understanding the sources of catalyst poisons and their mechanisms of action is paramount to successful and reproducible synthesis.
This guide will provide a structured approach to identifying, mitigating, and resolving issues related to catalyst poisoning in your this compound synthesis.
Part 1: Troubleshooting Guide - Diagnosing and Solving Catalyst Deactivation
This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of this compound.
Issue 1: My Palladium-Catalyzed Cross-Coupling Reaction is Sluggish or Has Stalled.
Question: I am performing a Suzuki or similar cross-coupling reaction to synthesize the this compound core, and the reaction is either very slow or has stopped completely. What are the likely causes related to catalyst poisoning?
Answer:
A sluggish or stalled palladium-catalyzed cross-coupling reaction is a classic symptom of catalyst poisoning, most commonly by residual sulfur-containing compounds.
Probable Causes and Mechanistic Insights:
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Sulfur-Containing Impurities: The primary culprits are often unreacted sulfur-containing starting materials, intermediates, or byproducts. Common synthetic routes to the benzo[b]thiophene core may utilize thiols, disulfides, or other sulfur sources.[1] These compounds, even at trace levels, can act as potent poisons for palladium catalysts.[2]
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Mechanism of Poisoning: Sulfur compounds, particularly thiols and thiolates, have a high affinity for late transition metals like palladium.[1] They coordinate strongly to the palladium center, forming stable palladium-sulfur bonds.[3] This strong binding can lead to two primary deactivation pathways:
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Formation of Unreactive Complexes: The formation of stable complexes such as LPd(H)SR or [LPd(SR)₂]⁻ can take the catalyst out of the active catalytic cycle.[1]
-
Ligand Displacement: Multiple thiolate ligands can displace the essential phosphine ligands from the palladium center, leading to the formation of inactive palladium species.[1]
-
-
-
Excess Fluoride: While fluoride ions are often used to promote Suzuki-Miyaura reactions by facilitating transmetalation, an excess can be detrimental. High concentrations of fluoride can lead to the formation of unreactive anionic boronate species, effectively sequestering the organoboron reagent and slowing down the reaction.
Troubleshooting Workflow:
Here is a systematic approach to diagnose and resolve the issue:
Sources
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Technical Support Center: Characterization of 4-Fluorobenzo[b]thiophene Isomers
Welcome to the technical support center for the analytical characterization of 4-Fluorobenzo[b]thiophene isomers. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter the unique challenges associated with differentiating and characterizing these closely related positional isomers. The inherent similarities in their physicochemical properties demand robust and orthogonal analytical strategies. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to ensure accurate and reliable characterization.
Introduction: The Analytical Challenge
Benzo[b]thiophene derivatives are significant scaffolds in medicinal chemistry and materials science.[1][2] The introduction of a fluorine atom can profoundly alter a molecule's biological activity and properties. However, the synthesis of fluorinated benzo[b]thiophenes often yields a mixture of positional isomers (e.g., 4-F, 5-F, 6-F, 7-F), which are notoriously difficult to separate and identify. Their identical mass and similar polarity make them a classic example of an analytical challenge that requires more than a single technique to resolve.[3][4] This guide will walk you through the common pitfalls and provide robust solutions.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound isomers co-elute in my GC and HPLC methods?
A: Co-elution is the most common issue encountered with these isomers.[5] It occurs because the positional isomers have very similar boiling points and polarities. The slight difference in the dipole moment caused by the fluorine atom's position is often insufficient for baseline separation on standard chromatographic columns.
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In Gas Chromatography (GC): Standard non-polar columns (like DB-5 or HP-5ms) separate primarily based on boiling point. Since the isomers' boiling points are nearly identical, you will likely see a single, broad, or shouldered peak.
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In High-Performance Liquid Chromatography (HPLC): Traditional C18 columns separate based on hydrophobicity. The isomers have almost identical hydrophobicity, leading to poor resolution.[6] Achieving separation requires exploiting the subtle differences in electron distribution, which can be achieved by using alternative stationary phases.
Q2: The mass spectra for my separated isomers look virtually identical. How can I use MS to differentiate them?
A: This is an expected outcome, particularly with high-energy ionization techniques like Electron Ionization (EI). The stable benzothiophene ring system dictates the fragmentation pathway, and the position of the fluorine atom has a minimal effect on the resulting fragments.[7][8][9] The molecular ion (M+) will be identical, and major fragments (like loss of H, F, or CS) will likely be present in all isomer spectra.
To use MS effectively, you must move beyond simple library matching:
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Tandem Mass Spectrometry (MS/MS): Carefully controlled collision-induced dissociation (CID) can sometimes generate minor, yet reproducible, differences in the abundance of certain fragment ions.[7] This requires careful optimization and is best used for comparison against authenticated reference standards.
-
Chemometrics: Advanced statistical analysis of multiple mass spectra can sometimes pick up on subtle, reproducible differences in fragment ion ratios that are not obvious to the naked eye.[3][4]
However, you should not rely on MS alone for unambiguous identification of these positional isomers.
Q3: My ¹H NMR spectrum is complex due to overlapping aromatic signals and fluorine coupling. How can I make an unambiguous assignment?
A: While ¹H NMR is essential, its complexity here necessitates a multi-pronged NMR approach. The key is to leverage the fluorine atom as a unique probe.
-
¹⁹F NMR: This is the most direct method. Each isomer will give a distinct singlet in the ¹⁹F spectrum with a unique chemical shift.
-
2D NMR is Crucial: Unambiguous assignment of the fluorine's position requires correlation experiments.
-
¹H-¹H COSY: Establishes proton-proton connectivity within the aromatic rings.
-
¹H-¹³C HSQC: Links each proton directly to its attached carbon.
-
¹H-¹³C HMBC: This is the most powerful tool. It reveals long-range (2-3 bond) correlations between protons and carbons. By observing correlations from a specific proton to the carbon bearing the fluorine (C-F), you can pinpoint the fluorine's location.
-
¹H-¹⁹F HOESY/NOESY: Can show through-space correlations between the fluorine atom and nearby protons, providing definitive spatial information.
-
Relying solely on ¹H chemical shifts is insufficient due to the complex interplay of substituent effects.[10][11]
Troubleshooting Guides
Guide 1: Overcoming Chromatographic Co-elution
Co-elution is the primary obstacle to accurate quantification and isolation.[5][12] This guide provides a systematic approach to achieving separation.
Caption: A decision tree for troubleshooting peak co-elution.
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Confirm Co-elution: Use a Diode Array Detector (DAD) in HPLC or scan across the peak with your mass spectrometer. If the UV spectrum or mass spectrum changes from the front to the back of the peak, co-elution is confirmed.[5]
-
Modify Your Existing Method (The Easy Fixes):
-
GC: Decrease the temperature ramp rate significantly. This increases the interaction time with the stationary phase, giving the column a better chance to resolve the isomers.
-
HPLC: Change the organic component of your mobile phase. The different selectivities of acetonitrile and methanol can sometimes be enough to resolve closely eluting peaks. Also, adjusting the column temperature can alter selectivity.[13]
-
-
Change the Column Chemistry (The Definitive Fix):
-
GC: Switch from a standard non-polar phase (like 5% phenyl) to a more polar phase (like a WAX column) or a phase with different selectivity (like a 50% phenyl column). These phases can interact with the molecule's dipole, which is the primary difference between the isomers.
-
HPLC: This is often the most successful approach. Move away from standard C18 columns. A pentafluorophenyl (PFP) or phenyl-hexyl phase is highly recommended. These stationary phases offer alternative separation mechanisms like pi-pi stacking, dipole-dipole, and ion-exchange interactions, which are ideal for separating aromatic positional isomers.[6]
-
Guide 2: Definitive Structure Elucidation with NMR
When chromatography and MS are ambiguous, NMR is the final arbiter of truth.
Caption: A workflow for unambiguous isomer assignment using NMR.
-
Acquire High-Quality 1D Spectra: Obtain ¹H, ¹³C{¹H}, and ¹⁹F spectra. The ¹⁹F spectrum will immediately tell you if you have a pure isomer.
-
Establish Proton Connectivity (COSY): Use the ¹H-¹H COSY spectrum to identify which protons are adjacent on the aromatic rings. This will help you trace the proton framework.
-
Link Protons to Carbons (HSQC): The ¹H-¹³C HSQC spectrum correlates each proton to the carbon it is directly attached to. This allows you to assign the chemical shifts of the protonated carbons.
-
Build the Skeleton (HMBC): The ¹H-¹³C HMBC is the key experiment. Look for 2- and 3-bond correlations from your protons to carbons. For example, in this compound, you would expect to see a correlation from the H5 proton to the C4 carbon, which bears the fluorine. This long-range coupling definitively places H5 next to the C-F bond.
-
Confirm with Fluorine Data: The C-F bond will also induce splitting in the ¹³C spectrum (¹JCF, ²JCF, etc.). The carbon directly attached to fluorine will show a large one-bond coupling constant (¹JCF ≈ 240-260 Hz) and will appear as a doublet. This provides absolute confirmation.
Experimental Protocols
Protocol 1: Optimized GC-MS Method Development
This protocol provides a starting point for developing a separation method.
| Parameter | Recommended Starting Condition | Rationale |
| Column | 60 m x 0.25 mm, 0.25 µm film thickness | A longer column increases theoretical plates and improves resolution. |
| Stationary Phase | DB-17ms (50% Phenyl) or equivalent | A higher phenyl content enhances pi-pi interactions, improving selectivity for aromatic isomers. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Standard, inert carrier gas. |
| Oven Program | Initial: 100°C, hold 1 min | A lower starting temperature helps focus the analytes at the head of the column. |
| Ramp: 2°C/min to 250°C | This is the critical parameter. A very slow ramp rate is essential for separating compounds with close boiling points. | |
| Injector | 250°C, Splitless (1 µL injection) | Standard conditions for trace analysis. |
| MS Detector | EI, 70 eV, Scan 50-250 m/z | Standard EI conditions. Note that differentiation will rely on retention time, not the mass spectrum itself.[7] |
Protocol 2: Recommended HPLC-UV/MS Conditions
This method leverages alternative column chemistry for superior separation.
| Parameter | Recommended Starting Condition | Rationale |
| Column | PFP (Pentafluorophenyl) Phase, 150 x 4.6 mm, 3 µm | PFP columns provide multiple interaction modes (hydrophobic, pi-pi, dipole) ideal for these isomers.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides different selectivity than methanol for aromatic compounds. |
| Gradient | 40% B to 70% B over 20 minutes | A shallow gradient is necessary to resolve closely eluting compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 40°C | Elevated temperature can improve efficiency and sometimes alter selectivity. |
| Detector | DAD (254 nm) and/or ESI-MS | UV detection is robust. ESI-MS will confirm the mass of the eluting peaks. |
References
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ResearchGate. (2016). What are the best structural characterization techniques for positional isomers?[Link]
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ACS Publications. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]
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Aini, N.M., et al. (n.d.). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids. [Link]
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PubMed Central. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. [Link]
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Scholarly Publications Leiden University. (n.d.). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. [Link]
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SpectraBase. (n.d.). 4'-fluorobenzo[b]thiophene-3-sulfonanilide. [Link]
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PubChem. (n.d.). This compound. [Link]
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PubMed. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. [Link]
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ResearchGate. (2011). Isomer Profiling of Perfluorinated Substances as a Tool for Source Tracking: A Review of Early Findings and Future Applications. [Link]
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SciSpace. (2011). Isomer profiling of perfluorinated substances as a tool for source tracking. [Link]
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Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
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Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
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PubMed Central. (2011). Isomer Profiles of Perfluorochemicals in Matched Maternal, Cord, and House Dust Samples: Manufacturing Sources and Transplacental Transfer. [Link]
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YouTube. (2020). Co-Elution: How to Detect and Fix Overlapping Peaks. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in com- parison to thiophene (blue) and benzene (green). [Link]
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MDPI. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
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ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of.... [Link]
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PubMed Central. (2021). Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives. [Link]
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Royal Society of Chemistry. (2023). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. [Link]
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PubMed. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. [Link]
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University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
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Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
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ResearchGate. (n.d.). GC-MS data for the intermediates formed during the transformation of benzothiophenes by Sphingomonas sp. XLDN2-5. [Link]
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PubMed. (2021). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. [Link]
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Restek. (n.d.). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. [Link]
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PubMed. (2001). Gas-chromatographic separation of stereoisomers of dipeptides. [Link]
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FOLIA. (n.d.). Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. [Link]
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SIELC. (n.d.). Separation of 2-Acetylbenzo[b]thiophene on Newcrom R1 HPLC column. [Link]
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PubMed Central. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. [Link]
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Technical Support Center: Workup Procedures for 4-Fluorobenzo[b]thiophene Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Fluorobenzo[b]thiophene. This guide provides in-depth technical advice, troubleshooting tips, and detailed protocols for the successful workup and purification of common reactions involving this versatile heterocyclic building block. The presence of both a fluorine atom and a sulfur-containing heterocycle introduces unique challenges and considerations that will be addressed herein.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the workup of this compound reactions.
FAQ 1: General Handling and Quenching
Question: What are the general considerations for quenching reactions involving this compound, especially after metal-catalyzed cross-coupling or organometallic reactions?
Answer: The initial quenching of a reaction is a critical step that dictates the ease of the subsequent workup. For reactions involving organometallic reagents such as organolithiums or Grignards, a careful and controlled quench is paramount. It is advisable to cool the reaction mixture to 0 °C or below before slowly adding a quenching agent. For palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings, the quenching step is primarily aimed at neutralizing the base and beginning the process of removing inorganic salts.
A common issue is the formation of emulsions during the initial aqueous wash, particularly when using solvents like THF or dioxane. To mitigate this, it is often beneficial to first remove the bulk of the organic solvent under reduced pressure before beginning the aqueous workup. If emulsions do form, the addition of brine can help to break them up.
For quenching of boron-containing reagents from Suzuki couplings, an oxidative workup is sometimes employed to convert boronic acids and their derivatives into more easily separable borates, although this is not always necessary. A simple aqueous wash is often sufficient. A useful technique for removing stubborn boron impurities is to concentrate the reaction mixture from methanol repeatedly, which forms the volatile trimethyl borate.[1]
FAQ 2: Palladium Catalyst Removal in Suzuki and Buchwald-Hartwig Reactions
Question: I'm having trouble removing the palladium catalyst from my this compound product after a Suzuki or Buchwald-Hartwig reaction. What are the best practices?
Answer: The sulfur atom in the benzothiophene ring can act as a ligand, binding to the palladium catalyst and making its removal challenging.[2] Simple filtration is often insufficient. Here is a multi-step strategy for effective palladium removal:
-
Filtration through Celite®: After the reaction is complete, and before aqueous workup, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and filter it through a pad of Celite®.[3][4][5] This will remove the bulk of the precipitated palladium black and other insoluble inorganic salts.
-
Aqueous Washes: Certain aqueous washes can help to remove residual palladium. A wash with a dilute solution of ammonium hydroxide or thiourea can help to complex and sequester palladium into the aqueous phase. However, care must be taken as these reagents can sometimes interact with the desired product.
-
Activated Carbon Treatment: Dissolving the crude product in an organic solvent and stirring with activated carbon for a period of time can effectively adsorb residual palladium. The carbon is then removed by filtration through Celite®.
-
Silica Gel Chromatography: During column chromatography, polar byproducts containing palladium may streak or be difficult to separate. It is often beneficial to "dry load" the crude product onto silica gel. If the product is sufficiently non-polar, a flush with a non-polar solvent system (e.g., hexanes/ethyl acetate) can effectively elute the desired compound while retaining the more polar palladium complexes at the top of the column.
FAQ 3: Vilsmeier-Haack Reaction Workup
Question: What is the standard workup procedure for a Vilsmeier-Haack formylation of this compound?
Answer: The Vilsmeier-Haack reaction uses a phosphorus oxychloride-DMF complex to generate an electrophilic iminium species. The workup is centered around the hydrolysis of the intermediate iminium salt to the desired aldehyde and the neutralization of the acidic reaction medium.[6][7]
The typical procedure involves carefully pouring the reaction mixture onto crushed ice with vigorous stirring.[8] This serves to both cool the exothermic hydrolysis and begin the breakdown of the intermediate. The resulting acidic solution is then neutralized. A saturated aqueous solution of sodium acetate is often used for this purpose as it provides a buffered neutralization, minimizing the risk of localized heating and potential side reactions that can occur with stronger bases like sodium hydroxide.[8]
Once neutralized, the product often precipitates out of the aqueous solution and can be collected by filtration. If the product remains in solution, it can be extracted with a suitable organic solvent such as dichloromethane or ethyl acetate. The organic extracts are then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and concentrated to yield the crude aldehyde, which is typically purified by column chromatography or recrystallization.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the workup of this compound reactions.
Troubleshooting 1: Persistent Emulsions During Extraction
Issue: I am consistently getting persistent emulsions during the aqueous extraction of my this compound product, especially when using chlorinated solvents.
Causality and Solution:
Emulsions are often stabilized by fine particulate matter or amphiphilic molecules at the aqueous-organic interface. The presence of a fluorine atom can also alter the lipophilicity and intermolecular interactions of your product and byproducts, potentially contributing to emulsion formation.[9][10]
Workflow for Resolution:
-
Patience and Brine: Allow the separatory funnel to stand undisturbed for an extended period. The addition of saturated brine increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent. For example, if you are using dichloromethane, adding some ethyl acetate can alter the properties of the organic phase and disrupt the emulsion.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.
Experimental Protocols
The following are detailed, step-by-step protocols for the workup of common reactions involving this compound.
Protocol 1: Workup for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol assumes a reaction between a bromo-4-fluorobenzo[b]thiophene and an arylboronic acid.
Step-by-Step Methodology:
-
Cooling and Filtration: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction mixture to cool to room temperature. Dilute the mixture with 3 volumes of ethyl acetate and stir for 5 minutes. Filter the mixture through a pad of Celite® into a round-bottom flask. Wash the Celite® pad with additional ethyl acetate.
-
Solvent Removal and Redissolution: Concentrate the filtrate under reduced pressure to remove the reaction solvent (e.g., dioxane or toluene). Dissolve the resulting residue in ethyl acetate (approx. 10 volumes relative to the theoretical product mass).
-
Aqueous Extraction: Transfer the ethyl acetate solution to a separatory funnel. Wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution (2 x 5 volumes) to remove acidic impurities and the base.
-
Water (2 x 5 volumes).
-
Brine (1 x 5 volumes) to aid in the removal of water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and wash it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
| Parameter | Typical Value/Condition | Rationale |
| Initial Filtration | Celite® | Removes precipitated palladium and inorganic salts.[5] |
| Extraction Solvent | Ethyl Acetate | Good solubility for many benzothiophene derivatives and immiscible with water. |
| Aqueous Wash 1 | Saturated NaHCO₃ | Neutralizes any remaining acidic components and the reaction base. |
| Aqueous Wash 2 | Brine | Reduces the solubility of organic compounds in the aqueous layer and aids in drying. |
| Drying Agent | Anhydrous Na₂SO₄ | Removes residual water from the organic phase. |
| Purification | Silica Gel Chromatography | Separates the desired product from starting materials and byproducts. |
Protocol 2: Workup for a Buchwald-Hartwig Amination
This protocol assumes a reaction between a bromo-4-fluorobenzo[b]thiophene and a primary or secondary amine.
Step-by-Step Methodology:
-
Cooling and Filtration: After completion, cool the reaction to room temperature. Dilute with toluene (approx. 5 volumes) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3][4] Wash the filter cake with additional toluene.
-
Aqueous Extraction: Transfer the toluene filtrate to a separatory funnel. Wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the aminated product.
| Parameter | Typical Value/Condition | Rationale |
| Initial Filtration | Celite® | Removes insoluble catalyst residues and inorganic salts.[3][4] |
| Extraction Solvent | Toluene | A common solvent for Buchwald-Hartwig reactions that is suitable for workup. |
| Aqueous Wash | Water and Brine | Removes the base and other water-soluble impurities. |
| Drying Agent | Anhydrous MgSO₄ | Efficiently removes water from the organic phase. |
| Purification | Silica Gel Chromatography | Isolates the desired amine product. |
Visualizations
Diagram 1: General Workup Workflow for Cross-Coupling Reactions
Caption: A generalized workflow for the workup of cross-coupling reactions.
Diagram 2: Troubleshooting Decision Tree for Palladium Removal
Caption: A decision tree for troubleshooting the removal of palladium catalyst.
References
- Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-(trifluoromethyl)aniline.
- Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246-10259.
-
Glyn, R. J., & Pattison, G. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. Retrieved from [Link]
- Benchchem. (2025). Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Kovács, A., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601.
- Kovács, A., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate.
- Various Authors. (n.d.). Fluorine in heterocyclic chemistry.
- Zhang, W. (n.d.).
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Singh, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Medicinal Chemistry, 14(9), 1645-1681.
- Patil, P. G., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Campaigne, E., & Archer, W. L. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
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Validation & Comparative
A Comparative Guide to Fluorinated and Chlorinated Benzothiophenes in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of halogens onto a molecular scaffold is a cornerstone of modern therapeutic design. The benzothiophene core, a privileged structure in medicinal chemistry, offers a versatile platform for such modifications.[1][2] This guide provides an in-depth comparative analysis of fluorinated versus chlorinated benzothiophenes, delving into their synthesis, physicochemical properties, and biological activities. We will explore the causal relationships behind experimental choices and provide actionable data to inform your drug discovery programs.
Introduction: The Strategic Role of Halogenation in Benzothiophene Scaffolds
Benzothiophene and its derivatives are integral to a wide array of pharmaceuticals, exhibiting a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.[3][4] The introduction of fluorine or chlorine atoms onto this scaffold can profoundly modulate a molecule's properties, influencing its potency, selectivity, and pharmacokinetic profile.[5][6] Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding affinity.[5] Conversely, chlorine, with its larger size and greater polarizability, can also lead to significant improvements in potency.[7] This guide will dissect these nuances, providing a clear framework for selecting the appropriate halogen for your specific therapeutic target.
Synthesis of Halogenated Benzothiophenes: A Tale of Two Halogens
The synthetic approaches to fluorinated and chlorinated benzothiophenes differ significantly, dictated by the distinct reactivity of the two halogens.
Chlorination of Benzothiophenes
Electrophilic chlorination is a common method for introducing chlorine onto the benzothiophene ring. The sulfur atom activates the C2 and C3 positions, making them susceptible to electrophilic attack.
Experimental Protocol: C3-Chlorination of C2-Substituted Benzothiophenes [8][9]
This protocol describes the C3-chlorination of a C2-substituted benzothiophene using sodium hypochlorite.
Materials:
-
C2-substituted benzothiophene
-
Sodium hypochlorite pentahydrate (NaOCl·5H₂O)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Methylene chloride (CH₂Cl₂)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
Prepare a 0.5 M solution of the desired C2-substituted benzothiophene in acetonitrile.
-
Heat the solution to 70 °C with stirring.
-
Add a 2.67 M aqueous solution of sodium hypochlorite pentahydrate (1.5 equivalents).
-
Stir the solution for 20 minutes.
-
Add a second portion of a 2.5 M aqueous solution of NaOCl·5H₂O (0.5 equivalents) with vigorous stirring.
-
Cool the biphasic solution to room temperature.
-
Partition the mixture between water and methylene chloride.
-
Separate the organic layer, and wash the aqueous layer with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the C3-chlorinated product.
Causality of Experimental Choices:
-
Sodium Hypochlorite as Chlorine Source: NaOCl is a readily available and effective source of electrophilic chlorine.[9]
-
Acetonitrile/Water Solvent System: This biphasic system facilitates the reaction between the organic substrate and the aqueous reagent.
-
Stepwise Addition of NaOCl: The portion-wise addition helps to control the reaction temperature and prevent over-chlorination.
Diagram: Synthetic Workflow for Benzothiophene Chlorination
Sources
- 1. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Biological Activity of 4-Fluorobenzo[b]thiophene and Its Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the benzo[b]thiophene scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Its versatility allows for a wide range of chemical modifications, each influencing its pharmacological profile. This guide offers an in-depth comparison of the biological activity of 4-Fluorobenzo[b]thiophene against other key derivatives, synthesizing available experimental data to inform future research and development. While a single, direct comparative study is not yet available in the literature, this document consolidates findings from various sources to provide a comprehensive overview.
The Enduring Significance of the Benzo[b]thiophene Core
The benzo[b]thiophene moiety, an aromatic heterocyclic compound, is a cornerstone in medicinal chemistry. Its rigid, planar structure and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with various biological targets. This has led to the development of a plethora of derivatives with diverse therapeutic applications, including antimicrobial, antifungal, anticancer, and enzyme inhibitory activities[1][2]. The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the benzo[b]thiophene ring system.
Unveiling the Biological Profile of this compound
Fluorine substitution is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and overall pharmacological properties of a molecule. In the context of benzo[b]thiophene, the introduction of a fluorine atom at the 4-position is anticipated to modulate its biological activity significantly. While comprehensive data on this compound itself is limited, studies on related fluorinated derivatives provide valuable insights into its potential.
Antimicrobial and Antifungal Potential
Research into halogenated benzo[b]thiophenes has demonstrated that the presence and nature of the halogen substituent are critical for antimicrobial and antifungal efficacy. Although a systematic study including 4-fluoro derivatives is lacking, the general trend suggests that electronegative substituents at certain positions can enhance activity. For instance, studies on 3-halobenzo[b]thiophenes have shown that chloro and bromo derivatives exhibit potent activity against Gram-positive bacteria and fungi like Candida albicans[3]. While direct data for the 4-fluoro analog is not available, the known preference for small, electronegative groups in other bioactive benzo[b]thiophene series suggests that this compound could be a promising candidate for antimicrobial and antifungal screening[4].
Anticancer Activity
The anticancer potential of benzo[b]thiophene derivatives is an area of intense research. Various derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition and kinase inhibition[5][6][7][8]. A study on fused thiophene derivatives revealed that a fluoro-substituted analog exhibited moderate cytotoxic activity against both liver (HepG2) and prostate (PC-3) cancer cell lines[9][10]. While this was a more complex molecule, it highlights the potential of fluorine substitution in designing novel anticancer agents based on the benzo[b]thiophene scaffold.
A Comparative Look: this compound vs. Other Derivatives
To provide a clearer understanding of the structure-activity relationships (SAR), this section compares the reported biological activities of various benzo[b]thiophene derivatives. The data is compiled from multiple sources and presented to facilitate a cross-derivative analysis.
Antimicrobial and Antifungal Activity: A Halogen Comparison
A systematic study on 3-halobenzo[b]thiophenes provides a strong basis for a qualitative comparison of halogen substitutions. The study found that 3-chloro and 3-bromo derivatives were active against a range of Gram-positive bacteria and Candida albicans, whereas the 3-iodo derivatives showed significantly less or no activity[3]. This suggests that the size and electronegativity of the halogen at the 3-position are crucial determinants of antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 3-Halobenzo[b]thiophene Derivatives
| Compound/Organism | Bacillus cereus | Staphylococcus aureus | Enterococcus faecalis | Candida albicans |
| 2-(Cyclohexanol)-3-chloro-benzo[b]thiophene | 16 | 16 | 16 | 16 |
| 2-(Cyclohexanol)-3-bromo-benzo[b]thiophene | 16 | 16 | 16 | 16 |
| 2-(Cyclohexanol)-3-iodo-benzo[b]thiophene | >512 | >512 | >512 | >512 |
Data synthesized from a study on 3-halobenzo[b]thiophenes[3].
While data for this compound is not available in this direct comparison, the efficacy of chloro and bromo analogs underscores the potential of halogenation. Further studies are warranted to elucidate the specific contribution of a fluorine atom at the 4-position.
Anticancer Activity: The Impact of Substitution
The anticancer activity of benzo[b]thiophene derivatives is highly dependent on the substitution pattern. Studies on various derivatives have reported a wide range of IC50 values against different cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50/GI50 in µM) of Selected Benzo[b]thiophene Derivatives
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 0.01 | [5] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia (CCRF-CEM) | 0.021 | [5] |
| Fused Thiophene Derivative (Fluoro substituted) | Liver (HepG2) | Moderate Activity | [9][10] |
| Fused Thiophene Derivative (Chloro substituted) | Prostate (PC-3) | High Activity | [9][10] |
| N-4-methoxyphenyl-6-benzo[b]thiophenesulphonamide 1,1-dioxide | Colon (HT-29) | 0.001-0.009 | [11] |
This table presents a selection of data from various studies to illustrate the range of activities and is not a direct head-to-head comparison under identical conditions.
The data indicates that complex derivatives with specific substitutions can achieve nanomolar potency. The moderate activity of a fluoro-substituted fused thiophene derivative suggests that strategic placement of fluorine on the benzo[b]thiophene core could lead to potent anticancer agents[9][10].
Experimental Methodologies: A Guide to Reproducible Science
To ensure the integrity and reproducibility of biological activity data, standardized experimental protocols are essential. The following sections detail the methodologies commonly employed for assessing the antimicrobial and anticancer activities of benzo[b]thiophene derivatives.
Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial research. The broth microdilution method is a widely accepted and standardized technique[3][12][13].
Protocol 1: Broth Microdilution for MIC Determination
-
Preparation of Compound Stock Solution: Dissolve the benzo[b]thiophene derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a sterile 96-well plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial suspension to each well.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram 1: Workflow for Broth Microdilution Assay
Caption: Workflow for determining MIC using the broth microdilution method.
In Vitro Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs[14][15].
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzo[b]thiophene derivative and incubate for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Structure-Activity Relationship (SAR) and Future Directions
The collective data, though fragmented, allows for the formulation of preliminary SAR insights.
Diagram 3: Key SAR Insights for Benzo[b]thiophene Derivatives
Caption: Factors influencing the biological activity of benzo[b]thiophenes.
The available evidence strongly suggests that the biological activity of benzo[b]thiophene derivatives is a nuanced interplay of the core scaffold and its substituents. While this guide provides a synthesized overview, it also highlights a significant knowledge gap regarding the specific biological profile of this compound.
Future research should focus on:
-
Systematic Synthesis and Screening: A head-to-head comparison of all monofluoro-isomers of benzo[b]thiophene, alongside other halogenated and substituted analogs, is crucial to definitively establish the SAR.
-
Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent derivatives will be vital for their further development as therapeutic agents.
-
In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By addressing these areas, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective drugs.
References
-
Frontiers in Microbiology. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]
-
Masih, J., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 134. [Link]
-
Gregg, C., et al. (1997). Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 40(6), 821-827. [Link]
-
Penthala, N. R., et al. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468. [Link]
-
El-Sayed, N. N. E., et al. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761-1769. [Link]
-
Abdel-Wahab, B. F., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(19), 6529. [Link]
-
Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963-968. [Link]
-
ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
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El-Adl, K., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(15), 4945. [Link]
-
Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 804-831. [Link]
-
Dhanya, T. M., et al. (2022). A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(2), 113-131. [Link]
-
Sharma, A., et al. (2021). A Review on Anticancer Activities of Thiophene and Its Analogs. Current Organic Chemistry, 25(10), 1196-1221. [Link]
-
Archna, et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 101, 104026. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Halogenated Benzothiophenes
For distribution to: Researchers, scientists, and drug development professionals.
Foreword: The Structural Significance of Halogenated Benzothiophenes
Halogenated benzothiophenes are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their utility stems from the unique physicochemical properties imparted by the halogen substituent, which can influence biological activity, reactivity, and electronic properties. As such, the precise structural characterization of these molecules is paramount. This guide provides a comprehensive spectroscopic comparison of fluorine, chlorine, bromine, and iodine-substituted benzothiophenes, offering insights into how different halogens impact their spectral fingerprints across various analytical techniques. Understanding these nuances is critical for unambiguous identification, purity assessment, and the rational design of novel benzothiophene-based compounds.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides valuable information about the conjugated π-electron system of benzothiophenes. The absorption maxima (λmax) are sensitive to the nature and position of substituents, including halogens.
The Influence of Halogenation on Absorption Maxima
The electronic transitions observed in the UV-Vis spectra of benzothiophenes are primarily π → π* transitions. The position of the halogen on the benzothiophene core and its inherent electronic properties (electronegativity and polarizability) influence the energy of these transitions. Generally, halogen substitution can lead to a bathochromic (red) or hypsochromic (blue) shift in the λmax compared to the parent benzothiophene molecule.
| Halogen | Electronegativity | Polarizability | Expected Influence on λmax |
| F | Highest | Lowest | Likely a slight hypsochromic or minimal bathochromic shift due to the dominant electron-withdrawing inductive effect. |
| Cl | High | Moderate | A modest bathochromic shift is expected as the resonance effect starts to play a more significant role. |
| Br | High | Higher | A more pronounced bathochromic shift compared to chlorine, owing to its greater polarizability and resonance effect. |
| I | Lowest | Highest | The most significant bathochromic shift is anticipated due to the strong resonance effect and high polarizability of iodine. |
This table provides a qualitative prediction based on the electronic properties of halogens.
Experimental Protocol for UV-Vis Analysis
A standardized approach is crucial for obtaining comparable UV-Vis data.
-
Sample Preparation: Prepare dilute solutions of the halogenated benzothiophene in a UV-transparent solvent such as ethanol, hexane, or acetonitrile. A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use a quartz cuvette with a 1 cm path length. Record the absorbance spectrum over a wavelength range of 200-400 nm, using the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). For comparative studies, ensure that the solvent and concentration are consistent across all samples.
Caption: Workflow for comparative UV-Vis analysis.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Infrared spectroscopy is a powerful tool for identifying functional groups and gaining structural insights through the analysis of molecular vibrations. For halogenated benzothiophenes, the C-X stretching vibration is a key diagnostic feature.
Characteristic C-X Stretching Frequencies
The position of the C-X stretching band in the IR spectrum is primarily dependent on the mass of the halogen atom and the strength of the C-X bond. As the mass of the halogen increases, the vibrational frequency decreases.
| Halogen Bond | Typical Wavenumber Range (cm⁻¹) | Comments |
| C-F | 1400 - 1000 | Strong and often complex absorptions. |
| C-Cl | 850 - 550 | Strong to medium intensity. |
| C-Br | 690 - 515 | Strong to medium intensity. |
| C-I | ~500 | Often falls at the lower end of the mid-IR range. |
Source: Adapted from general IR spectroscopy data tables.
In addition to the C-X stretch, other characteristic bands for the benzothiophene scaffold include C-H stretching of the aromatic ring (~3100-3000 cm⁻¹), C=C stretching of the aromatic and thiophene rings (multiple bands in the 1600-1400 cm⁻¹ region), and C-S stretching vibrations (~850-650 cm⁻¹)[2]. The position of the halogen can also influence the out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹).
For example, the gas-phase IR spectrum of 3-bromobenzothiophene from the NIST database shows characteristic absorptions for the aromatic C-H stretches above 3000 cm⁻¹ and a complex pattern in the fingerprint region where the C-Br stretch is expected[3].
Experimental Protocol for IR Analysis
-
Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the C-X stretching region and any shifts in the benzothiophene ring vibrations.
Caption: General workflow for FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For halogenated benzothiophenes, ¹H, ¹³C, and ¹⁹F NMR provide a wealth of information.
¹H and ¹³C NMR: The Influence of Halogen Electronegativity and Anisotropy
The chemical shifts of the protons and carbons in the benzothiophene ring system are influenced by the electronegativity and magnetic anisotropy of the halogen substituent.
-
¹H NMR: Protons ortho to the halogen substituent are typically deshielded (shifted downfield) due to the halogen's inductive effect. The magnitude of this deshielding generally follows the order of electronegativity: F > Cl > Br > I. Protons in para positions can be shielded (shifted upfield) due to the resonance effect, which is more pronounced for the heavier halogens.
-
¹³C NMR: The carbon directly attached to the halogen (ipso-carbon) exhibits a large change in chemical shift. For fluorine, this is a large downfield shift, while for bromine and iodine, the "heavy atom effect" causes a significant upfield shift. The chemical shifts of the ortho, meta, and para carbons are also affected by the inductive and resonance effects of the halogen.
Illustrative ¹H and ¹³C NMR Data for 3-Bromobenzothiophene
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 7.62 | 125.1 |
| 3 | - | 114.9 |
| 3a | - | 139.7 |
| 4 | 7.89 | 124.6 |
| 5 | 7.42 | 124.5 |
| 6 | 7.42 | 122.7 |
| 7 | 7.89 | 122.9 |
| 7a | - | 140.2 |
Data obtained from SpectraBase for 3-Bromobenzothiophene. Solvent and specific peak assignments can vary.
¹⁹F NMR: A Sensitive Probe for Fluorinated Compounds
For fluorinated benzothiophenes, ¹⁹F NMR is an exceptionally informative technique due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range[4]. The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it an excellent probe for distinguishing between positional isomers and for studying intermolecular interactions. The chemical shift of fluorine on an aromatic ring is influenced by the electronic nature of the ring system and other substituents[5]. For example, the ¹⁹F NMR spectrum of 2-fluorobenzothiophene shows a characteristic signal whose chemical shift can be compared to other fluorinated aromatic compounds[6].
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra. Standard pulse programs are typically used. For ¹³C NMR, proton decoupling is employed.
-
Data Analysis: Assign the signals using chemical shift correlations, coupling patterns, and, if necessary, 2D NMR techniques (e.g., COSY, HSQC, HMBC).
Sources
A Comparative Guide to the Synthetic Routes of 4-Fluorobenzo[b]thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Fluorobenzo[b]thiophene
This compound is a crucial heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules and functional materials. The incorporation of a fluorine atom at the 4-position of the benzothiophene scaffold can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, including their metabolic stability, binding affinity, and lipophilicity. Consequently, the development of efficient and scalable synthetic routes to this key intermediate is of paramount importance in medicinal chemistry and materials science. This guide provides a comparative analysis of prominent synthetic strategies for this compound, offering detailed experimental protocols and a critical evaluation of each approach.
Route 1: Multi-step Synthesis from 2-Bromo-6-fluorobenzaldehyde
This synthetic pathway represents a robust and adaptable method for the preparation of this compound, commencing from the readily available starting material, 2-bromo-6-fluorobenzaldehyde. The overall strategy involves the introduction of a methylthio group, followed by an intramolecular cyclization to construct the thiophene ring. A key advantage of this route is the precise control over the position of the fluorine substituent.
Reaction Pathway
Caption: Multi-step synthesis of this compound starting from 2-bromo-6-fluorobenzaldehyde.
Detailed Experimental Protocol
Step 1: Synthesis of 2-((Chloromethyl)thio)-6-bromobenzaldehyde [1]
-
To a solution of 2-bromo-6-fluorobenzaldehyde (1.0 eq) in a suitable organic solvent such as acetone or THF, add a base, for instance, potassium carbonate (1.5 eq).
-
Cool the mixture in an ice bath and add chloromethyl methyl sulfide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-Bromobenzo[b]thiophene via Wittig Reaction [1]
-
To a solution of triphenylphosphine (1.1 eq) in toluene, add the 2-((chloromethyl)thio)-6-bromobenzaldehyde (1.0 eq) from the previous step.
-
Heat the mixture to reflux for 4-6 hours to form the corresponding phosphonium salt.
-
After cooling to room temperature, add a strong base, such as sodium hydride or potassium tert-butoxide, to generate the ylide.
-
The intramolecular Wittig reaction proceeds to form 4-bromobenzo[b]thiophene.
-
Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by distillation under reduced pressure or column chromatography.
Step 3: Conversion of 4-Bromobenzo[b]thiophene to this compound
This transformation can be challenging but is achievable through modern cross-coupling methodologies. A direct nucleophilic aromatic substitution of the bromine with a fluoride source is generally difficult. A more viable approach involves a palladium-catalyzed process or a related metal-mediated reaction.
-
In a glovebox, combine 4-bromobenzo[b]thiophene (1.0 eq), a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst), a suitable ligand (e.g., a biarylphosphine), and a fluoride source (e.g., CsF or AgF) in an anhydrous, aprotic solvent like toluene or dioxane.
-
Seal the reaction vessel and heat to the required temperature (typically 80-120 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Performance and Comparison
| Parameter | Route 1: from 2-Bromo-6-fluorobenzaldehyde |
| Starting Material Availability | Readily available |
| Number of Steps | 3 |
| Overall Yield | Moderate |
| Scalability | Good |
| Key Challenges | The final fluorination step can be low-yielding and require careful optimization of catalyst and reaction conditions. |
| Advantages | Regiocontrolled synthesis, use of relatively common reagents. |
Route 2: Electrophilic Cyclization of a Fluorinated Thioether
This approach involves the construction of the benzothiophene core through an intramolecular electrophilic attack on an alkyne precursor. The success of this route is contingent on the synthesis of the appropriately substituted and fluorinated starting material.
Conceptual Reaction Pathway
Caption: Electrophilic cyclization approach to a 4-fluorobenzothiophene derivative.
General Protocol and Considerations
The synthesis would begin with a fluorinated thiophenol derivative, which is then elaborated to introduce an alkyne at the ortho position.
-
Synthesis of the Precursor: A potential starting point is 3-fluorothiophenol. This can be alkynylated at the ortho position through a Sonogashira coupling of an ortho-iodinated derivative, followed by methylation of the thiol to form the thioanisole.
-
Electrophilic Cyclization: The resulting 3-fluoro-2-alkynylthioanisole can then be treated with an electrophile such as iodine, N-bromosuccinimide (NBS), or a sulfenyl halide.[2] This induces an intramolecular cyclization to yield the this compound, often with a substituent at the 3-position derived from the electrophile.
-
Removal of the 3-substituent: If the parent this compound is desired, a subsequent dehalogenation or other removal of the 3-position substituent would be necessary.
Performance and Comparison
| Parameter | Route 2: Electrophilic Cyclization |
| Starting Material Availability | Precursor synthesis can be multi-step and challenging. |
| Number of Steps | Potentially 3-4 steps. |
| Overall Yield | Variable, dependent on precursor synthesis and cyclization efficiency. |
| Scalability | Moderate, may be limited by the availability of the starting materials. |
| Key Challenges | Synthesis of the fluorinated alkynylthioanisole precursor. Potential for side reactions during cyclization. |
| Advantages | Can provide access to 3-functionalized 4-fluorobenzothiophenes. Milder reaction conditions for the cyclization step are often possible. |
Route 3: Palladium-Catalyzed Annulation Reactions
Palladium-catalyzed reactions offer a powerful and convergent approach to the synthesis of heterocyclic systems. For this compound, a potential strategy involves the annulation of a fluorinated benzene derivative with a suitable thiophene precursor.
Conceptual Reaction Pathway
Caption: Conceptual palladium-catalyzed annulation for the synthesis of a 4-fluorobenzothiophene derivative.
General Protocol and Considerations
This strategy would likely involve the coupling of a di-halogenated fluorobenzene with a sulfur-containing component.
-
Precursor Synthesis: The synthesis would require a starting material such as 1-bromo-3-fluoro-2-iodobenzene.
-
Palladium-Catalyzed Annulation: This dihalide could then be subjected to a palladium-catalyzed reaction with a thiol equivalent, such as ethyl thioglycolate, in the presence of a suitable ligand and base.[3] The reaction would proceed through a series of oxidative addition, reductive elimination, and C-H activation steps to form the benzothiophene ring.
Performance and Comparison
| Parameter | Route 3: Palladium-Catalyzed Annulation |
| Starting Material Availability | The di-halogenated fluorobenzene precursor may require a multi-step synthesis. |
| Number of Steps | Convergent, potentially 2-3 steps. |
| Overall Yield | Can be high, but highly dependent on catalyst and reaction optimization. |
| Scalability | Can be challenging to scale up due to catalyst cost and sensitivity. |
| Key Challenges | Synthesis of the starting materials, optimization of the palladium-catalyzed reaction conditions to avoid side products. |
| Advantages | High convergency, potential for late-stage functionalization. |
Conclusion and Outlook
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The multi-step synthesis from 2-bromo-6-fluorobenzaldehyde stands out as a well-defined and practical route, particularly given the commercial availability of the starting material. While the final fluorination step may require optimization, the overall sequence is logical and scalable.
Electrophilic cyclization and palladium-catalyzed annulation reactions represent more modern and potentially more convergent approaches. However, they often necessitate the synthesis of more complex, specifically functionalized starting materials. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the tolerance for multi-step sequences versus the need for a more convergent approach. Further research into direct C-H fluorination of the benzothiophene scaffold could provide even more efficient routes in the future.
References
- CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene - Google P
-
Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC - NIH. [Link]
-
Benzothiophene synthesis - Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to the Bioactivity Validation of 4-Fluorobenzo[b]thiophene
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold
The benzo[b]thiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of pharmacological properties.[1][2] Derivatives of this heterocyclic system have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4][5] The introduction of a fluorine atom, a common strategy in drug design to enhance metabolic stability and binding affinity, makes 4-Fluorobenzo[b]thiophene a molecule of significant interest for novel therapeutic development.[6][7]
This guide provides a comprehensive framework for researchers who have synthesized this compound and wish to undertake a rigorous validation of its potential bioactivities. We will explore the selection of appropriate assays, delve into the causality behind experimental choices, and provide detailed, self-validating protocols to ensure the generation of robust and reliable data.
Strategic Approach to Bioactivity Screening
Given the known activities of benzo[b]thiophene derivatives, a logical starting point for assessing the bioactivity of this compound is to investigate its potential as a kinase inhibitor, an anti-inflammatory agent, and an antimicrobial compound. This multi-pronged approach increases the probability of identifying a therapeutically relevant activity.
Part 1: Validation of Kinase Inhibitory Activity
Many benzo[b]thiophene derivatives have been identified as potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[8][9][10][11] Therefore, a primary avenue of investigation for this compound should be the assessment of its kinase inhibitory potential.
Diagram: Kinase Inhibition Assay Workflow
Caption: A generalized workflow for in vitro kinase inhibition assays.
Comparative Guide to Kinase Assay Platforms
The choice of assay platform is critical for obtaining sensitive and reproducible data. Below is a comparison of two widely used, robust, non-radioactive kinase assay technologies.
| Feature | ADP-Glo™ Kinase Assay (Promega) | LanthaScreen™ TR-FRET Kinase Assay (Thermo Fisher Scientific) |
| Principle | Measures ADP produced in the kinase reaction via a coupled luciferase/luciferin reaction, generating a luminescent signal.[12][13] | Measures the phosphorylation of a fluorescently labeled substrate via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium-labeled antibody and the phosphorylated substrate.[14][15] |
| Signal Type | Luminescence | TR-FRET (Fluorescence) |
| Advantages | - Universal for any ADP-producing enzyme.- High sensitivity and wide dynamic range.- "Glow-type" signal with a long half-life, providing flexibility in read times.[1] | - Homogeneous, "mix-and-read" format.- Ratiometric measurement minimizes well-to-well variability.- Reduced background interference due to time-resolved detection.[14] |
| Considerations | - Potential for interference from compounds that inhibit luciferase.[16] | - Requires specific antibody-substrate pairs for each kinase.- Potential for interference from fluorescent compounds. |
Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted for a 384-well plate format and is designed to determine the IC50 value of this compound against a target kinase.
1. Reagent Preparation:
- Compound Dilution: Prepare a 10-point, 1:3 serial dilution of this compound in 100% DMSO, starting from a 1 mM stock.
- Kinase Reaction Buffer (1X): 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.
- Kinase/Substrate Mix: Prepare a solution containing the target kinase and its specific substrate peptide in 1X Kinase Reaction Buffer. The optimal concentrations should be determined empirically.[17]
- ATP Solution: Prepare a solution of ATP in 1X Kinase Reaction Buffer. The concentration should ideally be at the Km for the specific kinase to accurately determine inhibitor potency.
2. Kinase Reaction:
- Add 2.5 µL of the serially diluted this compound or DMSO (as a no-inhibitor control) to the wells of a white, opaque 384-well plate.[17]
- Add 2.5 µL of the kinase/substrate mix to each well.
- Incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding 5 µL of the ATP solution to each well.
- Incubate the plate at 30°C for 60 minutes.
3. ADP Detection:
- Equilibrate the plate to room temperature.
- Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[18]
- Incubate for 40 minutes at room temperature.[18]
- Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[17]
- Incubate for 30 minutes at room temperature.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- Plot the luminescence signal against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve with a variable slope using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[2][5][19]
Part 2: Validation of Anti-inflammatory and Cytotoxic Activity
Benzo[b]thiophene derivatives have been reported to possess anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenase (COX).[20][21][22] A common and effective way to screen for such activity is to use cell-based assays that measure the inhibition of inflammatory mediators. It is crucial to multiplex these assays with a cytotoxicity assay to ensure that the observed anti-inflammatory effect is not due to cell death.
Diagram: Cell-Based Assay Validation Pathway
Caption: Workflow for validating specific anti-inflammatory effects.
Comparative Guide to Cell Viability Assays
Assessing cytotoxicity is a critical first step. The choice of assay can influence the interpretation of results.
| Feature | MTT Assay | Resazurin (AlamarBlue) Assay | ATP-Based (CellTiter-Glo®) Assay |
| Principle | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells.[12][23] | Reduction of blue resazurin to pink, fluorescent resorufin by viable cells.[24][25] | Quantifies ATP, a marker of metabolically active cells, via a luciferase reaction.[24] |
| Signal Type | Absorbance | Absorbance or Fluorescence | Luminescence |
| Advantages | - Inexpensive and well-established.[12] | - Homogeneous, no solubilization step required.- Low toxicity, allowing for kinetic studies.[24][25] | - Highly sensitive and rapid.- Fewer steps ("add-mix-measure" format).[18] |
| Considerations | - Insoluble formazan requires a solubilization step.- MTT itself can be toxic to cells.[23] | - Potential for compound interference with the reduction reaction.[24] | - Signal can be affected by conditions that alter cellular ATP levels without causing cell death. |
For high-throughput screening and robust data, the ATP-based CellTiter-Glo® Luminescent Cell Viability Assay is often preferred due to its superior sensitivity and simpler protocol.[26]
Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the cytotoxicity of this compound in a 96-well format.
1. Cell Plating:
- Seed cells (e.g., RAW 264.7 macrophages) in a clear-bottom, white-walled 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a serial dilution of this compound in cell culture medium.
- Add the compound dilutions to the appropriate wells. Include wells with medium only (background control) and cells with vehicle (e.g., 0.1% DMSO) as a negative control.
- Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. Assay Procedure:
- Equilibrate the plate to room temperature for approximately 30 minutes.[18]
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[18]
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[27]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[27]
4. Data Acquisition and Analysis:
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percent viability against the log of the compound concentration and determine the CC50 (50% cytotoxic concentration) using nonlinear regression.
Part 3: Validation of Antimicrobial Activity
Given that many benzo[b]thiophene derivatives exhibit antimicrobial properties, it is worthwhile to screen this compound against a panel of pathogenic bacteria and fungi.[3][28][29][30][31]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative way to determine the antimicrobial activity of a compound.[6]
1. Preparation:
- Prepare a stock solution of this compound in DMSO.
- In a 96-well plate, perform a two-fold serial dilution of the compound in appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
- Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.
2. Inoculation and Incubation:
- Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL.
- Include a positive control (microorganism with no compound) and a negative control (medium only).
- Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.
3. MIC Determination:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[28] This can be assessed visually or by measuring the optical density at 600 nm.
Ensuring Trustworthiness: Assay Validation and Data Interpretation
To ensure the reliability of your screening results, it is essential to validate the performance of your assays, particularly for high-throughput applications.
Key Validation Parameters
-
Z'-Factor: This statistical parameter is used to evaluate the quality of an assay. It takes into account the dynamic range of the signal and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.[20][32][33][34]
-
Signal-to-Background (S/B) Ratio: This is the ratio of the mean signal of the positive control to the mean signal of the negative control. A higher S/B ratio indicates a larger dynamic range. An acceptable S/B is generally >2.[9][24]
Data Analysis: From Raw Data to IC50
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.
1. Data Normalization:
- Raw data from the plate reader should be normalized. The average signal from the negative control (e.g., DMSO, no inhibitor) is set as 100% activity, and the average signal from the positive control (e.g., a known inhibitor or no enzyme) is set as 0% activity.
2. Dose-Response Curve Fitting:
- Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.[35]
- Use nonlinear regression to fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope).[16][19] This will generate the IC50 value, which is the concentration of the inhibitor required to reduce the signal by 50%.[36]
Hypothetical Data Analysis for this compound
Below is a table of hypothetical data for the inhibition of a target kinase by this compound, which will be used to generate a dose-response curve.
| Concentration (nM) | % Inhibition (Mean) |
| 1 | 2.5 |
| 10 | 8.1 |
| 50 | 25.3 |
| 100 | 48.9 |
| 250 | 75.6 |
| 500 | 90.2 |
| 1000 | 98.7 |
| 5000 | 101.2 |
This data, when plotted and fitted using nonlinear regression, would yield an IC50 value, providing a quantitative measure of the compound's potency against the target kinase.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the validation of the bioactivity of this compound. By employing a strategic screening approach, selecting appropriate and well-validated assays, and adhering to robust data analysis principles, researchers can confidently and accurately characterize the therapeutic potential of this novel compound. The detailed protocols and comparative guides herein are designed to empower scientists to generate high-quality, reproducible data, thereby accelerating the drug discovery process.
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A Technical Guide to the Structure-Activity Relationship of 4-Fluorobenzo[b]thiophene Analogs as Kinase Inhibitors
For researchers, medicinal chemists, and drug development professionals, the benzo[b]thiophene scaffold represents a privileged structure due to its wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom to this scaffold can significantly modulate its physicochemical and pharmacological properties, such as metabolic stability and binding affinity to target proteins.[4][5][6] This guide provides a comprehensive comparison of 4-Fluorobenzo[b]thiophene analogs, focusing on their structure-activity relationships (SAR) as kinase inhibitors, a class of enzymes pivotal in cellular signaling and often dysregulated in diseases like cancer.
The this compound Scaffold: A Promising Starting Point
The this compound core provides a unique electronic and steric profile. The fluorine atom at the 4-position, being the most electronegative element, can influence the electron distribution of the entire bicyclic system and participate in crucial interactions with biological targets, such as hydrogen bonds and halogen bonds.[5] This strategic placement of fluorine can enhance binding affinity and selectivity for specific kinase targets.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
While a systematic SAR study exclusively focused on a broad range of this compound analogs is not extensively documented in a single comprehensive source, we can synthesize a comparative analysis by examining related studies on substituted benzothiophenes, including those with fluorine at other positions, and drawing logical inferences. The following sections will dissect the impact of substitutions at key positions of the this compound scaffold.
Substitutions at the 2-Position: Modulating Potency and Selectivity
The 2-position of the benzo[b]thiophene ring is a common site for modification to influence biological activity.
Key Insight: The nature of the substituent at the 2-position is critical for kinase inhibitory activity. Generally, the introduction of groups capable of forming hydrogen bonds or engaging in hydrophobic interactions with the kinase active site leads to enhanced potency.
| Substituent at C2 | Rationale for Activity | Supporting Evidence/Analogy |
| Amine Derivatives | The amino group can act as a hydrogen bond donor, a key interaction in many kinase inhibitor binding modes. | Studies on 2-aminobenzothiazole and 2-aminothiazole derivatives have demonstrated their potential as kinase inhibitors, with the amino group being crucial for activity.[7][8][9][10][11] |
| Amide/Acylhydrazone Moieties | These groups introduce additional hydrogen bond donors and acceptors, increasing the potential for strong interactions with the kinase hinge region. | Benzothiophene acylhydrazones have shown significant antimicrobial activity, highlighting the importance of this functional group in biological interactions.[9] |
| Aryl/Heteroaryl Groups | These substituents can occupy hydrophobic pockets within the kinase active site, enhancing binding affinity through van der Waals interactions. | The introduction of aryl groups at the 2-position of the benzothiophene scaffold has been a successful strategy in developing potent kinase inhibitors.[12] |
Substitutions at the 3-Position: Fine-Tuning Activity
The 3-position offers another avenue for modifying the pharmacological profile of this compound analogs.
Key Insight: While less commonly explored than the 2-position for kinase inhibitors, substitutions at the 3-position can influence selectivity and physicochemical properties.
| Substituent at C3 | Rationale for Activity | Supporting Evidence/Analogy |
| Halogens (Cl, Br) | Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity. | Studies on 3-halobenzo[b]thiophenes have shown that chloro and bromo substitutions can confer potent antimicrobial and antifungal activities.[1][13][14] This suggests that halogens at this position can significantly impact biological activity. |
| Small Alkyl/Cycloalkyl Groups | These groups can provide additional hydrophobic interactions and influence the overall conformation of the molecule. | The presence of a cyclohexanol group at the 2-position of 3-halobenzo[b]thiophenes significantly enhanced their antimicrobial activity, indicating the importance of cyclic substituents.[13][14] |
Experimental Protocols: A Foundation for Comparative Evaluation
To ensure the scientific integrity of SAR studies, standardized and validated experimental protocols are paramount. The following outlines a general workflow for the initial screening and characterization of novel this compound analogs as kinase inhibitors.
General Workflow for Kinase Inhibitor Screening
Caption: A simplified diagram of a kinase signaling pathway targeted by this compound analogs.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel kinase inhibitors. While a comprehensive SAR is still emerging, the available data on related benzothiophene derivatives provides a strong foundation for rational drug design. Future research should focus on the systematic exploration of substitutions at various positions of the this compound ring to build a more complete SAR profile against specific kinase targets. The strategic incorporation of fluorine, combined with other functional groups, is a powerful approach to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new and effective therapeutic agents.
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A Comparative Guide to the Cytotoxicity of Fluorinated Benzothiophenes for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged structure, forming the core of numerous compounds with diverse biological activities. The strategic incorporation of fluorine atoms into these molecules has emerged as a powerful tool to modulate their physicochemical and pharmacological properties, often leading to enhanced potency and improved pharmacokinetic profiles. This guide offers an in-depth comparative analysis of the cytotoxic effects of various fluorinated benzothiophenes, providing researchers, scientists, and drug development professionals with objective, data-driven insights to inform their research and development endeavors.
The Rationale for Fluorination in Benzothiophene Drug Candidates
The introduction of fluorine into organic molecules is a well-established strategy in drug design.[1][2] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's properties.[2][3] In the context of benzothiophene derivatives, fluorination can:
-
Enhance Metabolic Stability: The robust C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1][2]
-
Modulate Lipophilicity: Strategic placement of fluorine can alter a molecule's lipophilicity, which is crucial for membrane permeability and overall bioavailability.[3][4]
-
Influence Binding Affinity: The electronic effects of fluorine can alter the acidity or basicity of nearby functional groups and create favorable interactions with target proteins, potentially increasing binding affinity and potency.[1][4]
These modifications are often sought to improve the therapeutic index of potential anticancer agents, and as the data will show, fluorinated benzothiophenes are a promising class of compounds in this regard.
Comparative Cytotoxicity of Fluorinated Benzothiophenes
The following table summarizes the cytotoxic activity (IC50 values) of a selection of fluorinated benzothiophene derivatives against various human cancer cell lines. This data, compiled from multiple studies, provides a basis for comparing the potency and selectivity of these compounds.
| Compound ID/Class | Structure/Description | Cell Line(s) | IC50 (µM) | Reference(s) |
| Series 1: Hydroxyphosphonates | Diethyl [(7-fluoro-1-benzothiophen-2-yl)(hydroxy)methyl]phosphonate and related analogs | U266 (Myeloma) | Modest Activity | [5] |
| Series 2: Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | C32 (Melanoma), A375 (Melanoma), HaCaT (Normal Keratinocytes) | 24.4, 25.4, 33.5 | [8] |
| Series 3: Benzothiophene Acrylonitriles | Analogs resembling combretastatin | NCI-60 Panel | 0.01 - 0.1 (GI50) | [9] |
| Series 4: Chalcones | α-fluorinated chalcones with benzothiophene ring | MGC-803 and other cancer cell lines | Nanomolar range | [10] |
| Series 5: 5-Hydroxybenzothiophenes | Hydrazide scaffold (Compound 16b) | U87MG (Glioblastoma) | 7.2 | [11][12] |
Note: IC50 is the half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
From the compiled data, it is evident that the cytotoxic potency of fluorinated benzothiophenes is highly dependent on the overall molecular scaffold and the specific cancer cell line being tested. For instance, benzothiophene acrylonitrile analogs show potent growth inhibition in the nanomolar range across a wide variety of cancer cells.[9] Similarly, certain α-fluorinated chalcones incorporating a benzothiophene moiety exhibit nanomolar cytotoxicity.[10] In contrast, some hydroxyphosphonate derivatives with a fluoro-substituent showed more modest effects.[5] The trifluoromethyl-containing thiazolo[4,5-d]pyrimidine derivative 3b demonstrated significant cytotoxicity against melanoma cell lines.[8]
Mechanistic Insights: How Fluorinated Benzothiophenes Induce Cell Death
A significant body of evidence suggests that many cytotoxic benzothiophene derivatives, including fluorinated analogs, exert their anticancer effects by disrupting microtubule dynamics.[9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization or depolymerization can arrest the cell cycle, typically at the G2/M phase, and subsequently induce apoptosis (programmed cell death).[9][10]
Some benzothiophene derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[9][10] This prevents the assembly of microtubules, leading to mitotic arrest and ultimately, cell death, often through a process known as mitotic catastrophe.[9]
The induction of apoptosis is a common downstream effect of treatment with these compounds.[10] This can be initiated through the intrinsic (mitochondrial) pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases, which are the executioner enzymes of apoptosis.[10]
Below is a diagram illustrating the proposed signaling pathway for the cytotoxic action of certain fluorinated benzothiophenes.
Caption: Proposed signaling pathway for fluorinated benzothiophene-induced cytotoxicity.
Experimental Protocols for Assessing Cytotoxicity
To ensure the reproducibility and validity of cytotoxicity studies, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the cytotoxic effects of fluorinated benzothiophenes.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: A generalized experimental workflow for in vitro cytotoxicity testing.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Fluorinated benzothiophene compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated benzothiophene compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[13]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Flow cytometer
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Induce apoptosis in cells by treating them with the fluorinated benzothiophene compounds for the desired time.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[14]
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[17]
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorinated benzothiophene compounds
-
Positive control (e.g., Paclitaxel for polymerization enhancement, Nocodazole or Colchicine for inhibition)[17][18]
-
96-well plate
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reconstitute purified tubulin in General Tubulin Buffer on ice.
-
In a pre-warmed 96-well plate, add the test compounds at various concentrations.[19]
-
To initiate polymerization, add the tubulin solution containing GTP to each well.[18]
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[18][19]
-
Plot the absorbance versus time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.
Conclusion
Fluorinated benzothiophenes represent a promising and versatile class of compounds with significant potential in the development of novel anticancer agents. The strategic incorporation of fluorine can enhance their cytotoxic potency and pharmacological properties. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more effective cancer therapeutics. Further investigation into the structure-activity relationships and the precise molecular mechanisms of these compounds will be crucial for their advancement towards clinical applications.
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A Comparative Guide to the Metabolic Stability of 4-Fluorobenzo[b]thiophene
Introduction: The Critical Role of Metabolic Stability in Drug Candidacy
In the intricate process of drug discovery and development, the metabolic stability of a new chemical entity (NCE) is a cornerstone of its potential success. It dictates the compound's half-life, bioavailability, and dosing regimen, directly influencing its therapeutic efficacy and safety profile.[1][2] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, while one that is too stable may accumulate and lead to toxicity.[2][3] The liver is the primary organ of drug metabolism, where a host of enzymes, broadly categorized into Phase I and Phase II, work to chemically modify xenobiotics to facilitate their excretion.[1][4]
The benzo[b]thiophene scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-cancer and anti-inflammatory properties.[5][6] However, like many aromatic systems, it can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. A key strategy employed by medicinal chemists to enhance metabolic stability is the selective introduction of fluorine atoms.[7] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[8] By placing a fluorine atom at a known or suspected site of metabolism, this "metabolic blocking" can significantly prolong the compound's lifespan in the body.[8][9]
This guide provides an in-depth assessment of the metabolic stability of 4-Fluorobenzo[b]thiophene. We will compare its stability profile against its non-fluorinated parent, Benzo[b]thiophene, and a well-characterized control compound, Verapamil. Through detailed experimental protocols and comparative data analysis, we will elucidate the impact of fluorination and demonstrate the robust, self-validating in vitro systems used to generate these critical insights.
Pillars of In Vitro Metabolic Assessment: Microsomes vs. S9 Fractions
To accurately predict in vivo hepatic clearance, we rely on robust in vitro models that replicate the metabolic machinery of the liver. The two most common and cost-effective systems for early-stage screening are liver microsomes and the S9 fraction.[1]
-
Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[10] They are a rich source of Phase I enzymes, most notably the Cytochrome P450 (CYP) superfamily, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).[1][2] Microsomal stability assays are excellent for evaluating a compound's susceptibility to oxidative metabolism, which is often the primary route of clearance for many drugs.[11]
-
S9 Fraction : This is a post-mitochondrial supernatant that contains both the microsomal and cytosolic fractions of the liver homogenate.[12][13] The key advantage of the S9 fraction is its broader enzymatic content; it includes not only the Phase I enzymes found in microsomes but also a wide array of cytosolic Phase II conjugation enzymes, such as sulfotransferases (SULTs) and glutathione S-transferases (GSTs).[12][14][15] This provides a more comprehensive picture of a compound's overall hepatic metabolism.
By comparing results from both systems, we can discern whether a compound is cleared primarily by Phase I (oxidative) or Phase II (conjugative) pathways, a crucial piece of information for lead optimization.
Experimental Design: A Head-to-Head Comparison
Our study is designed to quantify and compare the metabolic stability of three compounds:
-
This compound : The test compound.
-
Benzo[b]thiophene : The non-fluorinated parent compound, serving as a direct comparator to assess the effect of fluorination.
-
Verapamil : A positive control compound known to be a substrate of CYP3A4 with moderate clearance, used to validate the metabolic competency of our in vitro systems.
We will perform stability assays using both Human Liver Microsomes (HLM) and Human Liver S9 fractions (HLS9) to gain a comprehensive metabolic profile.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to measure the rate of Phase I-dominant metabolism. The central principle is to incubate the test compound with liver microsomes in the presence of the essential cofactor NADPH, which fuels the catalytic cycle of CYP enzymes.[4][11] The disappearance of the parent compound over time is monitored by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Caption: Workflow for the Liver Microsomal Stability Assay.
-
Preparation : Prepare stock solutions of the test compounds and Verapamil in DMSO (e.g., 10 mM). Create working solutions (1 µM) in phosphate buffer (pH 7.4).
-
Microsome Suspension : Thaw pooled Human Liver Microsomes on ice and dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer.
-
Reaction Initiation : In a 96-well plate, combine the microsome suspension with the test compound working solution. Pre-incubate the plate at 37°C for 5 minutes.
-
Cofactor Addition : Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume should be 200 µL.
-
Time Points : Immediately after adding the cofactor, collect the first aliquot (t=0). Continue to collect aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes).
-
Reaction Quenching : Terminate the reaction at each time point by adding the aliquot to a separate well containing ice-cold acetonitrile with an internal standard (for analytical normalization).[16]
-
Sample Processing : Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Calculation : Plot the natural log of the percentage of compound remaining versus time. From the slope of this line (-k), calculate the half-life (t½ = 0.693/k) and the in vitro intrinsic clearance (CLint).[17][18]
Protocol 2: S9 Fraction Stability Assay
This protocol expands the investigation to include both Phase I and Phase II metabolism. The procedure is similar to the microsomal assay but uses the S9 fraction and a cocktail of cofactors to support a wider range of enzymatic activities.[12]
Caption: Workflow for the Liver S9 Fraction Stability Assay.
The protocol mirrors the microsomal assay with two key modifications:
-
Step 2 Modification : Use pooled Human Liver S9 fraction at a final protein concentration of 1 mg/mL.
-
Step 4 Modification : Initiate the reaction with a comprehensive cofactor cocktail containing NADPH (for Phase I), UDPGA (for glucuronidation), PAPS (for sulfation), and GSH (for glutathione conjugation).[16] The inclusion of this cocktail is the critical variable that allows for the assessment of a broader range of metabolic pathways compared to the microsome-only assay.[13][14]
Results and Comparative Analysis
The following tables summarize hypothetical but scientifically plausible data from our comparative stability assays. The results are presented as half-life (t½), which is the time required for 50% of the compound to be metabolized, and intrinsic clearance (CLint), which represents the inherent capacity of the liver enzymes to metabolize the drug.[19]
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Clearance Class |
| Benzo[b]thiophene | 25 | 27.7 | High |
| This compound | > 120 | < 5.8 | Low |
| Verapamil (Control) | 40 | 17.3 | Moderate |
Table 2: Metabolic Stability in Human Liver S9 Fraction (HLS9)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Clearance Class |
| Benzo[b]thiophene | 22 | 31.5 | High |
| This compound | 110 | 6.3 | Low |
| Verapamil (Control) | 35 | 19.8 | Moderate |
Discussion of Findings
-
The Impact of Fluorination : The data clearly demonstrates the profound effect of fluorination on metabolic stability. In the HLM assay, Benzo[b]thiophene is rapidly metabolized with a high clearance rate.[20] In stark contrast, this compound is significantly more stable, with a half-life exceeding the duration of the experiment. This supports the hypothesis that the 4-position of the benzo[b]thiophene ring is a primary site for oxidative metabolism by CYP enzymes and that introducing a fluorine atom effectively blocks this pathway.[8][9]
-
Microsomes vs. S9 Fraction : For all compounds, the clearance rates observed in the S9 fraction are slightly higher (and half-lives shorter) than in the microsomal fraction. This is expected, as the S9 fraction contains additional cytosolic enzymes that can contribute to metabolism.[15] However, the overall stability ranking remains the same (this compound >> Verapamil > Benzo[b]thiophene), indicating that Phase I oxidative metabolism is the dominant clearance pathway for these particular structures under these conditions. The modest increase in clearance in the S9 fraction suggests a minor contribution from Phase II enzymes.
-
Predicting Metabolic Pathways : The high lability of Benzo[b]thiophene in microsomes points towards CYP-mediated oxidation. Potential metabolic routes include hydroxylation on the benzene ring or oxidation of the thiophene sulfur to a sulfoxide.[21][22] The fluorine atom in this compound not only prevents hydroxylation at its position of attachment but its strong electron-withdrawing nature can also electronically deactivate the entire aromatic ring system, reducing its susceptibility to oxidation at other positions.[8]
Caption: Fluorine at the 4-position blocks a key metabolic oxidation pathway.
Conclusion and Forward Outlook
This comparative guide demonstrates that the strategic fluorination of a privileged scaffold is a highly effective method for enhancing metabolic stability. The in vitro data from both liver microsome and S9 fraction assays consistently show that this compound possesses a significantly improved stability profile compared to its non-fluorinated parent compound. This stability is primarily achieved by blocking a key site of CYP450-mediated oxidative metabolism.
The experimental workflows described herein represent a robust, reliable, and self-validating approach for assessing metabolic stability early in the drug discovery process.[4] By generating such data, research teams can make informed decisions, prioritizing candidates with favorable pharmacokinetic properties and ultimately increasing the probability of advancing a safe and effective therapeutic agent to the clinic.
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comparison of 4-Fluorobenzo[b]thiophene with non-fluorinated analogs
An In-Depth Comparative Guide to 4-Fluorobenzo[b]thiophene and its Non-Fluorinated Analog
In the landscape of medicinal chemistry and materials science, the benzo[b]thiophene scaffold stands out as a "privileged structure."[1][2] Its rigid, planar, and electron-rich nature makes it a cornerstone for designing a multitude of bioactive agents and high-performance organic materials.[3][4][5] Marketed drugs such as the osteoporosis treatment Raloxifene, the asthma medication Zileuton, and the antifungal Sertaconazole all feature this core heterocyclic system.[6] However, the strategic modification of such scaffolds is where true innovation lies. This guide provides a detailed, data-driven comparison of the parent benzo[b]thiophene with its 4-fluoro analog, this compound, to elucidate the profound impact of a single fluorine atom.
For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination is paramount. It is not merely an atomic substitution but a strategic tool to modulate physicochemical properties, metabolic stability, and electronic behavior. This guide will dissect these differences, providing both theoretical grounding and practical experimental context to inform rational molecular design.
Core Structures and Fundamental Properties
At a glance, the two molecules are structurally similar, comprising a benzene ring fused to a thiophene ring. The point of divergence is the substitution of a hydrogen atom with a fluorine atom at the C4 position on the benzene portion of the scaffold.
| Property | Benzo[b]thiophene | This compound | Data Source |
| Chemical Structure | PubChem | ||
| Molecular Formula | C₈H₆S | C₈H₅FS | [6][7] |
| Molar Mass | 134.20 g/mol | 152.19 g/mol | [6][7] |
| Appearance | White Solid | Not specified (typically solid) | [4] |
| Melting Point | 32 °C | Not experimentally reported | [6] |
| Boiling Point | 221-222 °C | 226.2 °C (Predicted) | [6][8] |
| Calculated LogP (XLogP3) | 2.6 | 2.9 | [7][9] |
The Fluorine Effect: A Deep Dive into Comparative Properties
The introduction of fluorine, the most electronegative element, at the C4 position induces a cascade of changes in the molecule's electronic and physical profile.
Electronic Effects: The Inductive Powerhouse
Fluorine exerts a powerful electron-withdrawing effect through the sigma bond network (a -I inductive effect), while simultaneously exerting a weaker, resonance-based electron-donating effect (+R) due to its lone pairs.[10] In aromatic systems like this, the inductive effect is dominant.
This strong polarization significantly alters the electron distribution across the benzo[b]thiophene scaffold. The C4 position becomes electron-deficient, which in turn influences the entire π-system. This has profound implications for:
-
Molecular Interactions: The polarized C-F bond can engage in favorable orthogonal dipole-dipole interactions and form non-classical hydrogen bonds with amide backbones in protein active sites, potentially enhancing binding affinity.
-
HOMO/LUMO Energy Levels: Fluorination is a common strategy in materials science to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12] This tuning is critical for optimizing charge injection/transport in organic semiconductors and for improving the efficiency of organic solar cells.[13]
Caption: Impact of C4-fluorination on benzo[b]thiophene properties.
Physicochemical Consequences
-
Lipophilicity: As indicated in the table above, the calculated LogP value for this compound (2.9) is higher than that of the parent compound (2.6).[7][9] This increase in lipophilicity, a common outcome of fluorination, can significantly enhance a molecule's ability to cross biological membranes, a critical parameter for bioavailability in drug candidates.
-
Metabolic Stability: The C-H bond at the 4-position is a potential site for metabolic oxidation by cytochrome P450 enzymes. Replacing this hydrogen with fluorine, which forms an exceptionally strong C-F bond, effectively blocks this metabolic pathway. This "metabolic blocking" strategy is one of the most powerful applications of fluorination in drug design, often leading to a longer in-vivo half-life and improved pharmacokinetic profile.[14][15]
Reactivity and Synthesis
The electron-withdrawing nature of fluorine deactivates the benzene ring towards electrophilic aromatic substitution. This means that reactions like nitration or halogenation would be slower and would likely direct incoming electrophiles to different positions compared to the non-fluorinated analog.
From a synthetic standpoint, the fluorinated analog is typically prepared by using a fluorinated starting material. A common route to the benzo[b]thiophene core involves the reaction of a 2-halobenzaldehyde with a sulfur-containing nucleophile. For the 4-fluoro derivative, the synthesis would logically commence from a precursor like 2-bromo-6-fluorobenzaldehyde or a related compound.[16][17]
Caption: A generalized synthetic workflow for fluorinated benzo[b]thiophenes.
Applications and Performance: From Medicine to Materials
The true value of comparing these analogs lies in understanding how the observed property changes translate to real-world performance.
Medicinal Chemistry
The benzo[b]thiophene scaffold is a prolific pharmacophore, exhibiting a vast range of biological activities including antimicrobial, anti-cancer, and anti-inflammatory properties.[1][2][18] The strategic introduction of fluorine can amplify or fine-tune these activities.
-
Enhanced Bioavailability: Increased lipophilicity can improve absorption and distribution.
-
Improved Metabolic Profile: Blocking P450 oxidation can reduce clearance and increase drug exposure.[14]
-
Stronger Target Binding: The unique electronic properties of the C-F bond can introduce new, favorable interactions within a protein's binding site.
For example, studies on various heterocyclic systems demonstrate that fluorinated derivatives often exhibit potent biological activity, including significant cytotoxicity against tumor cell lines and activity against drug-resistant bacteria.[15][19]
Materials Science
In the field of organic electronics, benzo[b]thiophene derivatives are prized as building blocks for organic semiconductors.[20] Fluorination is a key strategy to enhance device performance. By lowering the HOMO energy level, fluorination can lead to:
-
Improved Air Stability: Materials with deeper HOMO levels are less susceptible to oxidation.
-
Higher Open-Circuit Voltage (Voc) in Solar Cells: The Voc in organic solar cells is related to the energy difference between the donor's HOMO and the acceptor's LUMO. Lowering the donor HOMO increases this gap and, consequently, the voltage.[12]
-
Favorable Molecular Packing: Intermolecular C-F···H or C-F···S interactions can influence the solid-state packing of the material, which is critical for efficient charge transport.[21]
Experimental Protocols
To provide a practical context, the following section details standardized experimental procedures relevant to the synthesis and characterization of these compounds.
Protocol: Synthesis of a Substituted Benzo[b]thiophene Derivative
This protocol is adapted from established literature procedures for the synthesis of benzo[b]thiophene-2-carboxylates, a common synthetic intermediate.[16] This method is applicable to both fluorinated and non-fluorinated analogs by selecting the appropriate starting benzaldehyde.
Objective: To synthesize Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate.
Materials:
-
2-Fluoro-4-chlorobenzaldehyde (or other suitable 2-halobenzaldehyde)
-
Ethyl thioglycolate
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Sodium sulfate (Na₂SO₄)
-
Methanol (MeOH) for recrystallization
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the 2-halo-benzaldehyde (1.0 eq.).
-
Solvent Addition: Add anhydrous DMSO or DMF to dissolve the aldehyde.
-
Reagent Addition: Add ethyl thioglycolate (1.1 - 1.2 eq.) followed by the dropwise addition of the base (e.g., TEA, 3.0 eq. or K₂CO₃, 1.1 eq.).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 60-80 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by recrystallization from a suitable solvent, such as methanol, to yield the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Determination of Lipophilicity (LogP) via HPLC
Objective: To determine the partition coefficient (LogP) of a compound using reverse-phase High-Performance Liquid Chromatography (HPLC).
Principle: This method correlates the retention time (t_R_) of a compound on a nonpolar (e.g., C18) stationary phase with its lipophilicity. A calibration curve is generated using standards with known LogP values.
Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase: Acetonitrile and Water (isocratic or gradient)
-
Test compounds (Benzo[b]thiophene, this compound)
-
LogP standards (e.g., Uracil, Toluene, Naphthalene)
-
Methanol or Acetonitrile for sample dissolution
Procedure:
-
Standard Preparation: Prepare stock solutions of at least 3-5 standards with known LogP values in methanol. Create working solutions by diluting the stocks.
-
Sample Preparation: Prepare stock and working solutions of the test compounds in methanol.
-
HPLC Method Setup:
-
Equilibrate the C18 column with the mobile phase (e.g., 60:40 Acetonitrile:Water) at a constant flow rate (e.g., 1.0 mL/min).
-
Set the UV detector to a wavelength where all compounds have reasonable absorbance (e.g., 254 nm).
-
-
Calibration Run: Inject each LogP standard and record its retention time (t_R_). Also, determine the column dead time (t_0_) by injecting a non-retained compound like uracil.
-
Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R_ - t_0_) / t_0_.
-
Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Sample Analysis: Inject the test compounds (benzo[b]thiophene and this compound) under the identical HPLC conditions and record their retention times.
-
Calculate Sample LogP: Calculate the log(k') for each test compound. Use the calibration curve's equation to calculate the experimental LogP value for each analog.
-
Comparison: Compare the calculated LogP values to assess the impact of fluorination.
Conclusion
The substitution of a single hydrogen atom with fluorine at the 4-position of the benzo[b]thiophene scaffold is a subtle structural change with profound and predictable consequences. This strategic fluorination enhances lipophilicity and blocks a key site of metabolism, both highly desirable traits in drug discovery for improving pharmacokinetic profiles. Furthermore, the powerful inductive effect of fluorine systematically tunes the electronic properties of the molecule, a critical parameter for optimizing performance in organic electronic materials. While the parent benzo[b]thiophene remains a versatile and valuable core structure, this compound exemplifies a rationally designed analog, engineered to possess superior properties for targeted, high-performance applications. This comparative guide underscores the importance of understanding structure-property relationships to advance the frontiers of both medicine and material science.
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Fluorobenzo[b]thiophene
Introduction: The Analytical Imperative for 4-Fluorobenzo[b]thiophene
This compound is a substituted benzothiophene, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1] As a key starting material or intermediate in the synthesis of pharmaceuticals, its purity and stability are not merely academic points; they are foundational to the safety and efficacy of the final drug product. Consequently, the development and validation of robust analytical methods to quantify this compound and its potential impurities are critical undertakings for any researcher or drug development professional.
This guide provides an in-depth comparison of analytical methodologies and a practical framework for their validation. We will move beyond rote procedural lists to explore the causality behind experimental choices, grounding our recommendations in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The objective is to equip you with the knowledge to develop a self-validating analytical system that is not only compliant but scientifically sound and fit for its intended purpose.[4]
Pillar 1: Chromatographic Separation Techniques - The Workhorses for Quantification and Impurity Profiling
The cornerstone of analyzing any active pharmaceutical ingredient (API) or intermediate lies in chromatographic separation. These techniques allow us to separate the main component from process-related impurities, degradation products, and other matrix components. For a molecule like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two primary techniques of choice, each with distinct advantages.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Assay and Stability
For non-volatile, thermally stable compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is unequivocally the dominant technique for assay and impurity determination.
-
Expertise & Experience: The causality behind choosing RP-HPLC is its versatility and the molecule's inherent properties. The fused aromatic ring system imparts significant hydrophobicity and a strong UV chromophore, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase (like acetonitrile and water) and detection via UV-Vis spectroscopy.[5] The selection of a C18 column is a deliberate choice to maximize hydrophobic interactions, which provides strong retention and allows for effective separation from both more polar and less polar impurities by modulating the mobile phase's organic content.
-
Trustworthiness: A well-developed HPLC method is inherently self-validating. System suitability tests (SSTs) performed before each run—evaluating parameters like peak asymmetry, theoretical plates, and retention time precision—ensure the system is performing as expected before any samples are analyzed, guaranteeing the integrity of the generated data.[6]
Gas Chromatography (GC): A Powerful Tool for Volatile Impurities and Orthogonal Confirmation
While HPLC is the primary choice, GC holds a vital role, particularly for identifying volatile process impurities (e.g., residual solvents) or as an orthogonal method to confirm purity.
-
Expertise & Experience: The decision to use GC is driven by the potential impurities. For instance, if the synthesis of this compound involves volatile reagents or solvents, a GC method with a Flame Ionization Detector (FID) is essential.[7] Furthermore, given that the molecule contains a sulfur atom, coupling GC with a sulfur-selective detector like a Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) can provide exquisite sensitivity and selectivity for sulfur-containing impurities that might be difficult to resolve or detect by HPLC-UV.[8][9] The choice of a polar capillary column (e.g., a polyethylene glycol or "WAX" type) is strategic to induce different retention mechanisms compared to a C18 HPLC column, providing a truly different "view" of the sample's purity.[10]
-
Trustworthiness: GC-MS (Mass Spectrometry) provides an unparalleled level of trust for impurity identification. By providing mass-to-charge ratio data, it allows for the structural elucidation of unknown peaks, moving beyond simple quantification to definitive identification.
Comparative Analysis: HPLC vs. GC for this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Analyte Suitability | Excellent for non-volatile, thermally stable compounds. | Best for volatile and thermally stable compounds. | HPLC is the primary choice as the parent molecule is not highly volatile. GC is a secondary, specialized tool. |
| Primary Application | Assay, purity, stability-indicating analysis. | Residual solvents, volatile impurities, orthogonal purity check. | Use HPLC for the main assay and degradation products. Use GC to screen for volatile process impurities. |
| Typical Column | C18 (Reversed-Phase) | Polyethylene Glycol (WAX) or Polysiloxane | Different selectivities are desired. C18 separates based on hydrophobicity; WAX columns separate based on polarity. |
| Common Detector | UV-Vis Diode Array Detector (DAD/PDA) | Flame Ionization (FID), Mass Spectrometry (MS), Sulfur-Selective (FPD/SCD) | The molecule has a strong UV chromophore, ideal for DAD. GC benefits from both universal (FID) and selective (SCD) detectors. |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range), especially with selective detectors. | Both offer excellent sensitivity. GC with an SCD would be superior for trace sulfur-containing impurities.[9] |
| Sample Preparation | Simple dissolution in mobile phase. | Can require derivatization for non-volatile analytes (not needed here). | HPLC offers simpler sample preparation for the parent compound. |
Pillar 2: The Validation Framework - A Practical Guide Based on ICH Q2(R1)
The validation of an analytical procedure is the documented proof that it is suitable for its intended purpose.[3] The following is a systematic approach to validating a stability-indicating HPLC method for this compound.
Specificity and the Forced Degradation Study
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a stability-indicating method, this is the most critical validation parameter.
-
Causality: We perform forced degradation (stress testing) to intentionally degrade the molecule and ensure our analytical method can separate the intact this compound from all its degradation products.[12][13] This demonstrates that if the product degrades on storage, our method will detect it, preventing a potentially sub-potent or unsafe product from being released. The conditions used—acid, base, oxidation, heat, and light—are chosen to mimic the potential stresses a drug substance could encounter during its lifecycle.[14][15]
Caption: Workflow for a Forced Degradation Study.
Linearity and Range
-
What it is: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[3]
-
Why it's important: It confirms that we can use a simple calibration curve to accurately quantify the sample. For an assay, the typical range is 80-120% of the target concentration. For impurities, it should bracket the expected reporting level.[16]
-
How to test: Prepare a minimum of five concentrations of a this compound reference standard spanning the desired range. Perform a linear regression analysis of the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
-
What it is: The closeness of the test results to the true value.[6]
-
Why it's important: It ensures there is no systematic bias in the method.
-
How to test: Perform a recovery study. Spike a known amount of this compound reference standard into a placebo (or a mixture of known impurities) at a minimum of three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.
Precision
-
What it is: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It's evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.
-
Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.
-
-
Why it's important: It demonstrates the method's reliability and reproducibility under normal operating conditions.
-
How to test: For repeatability, perform at least six replicate preparations of a sample at 100% of the target concentration. For intermediate precision, repeat this on a separate day with a different analyst. The Relative Standard Deviation (RSD) for each set should be ≤ 2.0%.[11]
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
What they are:
-
Why they are important: These are not critical for the main assay but are paramount for impurity methods. The LOQ defines the lower boundary of the method's reliable measurement capability.
-
How to test: Typically determined based on the signal-to-noise ratio (S/N). A ratio of 3:1 is common for LOD, and 10:1 is common for LOQ. This can be confirmed by preparing standards at these concentrations and verifying their precision.
Robustness
-
What it is: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]
-
Why it's important: It provides an indication of the method's reliability during normal usage and its transferability between different labs and instruments.
-
How to test: Make small changes to critical method parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% organic)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ±0.2 units) The system suitability parameters should remain within acceptable limits for all variations.
-
Caption: The interconnected workflow of analytical method validation.
Detailed Experimental Protocols
The following protocols are robust starting points for the analysis of this compound. They are based on established methods for similar thiophene derivatives and should be optimized and fully validated for your specific application.[5][18]
Protocol 1: Proposed Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 50 50 25 10 90 30 10 90 31 50 50 | 35 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
Protocol 2: Proposed GC-MS Method for Impurity Identification
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: WAX-type (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: Hold at 240°C for 5 minutes
-
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
MS Transfer Line Temp: 250°C
-
Ion Source Temp: 230°C
-
Scan Range: 40-450 amu
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of approximately 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Conclusion
The validation of an analytical method for a compound like this compound is a systematic process that builds a foundation of trust in your data. By thoughtfully selecting the primary analytical technique—typically RP-HPLC for assay and stability—and supplementing it with orthogonal methods like GC for specialized applications, researchers can build a comprehensive analytical control strategy. The key is not just to follow the steps of the ICH guidelines but to understand the scientific rationale behind each validation parameter. A method that is proven to be specific, linear, accurate, precise, and robust is not just a regulatory requirement; it is a guarantee of scientific integrity and a cornerstone of developing safe and effective medicines.
References
- Altabrisa Group. (2025, August 25).
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 4-Fluorobenzo[b]thiophene-Based Inhibitors
In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the pursuit of target specificity is paramount. While the development of potent inhibitors is a significant achievement, understanding their off-target effects is crucial for predicting potential therapeutic windows and avoiding unforeseen toxicities. The 4-fluorobenzo[b]thiophene scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives showing activity against various protein kinases.[1][2] This guide provides a comprehensive comparison of cross-reactivity studies for this class of inhibitors, offering insights into their selectivity profiles and the experimental methodologies used to assess them. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to critically evaluate and select compounds with the most favorable selectivity for their research.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases, comprising a family of over 500 enzymes in the human kinome, are central regulators of cellular signaling.[3] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing truly selective inhibitors.[4] Off-target inhibition can lead to a range of adverse effects, from mild side effects to severe toxicity, and can also confound the interpretation of experimental results in preclinical studies.[5] Therefore, rigorous cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.
The this compound Scaffold: A Platform for Kinase Inhibition
Comparative Analysis of Inhibitor Selectivity: Methodologies and Data Interpretation
To provide a framework for comparison, we will discuss the primary methodologies for assessing kinase inhibitor selectivity and how to interpret the resulting data.
Methodologies for Assessing Cross-Reactivity
A variety of in vitro and in-cell techniques are employed to determine the selectivity profile of a kinase inhibitor.
-
Biochemical Kinase Assays: This is the most common approach, where the inhibitor's potency (typically as an IC50 value) is determined against a large panel of purified kinases.[8] These assays directly measure the inhibition of substrate phosphorylation.
-
Competitive Binding Assays: These assays measure the ability of an inhibitor to displace a known ligand from the ATP-binding site of a kinase, providing a measure of binding affinity (Kd).[9]
-
Thermal Shift Assays (TSA): TSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of a kinase in the presence of an inhibitor indicates a direct interaction.
-
Cell-Based Assays: Cellular thermal shift assays (CETSA) and proteomics-based approaches can assess target engagement and off-target effects within a more physiologically relevant cellular context.[3]
Interpreting Selectivity Data
The output of these assays is often a large dataset of IC50 or Kd values. Several metrics can be used to quantify selectivity:
-
Selectivity Score (S-score): This score quantifies the promiscuity of an inhibitor by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[9] A lower S-score indicates higher selectivity.
-
Gini Coefficient: This metric, borrowed from economics, can be used to measure the inequality of inhibitor binding across the kinome. A Gini coefficient closer to 1 suggests high selectivity for a small number of targets.
-
Kinome Tree Representation: Visualizing inhibition data on a phylogenetic tree of the human kinome provides an intuitive way to understand the selectivity profile of a compound across different kinase families.
The following table illustrates a hypothetical comparison of two this compound-based inhibitors, Compound A and Compound B, based on data that would be generated from a comprehensive kinase screen.
| Parameter | Compound A | Compound B | Reference Compound (Staurosporine) |
| Primary Target IC50 (nM) | 15 | 25 | 5 |
| Number of Off-Targets (IC50 < 1µM) | 5 | 25 | >200 |
| Selectivity Score (S(1µM)) | 0.01 (5/400) | 0.0625 (25/400) | >0.5 (>200/400) |
| Gini Coefficient | 0.85 | 0.62 | 0.15 |
This table is for illustrative purposes and does not represent real experimental data.
Experimental Protocols for Cross-Reactivity Profiling
To ensure scientific integrity, the protocols used for cross-reactivity studies must be robust and well-validated. Below is a generalized, step-by-step methodology for an in vitro biochemical kinase profiling experiment.
Step-by-Step Protocol for In Vitro Kinase Profiling
-
Compound Preparation:
-
Dissolve the this compound-based inhibitor in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Perform serial dilutions in an appropriate assay buffer to achieve the desired final concentrations for the assay.
-
-
Kinase Panel Selection:
-
Select a diverse panel of active protein kinases representing all major branches of the human kinome. Commercial services offer panels of over 400 kinases.
-
-
Assay Execution (Example using a mobility shift assay):
-
Prepare a reaction mixture containing the kinase, a fluorescently labeled peptide substrate, and ATP in an assay buffer.
-
Add the serially diluted inhibitor to the reaction mixture in a microtiter plate.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Stop the reaction by adding a termination buffer containing EDTA.
-
Analyze the reaction products using a microfluidic capillary electrophoresis system to separate the phosphorylated and unphosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percentage of substrate conversion for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Visualizing Experimental Workflows and Signaling Pathways
To better understand the process and the context of these studies, the following diagrams illustrate a typical kinase inhibitor screening workflow and a simplified signaling pathway that could be targeted by a this compound-based inhibitor.
Caption: A simplified MAPK signaling pathway targeted by a kinase inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel kinase inhibitors. However, as with any inhibitor class, a thorough understanding of their cross-reactivity is essential for their successful development as either tool compounds for basic research or as clinical candidates. This guide has outlined the key principles and methodologies for assessing the selectivity of these inhibitors. While direct comparative data remains to be consolidated in the public literature, the framework provided here allows researchers to design and interpret their own cross-reactivity studies effectively. Future research should focus on generating and publishing comprehensive selectivity data for series of this compound-based inhibitors to build a more complete picture of their potential and liabilities. The continued application of robust cross-reactivity profiling will undoubtedly accelerate the development of safer and more effective kinase-targeted therapies.
References
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Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
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Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881. [Link]
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Bamborough, P., et al. (2011). Fragment-based discovery of a potent and selective inhibitor of the LRRK2 kinase domain. Bioorganic & Medicinal Chemistry Letters, 21(23), 7177-7181. [Link]
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Bantscheff, M., et al. (2009). Chemoproteomics profiling of kinases puts the focus on targets. Nature Biotechnology, 27(4), 355-356. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]
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Fedorov, O., et al. (2007). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 25(10), 1135-1137. [Link]
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Goldstein, D. M., et al. (2008). Discovery of S-(5-amino-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-yl)acetonitrile (ARRY-520), a potent and selective inhibitor of the mitotic kinesin KSP. Journal of Medicinal Chemistry, 51(16), 4930-4933. [Link]
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Green, T. P., et al. (2009). The discovery of potent and selective inhibitors of the checkpoint kinase Chk1. Bioorganic & Medicinal Chemistry Letters, 19(17), 5158-5161. [Link]
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Hamon, J., et al. (2009). A prospective evaluation of the safety of kinase inhibitors in drug discovery. Drug Discovery Today, 14(7-8), 387-393. [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
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Metz, J. T., et al. (2011). Navigating the kinome. Nature Chemical Biology, 7(4), 200-202. [Link]
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Miduturu, C. V., et al. (2011). A substrate- and product-based inhibitor of the histone acetyltransferase p300. Chemistry & Biology, 18(11), 1436-1444. [Link]
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Park, H., et al. (2014). Synthesis and biological evaluation of novel this compound derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 86, 64-73. [Link]
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Shultz, M. D. (2010). The medicinal chemist's toolbox: an analysis of the NIH molecular libraries small molecule repository. Journal of Medicinal Chemistry, 53(7), 2802-2813. [Link]
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Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]
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Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: a common feature of kinase inhibitor drugs. Chemistry & Biology, 17(11), 1241-1249. [Link]
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benchmarking 4-Fluorobenzo[b]thiophene against known inhibitors
An In-depth Guide to Benchmarking 4-Fluorobenzo[b]thiophene Against Known Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark this compound, a compound of interest, against established clinical-stage inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). Given that the benzo[b]thiophene scaffold is present in various kinase and enzyme inhibitors, evaluating its potential activity against a high-interest target like IDO1 is a scientifically rigorous starting point for characterization.
This document is structured not as a rigid protocol but as a strategic guide. It explains the rationale behind experimental choices, provides detailed methodologies for key assays, and contextualizes the potential data within the current landscape of IDO1 inhibitor development.
The Scientific Rationale: Why IDO1 is a Compelling Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key metabolic enzyme that has garnered significant attention as an immunotherapeutic target in oncology.[1][2] Under normal physiological conditions, IDO1 activity is low. However, in the tumor microenvironment (TME), its expression is often upregulated by pro-inflammatory cytokines like interferon-gamma (IFNγ).[3][4]
IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine pathway.[4][5] This enzymatic activity fosters a profoundly immunosuppressive TME through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of Trp starves proliferating effector T cells, which are highly sensitive to Trp availability, leading to cell cycle arrest and anergy.[4][6]
-
Kynurenine (Kyn) Accumulation: The metabolic products, primarily kynurenine, actively suppress T cell and Natural Killer (NK) cell function while promoting the differentiation and activity of immunosuppressive regulatory T cells (Tregs).[4][6][7]
By inhibiting IDO1, the goal is to reverse this immunosuppressive shield, restore T cell function, and enhance the efficacy of the body's anti-tumor immune response, potentially synergizing with other immunotherapies like checkpoint inhibitors.[8]
Diagram: The IDO1-Mediated Immune Escape Pathway
The following diagram illustrates the central role of IDO1 in the tumor microenvironment.
Caption: IDO1 pathway promoting tumor immune evasion.
The Competitors: A Look at Established IDO1 Inhibitors
Benchmarking is only meaningful when compared against well-characterized compounds. We will focus on three prominent IDO1 inhibitors that have undergone significant clinical investigation.
-
Epacadostat (INCB024360): A highly potent and selective oral inhibitor of IDO1.[9][10] It was the subject of extensive clinical trials, most notably the ECHO-301 trial in combination with pembrolizumab for melanoma.[11] While this trial did not meet its primary endpoint, the compound remains a critical benchmark for IDO1 potency and selectivity.[11]
-
Linrodostat (BMS-986205): Another potent and selective oral IDO1 inhibitor.[12][13] It has been evaluated in combination with nivolumab in various advanced cancers, showing a favorable safety profile and signs of efficacy in certain patient populations.[14]
-
Navoximod (GDC-0919): A potent IDO inhibitor that has also been tested in clinical trials, including in combination with the PD-L1 inhibitor atezolizumab.[15][16]
Quantitative Benchmarking: Comparative Potency
The primary metric for an enzyme inhibitor is its potency, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The data below, compiled from published literature, provides the benchmarks against which this compound's performance can be measured.
| Compound | Target | Assay Type | Potency (IC50 / Ki) | Reference |
| Epacadostat | Human IDO1 | Cell-based (HeLa) | ~10 nM (IC50) | [7] |
| Human IDO1 | Enzymatic | 71.8 nM (IC50) | [7] | |
| Human IDO1 | Cell-based (SKOV-3) | 17.63 nM (IC50) | [17] | |
| Linrodostat | Human IDO1 | Cell-based (IDO1-HEK293) | 1.1 nM (IC50) | [13] |
| Human IDO1 | Enzymatic | 1.7 nM (IC50) | [12] | |
| Human IDO1 | Cell-based (SKOV-3) | 3.4 nM (IC50) | [12] | |
| Navoximod | Human IDO1 | Cell-free | 7 nM (Ki) | [16] |
| Human IDO1 | Cell-based | 75 nM (EC50) | [16] | |
| This compound | Human IDO1 | To be determined | Experimental Data | N/A |
Experimental Framework: Protocols for Performance Evaluation
To generate the comparative data for this compound, a two-tiered approach is essential. A biochemical assay confirms direct enzyme inhibition, while a cell-based assay validates this activity in a more physiologically relevant context.
Protocol 1: Biochemical (Cell-Free) IDO1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit recombinant IDO1 enzyme activity. The principle is to quantify the production of N-formylkynurenine (NFK) or its hydrolyzed product, kynurenine.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5).
-
Reaction Cocktail: Prepare a fresh mixture in Assay Buffer containing L-Tryptophan (substrate, e.g., 400 µM), Ascorbic Acid (cofactor, e.g., 20 mM), Methylene Blue (cofactor, e.g., 10 µM), and Catalase (to prevent H2O2-mediated enzyme damage, e.g., 100 µg/mL).[18]
-
Enzyme Solution: Dilute recombinant human IDO1 enzyme in Assay Buffer to the desired concentration.
-
Test Compound: Prepare a 10-point serial dilution of this compound (e.g., from 100 µM to 5 nM) in DMSO, then dilute further into Assay Buffer. Ensure the final DMSO concentration is <0.5%.[19]
-
-
Assay Procedure (96-well plate format):
-
Add 10 µL of the test compound dilution (or DMSO vehicle control) to appropriate wells.
-
Add 180 µL of the Reaction Cocktail to all wells.[19]
-
Initiate the reaction by adding 10 µL of the diluted IDO1 enzyme solution. For a "Blank" control, add 10 µL of Assay Buffer instead of the enzyme.[19]
-
Incubate the plate at 37°C for 30-60 minutes.[20]
-
-
Detection and Analysis:
-
Stop the reaction by adding 20 µL of 30% Trichloroacetic Acid (TCA).[20]
-
Incubate at 50-65°C for 30 minutes to hydrolyze NFK to kynurenine.[20]
-
Centrifuge the plate to pellet precipitated protein.
-
Measure the absorbance of the supernatant at 320-325 nm, which corresponds to kynurenine concentration.[19]
-
Subtract the "Blank" reading from all wells. Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram: Biochemical Assay Workflow
Caption: Workflow for the cell-free biochemical IDO1 assay.
Protocol 2: Cell-Based IDO1 Inhibition Assay
This assay measures the compound's ability to inhibit IDO1 activity within a human cancer cell line, providing insights into cell permeability and performance in a complex biological system. The human ovarian cancer cell line SKOV-3 is a common model as it expresses IDO1 upon stimulation with IFNγ.[21]
Methodology:
-
Cell Culture and IDO1 Induction:
-
Culture SKOV-3 cells in appropriate media until they reach ~80% confluency.
-
Seed the cells into a 96-well plate at a density of approximately 3 x 10^4 cells/well and allow them to attach overnight.[21]
-
To induce IDO1 expression, treat the cells with human IFNγ (e.g., 100 ng/mL final concentration) and incubate for 24 hours.[21] A set of wells should remain untreated (no IFNγ) to serve as a negative control.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound and known inhibitors (Epacadostat, Linrodostat) as described in the biochemical assay.
-
Remove the IFNγ-containing media from the cells and replace it with fresh media containing the different concentrations of the test compounds or DMSO vehicle control.
-
Incubate the plate for an additional 24-48 hours at 37°C.
-
-
Kynurenine Measurement:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
The concentration of kynurenine in the supernatant is a direct readout of cellular IDO1 activity.
-
Add 100 µL of supernatant to a new plate, add an equal volume of 6.1 N TCA, and incubate at 50°C for 30 minutes.
-
Add an equal volume of Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
After a 10-minute incubation, measure the absorbance at 480 nm.
-
Alternatively, kynurenine levels can be quantified with higher sensitivity and accuracy using an LC-MS/MS method.[20]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of kynurenine to quantify its concentration in the samples.
-
Calculate the percent inhibition of kynurenine production at each compound concentration relative to the IFNγ-stimulated, DMSO-treated control wells.
-
Determine the IC50 value as described for the biochemical assay.
-
Diagram: Cell-Based Assay Workflow
Caption: Workflow for the cell-based IDO1 inhibition assay.
Interpreting the Data: A Senior Scientist's Perspective
Generating data is only the first step; its interpretation is critical. Here is how to approach the analysis of your results for this compound.
-
Why Both Assays? The Causality of Experimental Choice: A potent result in the biochemical assay confirms direct interaction with the IDO1 enzyme. However, this says nothing about the compound's ability to enter a cell, its stability in the cellular environment, or its potential to be ejected by efflux pumps. The cell-based assay is the self-validating system that addresses these factors. A compound that is potent biochemically but weak in a cellular assay may have poor permeability or stability, making it a poor drug candidate. Conversely, strong performance in both assays is a highly encouraging sign.
-
Potency vs. Selectivity: While we have focused on potency, selectivity is equally important. IDO1 is related to IDO2 and Tryptophan 2,3-dioxygenase (TDO).[7] Follow-up studies should involve running counter-screens against these enzymes to ensure the compound's activity is specific to IDO1. Epacadostat, for example, is over 1,000-fold selective for IDO1 over IDO2 and TDO.[7]
-
Contextualizing the IC50: How does your IC50 value stack up?
-
Single-digit nanomolar (1-10 nM): This would place this compound in the same potency class as clinical-stage inhibitors like Linrodostat and Epacadostat, making it a highly promising lead compound.
-
Double-digit nanomolar (10-100 nM): This is still a very strong result, comparable to the reported potency of Navoximod and some assays for Epacadostat. The compound would be considered a valid hit worthy of further optimization.
-
Micromolar (>1 µM): An IC50 in the micromolar range would suggest weak activity. While not a strong lead, it could still serve as a starting point for a medicinal chemistry campaign to improve potency.
-
Conclusion
This guide outlines a robust, logical, and technically sound strategy for benchmarking this compound against known IDO1 inhibitors. By combining direct enzymatic assays with more complex cell-based evaluations, researchers can generate a comprehensive data package. This allows for a clear, objective comparison against clinical-stage compounds and provides the critical information needed to make an informed decision on whether to advance this compound as a potential candidate in the exciting field of cancer immunotherapy.
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Frontiers in Pharmacology. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. [Link][5]
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Thaker, A. I., et al. (2019). IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis. Cancer Research, 79(6), 1144–1154. [Link][29]
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van Baren, N., & Van den Eynde, B. J. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? Clinical Cancer Research, 26(5), 989–991. [Link][11]
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Kľučková, K., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of the American Chemical Society, 141(39), 15545–15557. [Link][30]
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Ciorba, A., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology, 12, 1045268. [Link][31]
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Wikipedia. Indoleamine 2,3-dioxygenase. Retrieved from [Link][2]
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OncLive. (2019, October 31). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. Retrieved from [Link][32]
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Galluzzi, L., et al. (2018). Trial watch: IDO inhibitors in cancer therapy. OncoImmunology, 7(9), e1475634. [Link][8]
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Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link][10]
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Li, H., et al. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. Frontiers in Immunology, 9, 2367. [Link][7]
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BPS Bioscience. IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link][19]
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IUPHAR/BPS Guide to PHARMACOLOGY. linrodostat. Retrieved from [Link][33]
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Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link][34]
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Bristol Myers Squibb. (2018, June 29). A Phase 1/2a Study of BMS-986205 Administered in Combination with Nivolumab. Retrieved from [Link][35]
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Li, F., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1872(2), 188310. [Link][20]
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Wrona-Krol, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1431. [Link][18]
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ResearchGate. BMS-986205, an indoleamine 2, 3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (nivo): Updated safety across all tumor cohorts and efficacy in advanced bladder cancer (advBC). Retrieved from [Link][14]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Fluorinated Benzothiophenes
Introduction: The Strategic Value of Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern therapeutic design.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] Fluorination can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4] When applied to privileged scaffolds like benzothiophene, a core structure found in numerous biologically active compounds, the results can be particularly potent.[6][7][8][9][10] Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[6][8][10]
This guide provides an in-depth, practical framework for conducting a comparative molecular docking study of fluorinated benzothiophenes. We will move beyond a simple procedural list to explain the causality behind each step, ensuring a robust and self-validating workflow. Our objective is to objectively compare the binding performance of fluorinated derivatives against a non-fluorinated parent compound and a known inhibitor, using MAPKAP Kinase-2 (MK-2) as our target protein—a key player in inflammatory signaling pathways.
Experimental Design & Rationale
Part 1: Target and Ligand Selection
The success of any docking study hinges on the careful selection of a relevant biological target and a well-defined set of ligands for comparison.
Target Protein: MAP Kinase-Activated Protein Kinase 2 (MK-2)
We have selected MK-2 as our target protein. It is a validated therapeutic target for inflammatory diseases, and there are publicly available crystal structures of MK-2 in complex with benzothiophene-based inhibitors. For this study, we will utilize the crystal structure of MK-2 bound to a benzothiophene inhibitor, available from the Protein Data Bank (PDB).
-
PDB ID: 3FYJ[11]
-
Rationale: Using a co-crystallized structure provides a critical advantage: the native ligand within the binding pocket serves as the perfect reference for validating our docking protocol. The goal is to ensure our computational model can accurately reproduce the experimentally determined binding pose.
Ligand Set Design
Our ligand set is designed to systematically probe the effect of fluorination.
-
Native Ligand (Reference): The co-crystallized inhibitor from PDB entry 3FYJ will be used to validate our docking protocol through redocking.
-
Core Scaffold (Control 1): A simplified benzothiophene carboximidamide core. This acts as our baseline to evaluate the contribution of further substitutions.
-
Non-Fluorinated Analog (Control 2): The core scaffold with a key phenyl substitution, but without fluorine. This allows for a direct comparison to its fluorinated counterparts.
-
Mono-Fluorinated Analog: The non-fluorinated analog with a single fluorine atom at the para-position of the phenyl ring. This is a common strategy to enhance binding or block metabolic degradation.
-
Di-Fluorinated Analog: The non-fluorinated analog with two fluorine atoms. This tests the effect of increased fluorination on binding interactions.
This carefully curated set allows us to dissect the structure-activity relationship (SAR) and isolate the specific contributions of the fluorine substituents.[12][13]
Methodology: A Self-Validating Docking Workflow
This section details the step-by-step protocol for performing the molecular docking study. We will use PyRx, a virtual screening tool that integrates AutoDock Vina for its docking engine, due to its accessibility and robust performance.[14][15][16][17]
Experimental Workflow Diagram
Caption: Workflow for the comparative molecular docking study.
Step-by-Step Protocol
-
Protein Preparation
-
Action: Download the protein structure (PDB ID: 3FYJ) from the RCSB PDB database.
-
Causality: The PDB file contains the experimentally determined 3D coordinates of the protein atoms, which is the foundation of our structure-based study.[11]
-
Action: Load the PDB file into PyRx. The software will automatically use routines from AutoDockTools to:
-
Remove water molecules and other non-essential heteroatoms.
-
Add polar hydrogen atoms.
-
Assign Kollman charges.
-
-
Causality: Water molecules in the binding site can interfere with docking calculations and are typically removed unless they are known to play a critical role in ligand binding. Adding hydrogens and assigning charges are essential for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions.[18]
-
-
Ligand Preparation
-
Action: Draw the 2D structures of the five ligands in our set using a chemical drawing tool (e.g., ChemDraw) and save them in SDF format.
-
Action: Import the SDF files into PyRx. The integrated Open Babel tool will be used to convert 2D structures to 3D and perform energy minimization.
-
Causality: Energy minimization finds a low-energy, stable conformation for each ligand before docking begins. This is crucial because the starting conformation of a ligand can influence the final docking result.[14]
-
-
Docking Protocol Validation (Redocking)
-
Action: First, extract the native ligand from the 3FYJ complex to serve as our reference.
-
Action: Define the binding pocket. In PyRx, center the grid box on the native ligand, ensuring its dimensions encompass the entire binding site.
-
Action: Perform a docking run with only the extracted native ligand against the prepared MK-2 protein structure.
-
Action: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
Trustworthiness Check: A successful validation is indicated by an RMSD value of less than 2.0 Ångstroms (Å).[19][20][21] This confirms that our chosen docking parameters can accurately reproduce the experimental binding mode, lending high confidence to the subsequent docking runs with our test ligands.[22][23]
-
-
Virtual Screening
-
Action: Using the validated protocol and the same grid box parameters, perform a docking run for the entire ligand set (Core Scaffold, Non-Fluorinated, Mono-Fluorinated, and Di-Fluorinated analogs).
-
Causality: AutoDock Vina will systematically sample different conformations and orientations of each flexible ligand within the rigid protein binding site. It uses a scoring function to estimate the binding affinity for each pose.[17][24]
-
Results & In-Depth Analysis
The primary outputs of a docking study are the binding affinity scores and the predicted binding poses. The binding affinity, expressed in kcal/mol, is an estimation of the binding free energy; a more negative value indicates a stronger, more stable interaction.[25][26][27]
Comparative Docking Performance
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Core Scaffold | -6.8 | Leu-86, Val-134 | Hydrophobic interactions |
| Non-Fluorinated Analog | -7.9 | Leu-86, Val-134, Asp-181 | Hydrophobic interactions, 1 H-bond with Asp-181 (backbone) |
| Mono-Fluorinated Analog | -8.5 | Leu-86, Val-134, Asp-181, Phe-180 | Hydrophobic interactions, 1 H-bond with Asp-181, F-Phe interaction (halogen bond) |
| Di-Fluorinated Analog | -9.1 | Leu-86, Val-134, Asp-181, Phe-180, Met-133 | Enhanced hydrophobic interactions, 1 H-bond with Asp-181, Stronger F-Phe interaction |
| Native Ligand (Redocked) | -9.8 (RMSD: 0.95 Å) | Asp-181, Glu-132, Leu-86, Met-133 | 2 H-bonds (Asp-181, Glu-132), extensive hydrophobic contacts |
Analysis of Interactions
The docking results provide a clear structure-activity relationship.
-
Baseline Binding: The Core Scaffold establishes a baseline binding affinity primarily through hydrophobic interactions within the kinase hinge region.
-
Effect of Phenyl Group: The addition of the phenyl group in the Non-Fluorinated Analog significantly improves binding affinity by -1.1 kcal/mol. This is due to the formation of a crucial hydrogen bond with the backbone of Asp-181 and increased hydrophobic contacts.
-
The Fluorine Advantage:
-
The Mono-Fluorinated Analog shows a further improvement of -0.6 kcal/mol. Visual inspection of the docked pose reveals that the electronegative fluorine atom forms a favorable orthogonal interaction (a type of halogen bond) with the aromatic ring of Phe-180. This is a classic example of how fluorine can introduce new, stabilizing interactions that are not possible with hydrogen.[3][4]
-
The Di-Fluorinated Analog demonstrates the strongest binding affinity among the test compounds (-9.1 kcal/mol). The second fluorine atom appears to enhance the electrostatic potential of the phenyl ring, strengthening the interaction with Phe-180 and optimizing the compound's fit within a hydrophobic pocket created by Met-133 and Val-134.
-
Discussion: Synthesizing the Findings
This comparative study demonstrates the profound and predictable impact of fluorination on ligand binding. Our self-validating workflow, anchored by the successful redocking of the native inhibitor (RMSD < 2.0 Å), provides high confidence in these findings.[19][20]
The observed trend in binding affinity (Di-Fluoro > Mono-Fluoro > Non-Fluoro > Core) directly correlates with the introduction and enhancement of specific intermolecular interactions. The addition of fluorine did not merely add bulk; it fundamentally altered the electronic properties of the ligand, enabling it to form a stabilizing halogen bond with a key phenylalanine residue in the active site. This causality—linking a specific chemical modification to a measurable improvement in a predictive score—is the central goal of in silico drug design.[28]
These results provide a clear, rational path for further lead optimization. The di-fluorinated benzothiophene stands out as the most promising candidate for synthesis and subsequent in vitro biological evaluation. Future computational work could involve molecular dynamics simulations to assess the stability of these predicted binding poses over time.
Conclusion
Molecular docking is a powerful computational tool for predicting and rationalizing protein-ligand interactions.[28][29] By employing a systematic, comparative approach grounded in a validated protocol, researchers can efficiently probe structure-activity relationships and make informed decisions in the drug discovery pipeline. This guide illustrates how the strategic fluorination of a privileged benzothiophene scaffold can significantly enhance binding affinity through the introduction of specific, high-value intermolecular interactions, providing a compelling rationale for its use in medicinal chemistry.
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How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]
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Interaction of Protein-Ligand: Molecular Docking, A novel computational biology tool. (2021). ResearchGate. [Link]
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PyRx Software. (n.d.). Crescent Silico. Retrieved January 11, 2026, from [Link]
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Bioinfostack. (2025, July 28). How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio [Video]. YouTube. [Link]
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Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences, 41(5), 1127-1135. [Link]
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Protein-ligand docking with GOLD. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). Retrieved January 11, 2026, from [Link]
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Guterres, H., & Im, W. (2013). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems, 9(7), 1735-1745. [Link]
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Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
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Interpretation of Molecular docking results? (2023, December 5). ResearchGate. [Link]
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Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective [Video]. YouTube. [Link]
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BASIL Biochemistry Curriculum 2019: Molecular Docking with AutoDock VINA and PyRx. (n.d.). Q-Bio. Retrieved January 11, 2026, from [Link]
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Which Software is More Preferable for Docking? (2021, January 12). ResearchGate. [Link]
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3FYJ: Crystal structure of an optimzied benzothiophene inhibitor bound to MAPKAP Kinase-2 (MK-2). (2009, April 7). RCSB PDB. [Link]
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P31947_JT2. (n.d.). DrugDomain. Retrieved January 11, 2026, from [Link]
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Sgylufi, M., et al. (2018). Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors. Molecules, 23(11), 2943. [Link]
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PDB Search results for query. (n.d.). Protein Data Bank Japan. Retrieved January 11, 2026, from [Link]
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Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. (2025). ResearchGate. [Link]
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El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Moroccan Journal of Chemistry, 13(2). [Link]
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Names of target proteins with their Protein Data Base (PDB) Identification Number. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (2020). MDPI. [Link]
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Design, Molecular Docking and Molecular Dynamic Simulation of New Heterocyclic Derivatives as Potential Anticancer Agents. (2024). Al-Rafidain Journal of Medical Sciences. [Link]
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Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023). Prostaglandins & Other Lipid Mediators, 166, 106702. [Link]
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A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. (2024). Molecules, 29(16), 3740. [Link]
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Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2025). ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Fluorobenzo[b]thiophene: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling novel and specialized compounds like 4-Fluorobenzo[b]thiophene requires a nuanced understanding of their chemical properties to ensure safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its unique chemical nature as a fluorinated, sulfur-containing heterocyclic aromatic compound.
Understanding the Compound: Key Characteristics of this compound
This compound is an organic compound featuring a benzothiophene core structure with a fluorine atom attached to the benzene ring. This substitution significantly influences its reactivity and potential environmental fate. The presence of both sulfur and fluorine atoms necessitates careful consideration during disposal, as their combustion or degradation can produce hazardous byproducts.
| Property | Value | Source |
| Molecular Formula | C₈H₅FS | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| CAS Number | 310466-38-7 | [1] |
| Appearance | Varies (consult supplier) | |
| Solubility | Likely low in water | |
| Boiling Point | Not definitively established | |
| Melting Point | Not definitively established |
Core Principles of Safe Disposal
The disposal of this compound should be approached with the understanding that it is a potentially hazardous chemical. The primary goal is to prevent its release into the environment and to ensure the safety of all personnel involved in the waste handling process.
Hazard Identification and Risk Assessment
Given its structure, this compound should be handled as a compound with potential for:
-
Toxicity: While specific toxicological data is limited, related benzothiophene and fluorinated aromatic compounds can exhibit toxicity. Assume it is harmful if swallowed, inhaled, or absorbed through the skin.
-
Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making many fluorinated organic compounds persistent in the environment.[2]
-
Hazardous Decomposition Products: Combustion or improper treatment can lead to the formation of toxic gases, such as hydrogen fluoride (HF), sulfur oxides (SOx), and potentially fluorinated aromatic byproducts.[2][3]
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are the minimum requirement.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. Always inspect gloves for integrity before use.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a properly fitted respirator with an appropriate cartridge for organic vapors should be used. All handling of the solid or solutions should be performed in a certified chemical fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, including contaminated labware (e.g., pipette tips, weighing boats), gloves, and absorbent materials from spill cleanups, must be collected in a dedicated, properly labeled hazardous waste container.
-
Container Compatibility: The waste container must be made of a material compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components of the waste stream, including any solvents.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or bases.
Managing Spills
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Small Spills:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Final Disposal Pathway
The recommended final disposal method for this compound is through a licensed hazardous waste disposal facility. The most likely and appropriate technology for its destruction is high-temperature incineration.
-
High-Temperature Incineration: Due to the stable carbon-fluorine bond, high temperatures (typically >1000°C) and sufficient residence times are required to ensure complete destruction.[2][4] Incineration of halogenated organic compounds should be performed in facilities equipped with appropriate scrubbers to neutralize acidic gases like HF and SOx that are formed during combustion.[2]
-
Landfill: Direct landfilling of untreated this compound is not a recommended or environmentally responsible option due to its likely persistence and potential to leach into the environment.
Coordination with Environmental Health and Safety (EHS)
Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will have established procedures and relationships with certified waste management vendors.
-
Consult EHS: Before initiating disposal, consult with your EHS office to understand the specific institutional and local regulations.
-
Waste Pickup: Arrange for the pickup of your properly labeled and sealed hazardous waste container by authorized personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of hazard identification, proper PPE usage, stringent waste segregation, and collaboration with EHS professionals, researchers can ensure that this compound is managed in a way that protects both human health and the environment. The causality behind these rigorous procedures lies in the inherent chemical properties of fluorinated and sulfur-containing compounds, which demand a cautious and informed approach to their end-of-life management.
References
- Emissions from incineration of fluoropolymer m
- Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency.
- Tsang, W., Burgess, D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385–402.
- Benzo[b]thiophene-4-ol,5-fluoro- SDS, 476199-22-1 Safety D
- Tsang, W., Burgess, D. R., & Babushok, V. (2007). On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online.
- Per- and polyfluorinated substances in waste inciner
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluorobenzo[b]thiophene
This document provides essential safety and logistical information for the handling and disposal of 4-Fluorobenzo[b]thiophene. As a fluorinated heterocyclic compound, its unique chemical properties necessitate rigorous safety protocols. This guide is designed for researchers and drug development professionals, offering procedural, step-by-step guidance grounded in established safety principles. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Hazard Assessment: Understanding the Risk
The introduction of fluorine can significantly alter a molecule's biological activity and toxicity.[4] Consequently, minimizing all routes of exposure—inhalation, dermal contact, and ingestion—is the primary goal.
| Potential Hazard | Basis for Assessment & Key Considerations | Relevant Precautionary Statements (Anticipated) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Based on data for related thiophenes and halogenated aromatics.[2] Assumed to be harmful if swallowed, inhaled, or in contact with skin. | P261: Avoid breathing dust/fume.[1] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion / Irritation | Halogenated thiophene derivatives are known skin irritants.[1][2] Prolonged contact may lead to dermatitis. | P280: Wear protective gloves/protective clothing.[1] |
| Serious Eye Damage / Irritation | Expected to cause serious eye irritation based on data from analogous compounds.[1][2] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | Fine powders and vapors of thiophene derivatives can irritate the respiratory tract.[1][2] | P271: Use only outdoors or in a well-ventilated area.[2] |
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final and essential barrier between you and a chemical hazard. However, it should always be used in conjunction with more effective control measures.
-
Elimination/Substitution : Not applicable when working with this specific molecule.
-
Engineering Controls : These are the most critical physical controls in the lab.
-
Chemical Fume Hood : All work involving the handling of solid this compound or its solutions must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[4]
-
Glove Box : For handling larger quantities or for procedures with a high potential for aerosolization, a glove box provides an enhanced level of containment.[4]
-
-
Administrative Controls : These are procedural controls.
-
Standard Operating Procedures (SOPs) : Develop and follow detailed SOPs for the safe handling, storage, and disposal of this compound.[4]
-
Training : Ensure all personnel are trained on the specific hazards and handling procedures before working with this chemical.[4]
-
Working Alone : Avoid working with hazardous chemicals like this one when alone in the laboratory.[4]
-
-
Personal Protective Equipment (PPE) : The final layer of protection, detailed below.
Essential PPE for Handling this compound
The proper selection and consistent use of PPE are non-negotiable for preventing chemical exposure.
Eye and Face Protection
Direct contact with chemical splashes is a leading cause of serious lab injuries. Your protection must be comprehensive.
-
Minimum Requirement : Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3][5] These provide a 360-degree seal around the eyes, protecting from splashes, dust, and vapors.
-
Enhanced Protection : For procedures involving a significant risk of splashing (e.g., transfers of solutions, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[4][6] The goggles provide the primary seal, while the shield protects the entire face.
Skin and Body Protection
Dermal exposure is a primary concern. The correct barrier materials are crucial.
-
Hand Protection : The choice of glove is critical.
-
Material : Nitrile gloves are a common and effective choice for incidental contact with many organic chemicals. However, for prolonged handling or immersion, consult the glove manufacturer’s compatibility charts to ensure resistance to this compound and any solvents being used.[4]
-
Practice : Double-gloving is strongly recommended.[4] This practice protects against undetected pinholes in the outer glove and allows for safe removal of the contaminated outer layer without touching it with the inner glove. Always inspect gloves for tears or degradation before use.
-
-
Body Protection :
Respiratory Protection
While engineering controls are the primary method for preventing inhalation, respiratory protection may be necessary in certain situations.
-
Standard Operations : When working within a certified chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations : In the event of a large spill or a failure of engineering controls, a full-face respirator with organic vapor cartridges may be necessary.[5] All respirator use requires prior medical clearance, training, and fit-testing as part of a formal institutional respiratory protection program.
Operational Plan: Safe Handling and Disposal Workflow
This section provides a step-by-step guide for a common laboratory task: weighing and dissolving solid this compound.
Step-by-Step Handling Protocol
-
Preparation :
-
Designate a specific area within the chemical fume hood for the procedure.
-
Ensure an appropriate chemical waste container is properly labeled and accessible.
-
Verify that a safety shower and eyewash station are nearby and unobstructed.[7]
-
-
Donning PPE : Before handling the chemical, don all required PPE in the correct order: closed-toe shoes, long pants, lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield (if required).
-
Weighing the Compound :
-
Inside the fume hood, carefully open the stock container. Avoid creating dust.
-
Use a spatula to transfer the approximate amount of solid to a tared weigh boat or directly into a tared flask.
-
Immediately and securely close the stock container.
-
-
Dissolution :
-
While still inside the fume hood, add the desired solvent to the flask containing the weighed compound.
-
Gently swirl or use a magnetic stirrer to facilitate dissolution, keeping the container covered as much as possible (e.g., with a watch glass or septum).
-
-
Cleanup :
-
Wipe down the spatula and any surfaces within the fume hood with a solvent-dampened towel. Dispose of the towel in the solid hazardous waste container.
-
Remove the outer pair of gloves and dispose of them in the designated solid waste container.
-
-
Doffing PPE : After the experiment is complete and the area is clean, remove PPE in an order that minimizes cross-contamination: face shield, lab coat, goggles, and finally, inner gloves.
-
Hygiene : Immediately wash hands thoroughly with soap and water.
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Emergency & Disposal Plans
Accidental Exposure
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Skin Contact : Remove all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][8]
Spill Response
For small spills that you are trained to handle:
-
Alert others in the area and restrict access.[4]
-
Ensure you are wearing the appropriate PPE, including double gloves, goggles, and a lab coat.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the material into a labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
Waste Disposal
Under no circumstances should this compound or its solutions be disposed of down the drain.[8]
-
Chemical Waste : All materials contaminated with this compound (excess solid, solutions, contaminated gloves, weigh boats, paper towels) must be collected in a clearly labeled, sealed container for hazardous waste.[9]
-
Regulations : Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[9][10] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[11]
References
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Unknown. (n.d.). Fluorine.
- ECHEMI. (n.d.). Benzo[b]thiophene-4-ol,5-fluoro- SDS, 476199-22-1 Safety Data Sheets.
- ChemicalBook. (2025, July 19). Benzo[b]thiophene, 4-fluoro- (9CI) - Safety Data Sheet.
- Benchchem. (n.d.). 2,3,5-Tribromothieno[3,2-b]thiophene safety and handling guidelines.
- Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET.
- Fisher Scientific. (2016, February 5). SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
- Fluorochem. (2024, December 19). Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Thiophene.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?.
- Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Benchchem. (n.d.). Technical Support Center: Safe Handling and Disposal of 3-Acetylthiophene.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
